tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROWZPERFUOCE-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214679-17-1 | |
| Record name | 214679-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate CAS number
An In-depth Technical Guide to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and drug development. The primary identifier for this specific stereoisomer is CAS Number 291533-28-3 [1]. This document delves into its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its critical applications as a chiral precursor, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this versatile compound.
Introduction and Core Significance
This compound is a carbamate-protected chiral amino alcohol. Its structure features a cyclohexane ring with a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) group on adjacent carbons. The (1S,2R) stereochemistry dictates a cis relationship between these two functional groups.
The strategic importance of this molecule lies in its bifunctional, stereochemically defined nature. The vicinal (1,2) amino alcohol motif is a privileged structure found in numerous biologically active molecules and is a cornerstone for the synthesis of chiral ligands and catalysts. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal intermediate for multi-step synthetic campaigns. Its application is particularly noted in the construction of complex pharmaceutical agents where precise stereochemical control is paramount for efficacy and safety.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 291533-28-3 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Typically a white to off-white solid or powder | Inferred from related compounds[2] |
| Purity | ≥97% (GC) | [1] |
| Stereochemistry | (1S,2R)-cis | [1] |
Synthesis and Mechanistic Considerations
The synthesis of enantiomerically pure 1,2-amino alcohols is a central challenge in organic chemistry. For this compound, a common and reliable strategy involves the stereoselective ring-opening of a prochiral epoxide, followed by protection of the resulting amine. This approach ensures excellent control over the relative and absolute stereochemistry.
Workflow for Asymmetric Synthesis
The following diagram illustrates a logical workflow for the synthesis, starting from cyclohexene oxide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from established chemical literature for analogous transformations.[3]
Step 1: Synthesis of (1S,2R)-2-azidocyclohexan-1-ol
-
To a flame-dried, argon-purged flask, add the chiral Salen catalyst (e.g., (R,R)-Jacobsen's catalyst, ~0.05 eq).
-
Add a suitable solvent such as toluene, followed by cyclohexene oxide (1.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl azide (TMSN₃, ~1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC until the cyclohexene oxide is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantiomerically enriched azido alcohol.
Causality: The use of a chiral catalyst is paramount. It coordinates to the epoxide, rendering one of the electrophilic carbons more susceptible to nucleophilic attack by the azide. This directed attack establishes the desired (1S,2R) stereochemistry.
Step 2 & 3: Reduction and Boc-Protection
-
Dissolve the purified (1S,2R)-2-azidocyclohexan-1-ol (1.0 eq) in a solvent mixture such as THF/water.
-
Add triphenylphosphine (PPh₃, ~1.1 eq) and heat the mixture to reflux for 4-6 hours (Staudinger reduction). Monitor azide reduction by IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Cool the reaction to room temperature. Add di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) and a base such as triethylamine (Et₃N, ~1.5 eq).
-
Stir the mixture at room temperature for 12-18 hours until the formation of the Boc-protected amine is complete (TLC analysis).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash chromatography or recrystallization to obtain pure this compound.
Causality: The Staudinger reduction is a mild and effective method for converting azides to amines without harsh reagents that could affect other functional groups. The subsequent one-pot Boc protection is highly efficient, as the in-situ generated amine is immediately captured by the Boc₂O, preventing side reactions.
Applications in Research and Drug Development
The primary value of this compound is as a versatile chiral intermediate. Its protected amine and free hydroxyl group allow for selective functionalization at either position.
Role as a Chiral Building Block
This molecule is a precursor for more complex structures, particularly in the synthesis of pharmaceuticals. While this exact compound is a building block, structurally related analogues are key intermediates in the synthesis of major drugs like the anticoagulant Edoxaban.[4][5] The (1,2)-diaminocyclohexane or (1,2)-aminocyclohexanol core is a common motif in ligands for asymmetric catalysis and in pharmacologically active agents.
The logical flow of its application can be visualized as follows:
Caption: Application pathways for the title compound in multi-step synthesis.
Use in Asymmetric Catalysis
Derivatives of this compound can be transformed into chiral ligands. For example, the amine can be deprotected and subsequently reacted to form phosphine or salen-type ligands. These ligands can then be complexed with transition metals (e.g., Rhodium, Iridium, Ruthenium) to create catalysts for asymmetric reactions like hydrogenation or transfer hydrogenation, where high enantioselectivity is required.
Safety and Handling
As a laboratory chemical, proper handling is essential. The following information is synthesized from Safety Data Sheets (SDS) of structurally similar compounds and should be considered a guideline.[6][7]
-
Hazard Identification : May cause skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed.[6][7]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), safety glasses with side-shields or goggles, and a lab coat.[7]
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[6]
-
Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.
-
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center.
-
Conclusion
This compound (CAS: 291533-28-3) is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, three-dimensional molecules. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable and versatile platform for asymmetric synthesis. Understanding its properties, synthetic routes, and safe handling procedures is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate. HRD Pharm.[Link]
-
Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate | 365998-36-3 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
This guide provides a comprehensive overview of the known and expected physical properties of the chiral building block, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with theoretical insights to offer a practical reference for the handling, characterization, and application of this compound.
Introduction and Chemical Identity
This compound is a carbamate-protected amino alcohol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the specific cis-(1S,2R) stereochemistry of the vicinal amino and hydroxyl groups make it a valuable chiral intermediate in asymmetric synthesis. Its structure allows for further stereoselective transformations, rendering it useful in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).
The Boc protecting group provides stability under a range of conditions but can be readily removed under acidic conditions, unmasking the amine for subsequent reactions. The vicinal hydroxyl group offers a reactive handle for functionalization, such as oxidation or etherification. The defined stereochemistry is critical, as the biological activity of a final compound often depends on a precise three-dimensional arrangement of its constituent parts.
Core Physical and Chemical Properties
Precise experimental data for this specific stereoisomer is not widely published in peer-reviewed literature. The following table summarizes its fundamental identifiers, sourced from chemical supplier databases, alongside expected or predicted properties based on its structure and data from related compounds.
| Property | Value | Source / Rationale |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate | IUPAC Nomenclature |
| Synonyms | (1R,2S)-cis-N-Boc-2-aminocyclohexanol | |
| CAS Number | 214679-17-1 | |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| Appearance | White to off-white powder or solid | |
| Melting Point | Data not available. Expected to be a solid at room temperature based on its molecular weight and functional groups capable of hydrogen bonding. | |
| Boiling Point | Data not available. High boiling point expected due to polarity and hydrogen bonding. Prone to decomposition at elevated temperatures. | |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMSO. Limited solubility in water and nonpolar solvents like hexanes. | Based on chemical structure polarity. |
Spectroscopic Profile and Interpretation
While experimentally recorded spectra for this specific compound are not publicly available, a detailed theoretical analysis provides a strong predictive framework for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are:
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O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ , characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
-
N-H Stretch: A moderate, sharp band around 3400-3300 cm⁻¹ , corresponding to the amine hydrogen of the carbamate.
-
C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region, representing the aliphatic C-H bonds of the cyclohexane ring and the tert-butyl group.
-
C=O Stretch (Carbamate): A very strong, sharp absorption band between 1715-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is highly characteristic of the Boc-protecting group's carbonyl.
-
N-H Bend: A band of moderate intensity around 1540-1510 cm⁻¹ .
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the carbamate ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
-C(CH₃)₃ (Boc group): A sharp, singlet integrating to 9 protons, typically found in the upfield region around δ 1.4-1.5 ppm . This is a highly diagnostic signal.
-
-CH₂- (Cyclohexane ring): A complex series of multiplets between δ 1.2-2.2 ppm , integrating to 8 protons. The diastereotopic nature of these protons results in complex splitting patterns.
-
-CH-OH and -CH-NH: Two distinct multiplets, expected between δ 3.2-4.0 ppm . The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the carbamate group (CH-NH) will show coupling to each other and to adjacent methylene protons. Their precise chemical shifts are influenced by solvent and hydrogen bonding.
-
-OH (Alcohol): A broad singlet whose chemical shift is highly variable (typically δ 1.5-4.0 ppm ) depending on concentration, solvent, and temperature. Can be confirmed by a D₂O exchange experiment, where the peak would disappear.
-
-NH (Carbamate): A broad singlet or a doublet (if coupled to the adjacent C-H) typically found between δ 4.5-5.5 ppm . This peak may also broaden or disappear upon D₂O exchange.
-
-C(CH₃)₃ (Boc quaternary carbon): A signal around δ 79-81 ppm .
-
-C(CH₃)₃ (Boc methyl carbons): A strong signal around δ 28.5 ppm .
-
Cyclohexane Carbons: Six distinct signals for the cyclohexane ring carbons. The carbons bearing the hydroxyl and carbamate groups (C-OH and C-NHBoc ) would be the most downfield, expected in the range of δ 50-75 ppm . The remaining four aliphatic carbons (-CH₂-) would appear further upfield, typically between δ 20-40 ppm .
-
C=O (Carbamate carbonyl): The carbonyl carbon signal would be the most downfield peak in the spectrum, expected around δ 155-157 ppm .
Experimental Methodologies for Physical Characterization
To ensure data integrity, all physical properties must be determined using validated experimental protocols.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of a chiral intermediate like this compound is crucial for quality control and research applications.
Caption: Figure 1: A typical workflow for the comprehensive characterization of a chiral intermediate.
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.
-
Sample Preparation: Ensure the sample is completely dry by placing a small amount (5-10 mg) in a vacuum oven at a temperature below the expected melting point (e.g., 40 °C) for several hours to remove residual solvent.
-
Capillary Loading: Finely crush the dried sample on a watch glass. Tamp the open end of a capillary tube into the powder until a small amount of material (2-3 mm high) is packed into the bottom.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.
Protocol for NMR Sample Preparation and Acquisition
Rationale: NMR provides the most definitive structural information. Proper sample preparation is critical for obtaining high-resolution spectra free from impurities and artifacts.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. Ensure the chosen solvent fully dissolves the sample.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) according to standard instrument protocols.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration) to generate the final spectrum for analysis.
Safety and Handling
Based on safety data for closely related isomers, this compound should be handled with appropriate care.
-
Hazard Classification: May cause skin irritation and serious eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable chiral building block whose utility is defined by its specific stereochemistry and orthogonal protecting group strategy. While comprehensive experimental data on its physical properties remains sparse in public literature, its structural identity is well-defined by its CAS number (214679-17-1). This guide provides a robust framework for its identification, characterization, and safe handling by combining established chemical principles with the best available data. Researchers using this compound are encouraged to perform the characterization protocols outlined herein to establish a verified internal record of its properties.
References
-
LookChem. (n.d.). Cas 214679-17-1, Carbamic acid, [(1S,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester (9CI). Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. The document emphasizes scientifically sound and field-proven methodologies, focusing on stereochemical control, procedural robustness, and scalability. We will delve into the strategic considerations behind two primary synthetic routes: the chiral resolution of a racemic precursor and asymmetric synthesis. A detailed, step-by-step protocol for the resolution-based approach is provided, along with mechanistic insights and data presentation to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of a Chiral Scaffold
This compound is a key synthetic intermediate whose value lies in its specific stereochemistry. The cis relationship between the hydroxyl and the Boc-protected amino group on the cyclohexane ring, with the defined (1S,2R) absolute configuration, provides a rigid and predictable three-dimensional structure. This makes it an ideal scaffold for the synthesis of complex target molecules, particularly those with biological activity where stereoisomers may exhibit vastly different pharmacological profiles. The tert-butyloxycarbonyl (Boc) group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent synthetic manipulations.[1][2]
Strategic Approaches to Stereochemical Control
The synthesis of this specific stereoisomer requires a robust strategy for controlling the two adjacent chiral centers. Two principal approaches are commonly employed in organic synthesis:
-
Asymmetric Synthesis: This "bottom-up" approach aims to create the desired stereocenters from an achiral or prochiral starting material using a chiral catalyst or auxiliary. For vicinal amino alcohols, common strategies include the asymmetric aminohydroxylation of alkenes or the enantioselective ring-opening of meso-epoxides.[3][4] While elegant, developing a highly stereoselective catalytic system for the cis product can be challenging and may require significant optimization.
-
Chiral Resolution: This "top-down" approach begins with a racemic mixture of the desired compound (or a precursor) and separates the enantiomers. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid.[5][6] These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is often a reliable and scalable method for obtaining enantiopure materials.
This guide will focus on the chiral resolution pathway, as it represents a practical and widely accessible method for obtaining the target molecule with high enantiomeric purity.
Synthetic Workflow: Chiral Resolution and Protection
The most direct and reliable route to this compound involves a two-step process starting from racemic cis-2-aminocyclohexanol.
-
Chiral Resolution: The racemic mixture of cis-2-aminocyclohexanol is treated with an enantiopure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.
-
Boc Protection: After isolation of the desired diastereomeric salt, the chiral amine is liberated and subsequently protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
The overall workflow is depicted in the diagram below.
Figure 1: Synthetic workflow for the preparation of the target compound via chiral resolution.
Detailed Experimental Protocols
Part A: Chiral Resolution of Racemic cis-2-Aminocyclohexanol
Principle: This protocol is based on the well-established principle of separating enantiomers by forming diastereomeric salts with differing solubilities.[5] L-(+)-tartaric acid is a cost-effective and readily available chiral resolving agent. The differing spatial arrangements of the chiral centers in the amine and the tartaric acid lead to diastereomeric salts with distinct crystal lattice energies and, consequently, different solubilities in a given solvent system, allowing for separation.
Protocol:
-
Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic cis-2-aminocyclohexanol (1.0 eq) in methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with vigorous stirring.
-
Crystallization: A precipitate should form. The mixture can be gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature to promote the formation of well-defined crystals. For maximal recovery, the mixture can be further cooled in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any soluble impurities. This solid is the diastereomeric salt of the desired (1S,2R)-enantiomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as 2M NaOH, until the pH is >12 to deprotonate the ammonium salt.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,2R)-2-aminocyclohexanol.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Table 1: Representative Data for Chiral Resolution
| Parameter | Value/Observation | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | [5] |
| Expected Yield | < 50% (theoretical max is 50%) | [5] |
| Expected Enantiomeric Excess | >98% | [7] |
| Solvent System | Water/Methanol | [7] |
Part B: Boc Protection of (1S,2R)-2-Aminocyclohexanol
Principle: The protection of the amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O).[8] A tetrahedral intermediate is formed, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide and tert-butanol.[8] A mild base is often used to neutralize the protonated amine and facilitate the reaction.
Protocol:
-
Dissolution: Dissolve the enantiomerically enriched (1S,2R)-2-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a mild base, such as triethylamine (1.1 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the stirred amine solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound as a white solid.
Table 2: Reagents and Conditions for Boc Protection
| Parameter | Condition | Rationale | Reference |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Standard, highly effective Boc-donating agent. | [1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. | [2] |
| Base | Triethylamine (TEA) or DIPEA | Scavenges the proton from the amine, driving the reaction to completion. | [1] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without side reactions. | [9] |
| Typical Yield | >90% | The reaction is generally high-yielding. | [10] |
Mechanistic Insight: The Basis of Stereoselective Resolution
The success of chiral resolution hinges on the differential interactions between the enantiomers of the amine and the chiral resolving agent.
Figure 2: Principle of diastereomeric salt formation and separation.
When the racemic amine ((1S,2R) and (1R,2S)) reacts with L-(+)-tartaric acid, two diastereomeric salts are formed. The three-dimensional arrangement of the functional groups in the (1S,2R)-amine allows for a more favorable set of intermolecular interactions (e.g., hydrogen bonding) with the L-tartaric acid molecule. This results in a more stable, well-ordered crystal lattice, which corresponds to lower solubility. Conversely, the salt formed from the (1R,2S)-amine and L-tartaric acid has a less optimal fit, leading to a less stable crystal lattice and higher solubility, causing it to remain in the mother liquor. This difference in solubility is the physical basis for the separation.
Conclusion
The synthesis of enantiomerically pure this compound is readily achievable through a robust and scalable two-step sequence involving the chiral resolution of racemic cis-2-aminocyclohexanol followed by a standard Boc protection. This method, grounded in the classical principles of diastereomeric salt formation, provides a reliable route to this valuable chiral building block. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in their own laboratories.
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Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 98-102.
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Davies, S. G., et al. (2012). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 10(34), 6945-6959.
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Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5.
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Royal Society of Chemistry. (n.d.). General Experimental Procedure Synthesis. RSC Publishing.
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Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(2), 444-449.
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Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.
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Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 159-170.
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Morken, J. P., et al. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 14(1), 2-5.
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Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.
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Zaware, N. & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate.
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Ghorai, M. K. & Kumar, A. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 116(1), 2-102.
-
Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(–)-1,2-diaminocyclohexane as a chiral counterion. ResearchGate.
-
BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.
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Ghorai, M. K. & Kumar, A. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
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Jacobsen, E. N. & Birrell, J. A. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.
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Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH.
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tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the chiral carbamate derivative, this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and foundational biochemical principles to propose and detail two primary, plausible biological activities: cholinesterase inhibition and γ-secretase modulation. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to investigate the compound's therapeutic potential.
Introduction and Molecular Profile
This compound is a carbamate derivative of trans-2-aminocyclohexanol. Its structure is characterized by three key functional motifs: a carbamate group, a hydroxyl group, and a stereochemically defined cyclohexyl scaffold. While this specific compound is commercially available as a biochemical reagent, its biological activity and mechanism of action are not well-documented in publicly available literature. However, the constituent chemical groups are well-recognized "structural alerts" in medicinal chemistry, suggesting potential interactions with specific classes of biological targets.
The carbamate moiety is a classic pharmacophore known to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The bulky and lipophilic cyclohexyl ring can play a significant role in molecular recognition, fitting into hydrophobic pockets of enzyme active sites and potentially enhancing binding affinity and selectivity.[3] This guide will explore the most probable mechanisms of action based on these structural features.
Hypothesized Mechanism I: Cholinesterase Inhibition
The most prominent potential mechanism of action for a carbamate-containing molecule is the inhibition of cholinesterases (AChE and BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are validated targets for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[4]
The Chemistry of Carbamoylation
Carbamates typically act as "pseudo-irreversible" or "slow-reversible" inhibitors of cholinesterases.[5][6] The mechanism involves a two-step process initiated by the nucleophilic attack of the catalytic serine residue (Ser203 in human AChE) on the electrophilic carbonyl carbon of the carbamate.[1] This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the alcohol leaving group (trans-2-hydroxycyclohexanol in this case) and the formation of a stable, covalent carbamoyl-enzyme complex.
This carbamoylated enzyme is catalytically inactive. The subsequent hydrolysis of the carbamoyl-serine bond to regenerate the active enzyme is significantly slower than the hydrolysis of the natural acetyl-serine intermediate, with half-lives ranging from minutes to hours.[6] This prolonged inactivation effectively removes the enzyme from the available pool, leading to an accumulation of acetylcholine at the synapse.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of carbamates is highly dependent on their structural complementarity to the enzyme's active site gorge.[7][8]
-
The Carbamate Core : This is the "warhead" of the inhibitor, responsible for the covalent modification of the active site serine.
-
The tert-butyl Group : The N-substituent on the carbamate can influence the stability and reactivity of the carbamoyl-enzyme intermediate. The bulky tert-butyl group may slow the rate of decarbamoylation, thereby prolonging the inhibitory effect.[6]
-
The (1S,2R)-2-hydroxycyclohexyl Moiety : This "leaving group" plays a crucial role in the initial binding and positioning of the molecule within the active site. The cyclohexyl ring can engage in hydrophobic interactions within the gorge, while the hydroxyl group may form hydrogen bonds with residues lining the active site, thereby increasing the affinity (decreasing the Ki) of the initial enzyme-inhibitor complex.
Visualization of Proposed Cholinesterase Inhibition
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust colorimetric method to determine the inhibitory potential of the test compound against AChE.[4]
-
Materials and Reagents :
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Test compound: this compound, dissolved in DMSO.
-
Positive control: Donepezil or a known carbamate inhibitor.
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
-
-
Preparation of Solutions :
-
Assay Buffer : 0.1 M Sodium Phosphate, pH 8.0.
-
AChE Stock Solution : Prepare a 0.2 U/mL working solution in Assay Buffer.
-
DTNB Solution : 10 mM in Assay Buffer.
-
ATCI Solution : 15 mM in deionized water (prepare fresh).
-
Test Compound Dilutions : Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Procedure :
-
Design the plate layout to include blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compound wells.
-
To each well, add 20 µL of the appropriate test compound dilution or control vehicle.
-
Add 140 µL of Assay Buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
To initiate the pre-incubation, add 10 µL of the AChE working solution to all wells except the blanks. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To start the reaction, add 10 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using the kinetic mode of the plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothesized Mechanism II: γ-Secretase Modulation
An alternative, though less common for this specific structural class, is the modulation of γ-secretase. This intramembrane protease complex is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-β (Aβ) peptides.[9]
Rationale for γ-Secretase Modulation
γ-Secretase Modulators (GSMs) are small molecules that allosterically bind to the γ-secretase complex and alter its processivity.[10] Instead of inhibiting the enzyme, they shift the cleavage site on APP, resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, less pathogenic Aβ species like Aβ38.[9] Several classes of compounds, including some with carbamate functionalities, have been investigated as GSMs.[11] The potential interaction of this compound with γ-secretase represents a compelling therapeutic hypothesis, particularly in the context of Alzheimer's disease.
Visualization of Proposed γ-Secretase Modulation
Experimental Protocol: Cell-Based γ-Secretase Modulation Assay
This protocol describes a method to assess the effect of the test compound on Aβ peptide production in a cellular context.[12][13]
-
Materials and Reagents :
-
HEK293 cells stably overexpressing human APP (e.g., HEK293-APP695).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Test compound dissolved in DMSO.
-
Positive control: A known GSM (e.g., E2012).
-
Aβ42 and Aβ40 specific ELISA kits.
-
Cell lysis buffer and BCA protein assay kit.
-
-
Cell Culture and Treatment :
-
Plate HEK293-APP cells in 24-well plates and allow them to adhere overnight.
-
Remove the growth medium and replace it with a fresh medium containing serial dilutions of the test compound or controls.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Processing :
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to remove cell debris and store the supernatant at -80°C for Aβ analysis.
-
Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA assay to normalize for cell viability.
-
-
Aβ Quantification (ELISA) :
-
Quantify the levels of Aβ42 and Aβ40 in the conditioned medium using specific sandwich ELISA kits, following the manufacturer's instructions.
-
Generate standard curves for both Aβ42 and Aβ40.
-
-
Data Analysis :
-
Calculate the concentration of Aβ42 and Aβ40 in each sample, normalized to the total protein content of the corresponding cell lysate.
-
Determine the Aβ42/Aβ40 ratio for each treatment condition.
-
Plot the percentage change in Aβ42 levels and the Aβ42/Aβ40 ratio against the logarithm of the test compound concentration.
-
Calculate the IC50 for Aβ42 reduction and the EC50 for the shift in the Aβ42/Aβ40 ratio.
-
Quantitative Data from Structurally Related Analogs
Direct quantitative data for this compound is not available. However, the inhibitory activities of related carbamate compounds against cholinesterases provide a benchmark for expected potency.
| Compound Class | Target | Activity (IC50) | Reference |
| Phenyl N-methyl carbamates | Acetylcholinesterase | Varies (µM to nM range) | [14] |
| Phenothiazine carbamates | Acetylcholinesterase | Varies (µM range) | [2] |
| Carbamate-based hybrids | Butyrylcholinesterase | Varies (nM range) | [15] |
Summary and Future Directions
This compound possesses structural motifs that strongly suggest plausible, and therapeutically relevant, mechanisms of action. The primary hypothesis is the inhibition of cholinesterases via a covalent carbamoylation mechanism, a well-established activity for this class of compounds. A secondary, yet intriguing, possibility is the allosteric modulation of γ-secretase, which would have significant implications for Alzheimer's disease research.
The immediate path forward requires empirical validation. The experimental protocols detailed in this guide provide a clear and robust framework for:
-
Primary Screening : Determining the inhibitory activity against AChE and BChE using the Ellman assay.
-
Secondary Screening : Assessing the compound's ability to modulate Aβ peptide production in a cell-based γ-secretase assay.
-
Mechanism Elucidation : If activity is confirmed, further studies, including enzyme kinetics (to determine Ki and kinact) and dialysis experiments (to confirm covalent binding), should be performed.
The systematic investigation of this compound and its analogs could uncover novel chemical probes or lead compounds for critical CNS targets.
References
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General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]
-
Stachel, S. J., et al. (2008). Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters, 18(2), 549-553. Available at: [Link]
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Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 237-251. Available at: [Link]
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Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Available at: [Link]
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Jin, Y., et al. (2017). Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(22), e2615. Available at: [Link]
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Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43-78. Available at: [Link]
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Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Available at: [Link]
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Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. Available at: [Link]
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Miyagawa, H., et al. (1996). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Journal of Pesticide Science, 21(1), 39-47. Available at: [Link]
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Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43-78. Available at: [Link]
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Lee, I., et al. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442. Available at: [Link]
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Rosenberry, T. L., et al. (2005). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Chemical Research in Toxicology, 18(11), 1737-1743. Available at: [Link]
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Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]
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Wang, H., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16401-16408. Available at: [Link]
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Lountos, G. T., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLoS ONE, 7(9), e45326. Available at: [Link]
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Wolfe, M. S. (2009). γ-Secretase Inhibition and Modulation for Alzheimer's Disease. Journal of Neurochemistry, 110(2), 373-379. Available at: [Link]
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Ran, Y., & Kang, D. E. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Current Topics in Medicinal Chemistry, 12(3), 220-231. Available at: [Link]
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Oum, J. J., et al. (2014). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Alzheimer's Research & Therapy, 6(5), 58. Available at: [Link]
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Lentz, J. E., & Li, Y. M. (2021). Turning the tide on Alzheimer's disease: modulation of γ-secretase. Molecular Neurodegeneration, 16(1), 74. Available at: [Link]
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Dobrowolska Zakaria, J. A., & Vassar, R. J. (2021). A promising new γ-secretase modulator for Alzheimer’s disease. Journal of Experimental Medicine, 218(5), e20210313. Available at: [Link]
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Oum, J. J., et al. (2014). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. ResearchGate. Available at: [Link]
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Kretner, B., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Current Alzheimer Research, 9(2), 154-170. Available at: [Link]
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Crump, C. J., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. The Journal of Biological Chemistry, 287(20), 16390-16401. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116071. Available at: [Link]
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A Technical Guide to the Solubility of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in various organic solvents. As a key synthetic intermediate in pharmaceutical development, understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and enabling downstream processing. In the absence of extensive public data for this specific molecule, this document serves as a foundational resource for researchers and drug development professionals. It combines a theoretical analysis of the compound's physicochemical properties with robust, field-proven experimental protocols for generating reliable thermodynamic solubility data.
Introduction: The Strategic Importance of Solubility
This compound is a chiral building block featuring a Boc-protected amine and a secondary alcohol on a cyclohexane scaffold. Such Boc-protected amino alcohols are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][][4] The efficiency of synthetic steps, the success of purification via crystallization, and the ease of handling are all intrinsically linked to the compound's solubility profile in organic solvents.[5][6][7]
A thorough understanding of solubility allows scientists to:
-
Select appropriate reaction solvents to ensure all reactants remain in the solution phase.
-
Design effective crystallization protocols by identifying suitable solvent/anti-solvent systems for purification.
-
Prevent precipitation during workup and extraction procedures.
-
Prepare stock solutions of known concentrations for analytical testing and further reactions.
This guide provides the theoretical basis and practical methodologies to empower researchers to generate this critical data in-house.
Physicochemical Profile and Qualitative Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[8][9] An analysis of the structure of this compound provides a strong basis for predicting its solubility behavior.
Molecular Structure:
-
Cyclohexane Ring: A nonpolar, aliphatic backbone that contributes to lipophilicity and favors interactions with nonpolar solvents.
-
Hydroxyl (-OH) Group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in protic solvents.
-
tert-Butoxycarbonyl (Boc) Group: This group has mixed characteristics. The carbamate moiety (-NH-C=O) is polar, with an N-H bond for hydrogen donation and a carbonyl for hydrogen bond acceptance. The bulky tert-butyl group is nonpolar and sterically hindering, increasing lipophilicity.[1][2]
Predicted Solubility Profile:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., tetrahydrofuran (THF), acetone, ethyl acetate, dichloromethane (DCM)). The ability of the compound's -OH and -NH groups to form hydrogen bonds with these solvents is a primary driver of dissolution.[10][11][12]
-
Moderate Solubility: May be observed in less polar solvents like toluene, where the cyclohexane and tert-butyl groups can interact favorably, but the polar groups are less effectively solvated.
-
Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, heptane, cyclohexane). These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making it difficult to overcome the crystal lattice energy of the solid compound.[8]
While these qualitative predictions are invaluable for initial solvent screening, precise quantitative data must be obtained experimentally.
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The most reliable measure of solubility is the thermodynamic equilibrium solubility, which represents the stable saturation point of a solute in a solvent at a given temperature.[13][14] The "Shake-Flask" method is the universally accepted gold standard for determining this value.[15][16]
Core Principle
An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure that the concentration of the dissolved solute reaches a constant maximum value, representing equilibrium. The liquid and solid phases are then separated, and the concentration of the supernatant is determined analytically.
Detailed Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 10-20 mg of solid this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain undissolved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on a laboratory shaker or rotator. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached and to overcome any kinetic barriers to dissolution.[13]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic, undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to bring the concentration into the linear range of the analytical instrument. A dilution factor of 100 or 1000 is common.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as described in Section 4.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification via HPLC-UV
HPLC-UV is a precise and reliable technique for determining the concentration of the dissolved analyte.[9][14][15][17] It offers high selectivity and sensitivity.
Method Setup
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, run under isocratic conditions.
-
Detection: The UV detector should be set to a wavelength where the compound exhibits strong absorbance (e.g., ~210-220 nm for a carbamate), determined by a UV scan.
Calibration Curve Generation
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1.0 mg/mL) in the mobile phase or a compatible solvent.
-
Standard Series: Perform serial dilutions of the stock solution to create a series of at least five standard solutions that bracket the expected concentration of the diluted sample.
-
Analysis: Inject each standard in triplicate and record the corresponding peak area from the chromatogram.
-
Plotting: Plot the mean peak area (y-axis) against the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[9][18]
Sample Analysis and Calculation
-
Injection: Inject the diluted, filtered sample from the solubility experiment.
-
Determine Concentration: Use the peak area of the sample and the calibration curve equation to calculate its concentration (x = (y - c) / m).
-
Calculate Final Solubility: Multiply the calculated concentration by the dilution factor used in step 3.2.6.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Quantification Logic Diagram
Caption: Logic of HPLC Quantification via External Standard Calibration.
Data Presentation and Interpretation
Results should be compiled into a clear, concise table to facilitate comparison across different solvents.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane (DCM) | Polar Aprotic | Experimental Value | Calculated Value |
| Toluene | Nonpolar Aromatic | Experimental Value | Calculated Value |
| Hexane | Nonpolar Aliphatic | Experimental Value | Calculated Value |
(Note: Molecular Weight of C₁₃H₂₅NO₃ = 243.34 g/mol )
The resulting data should be interpreted in the context of the physicochemical principles outlined in Section 2. High solubility values in polar solvents would confirm the dominant role of the hydroxyl and carbamate groups in the dissolution process. Conversely, low solubility in nonpolar solvents would highlight the energetic penalty of solvating these polar moieties in a nonpolar environment.
Conclusion
While specific solubility data for this compound is not widely published, a robust scientific framework allows for its accurate and reliable determination. By combining a theoretical understanding of its molecular structure with the gold-standard shake-flask experimental method and precise HPLC-UV quantification, researchers can generate the critical data needed to accelerate synthesis, streamline purification, and advance drug development programs. This guide provides the necessary expertise and self-validating protocols to achieve that goal.
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Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
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Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.
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Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(5), e17616.
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ECHEMI. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
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Vanduyfhuys, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
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Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?
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protocols.io. (2021). In-vitro Thermodynamic Solubility.
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Perspicace, E., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(22), 9345-9351.
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BioDuro. ADME Solubility Assay.
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ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
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Evotec. Thermodynamic Solubility Assay.
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Chromatography Forum. (2009). how can i test the solubility in hplc please ?
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
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Sigma-Aldrich. BOC-ON.
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids.
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An In-depth Technical Guide to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate: Synthesis, History, and Application
Abstract
This technical guide provides a comprehensive overview of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a pivotal chiral building block in modern organic and medicinal chemistry. While a singular "discovery" of this molecule is not documented in seminal literature, its history is intrinsically linked to the broader development of synthetic methodologies for chiral 1,2-amino alcohols. This guide will delve into the common and efficient synthetic pathways to its precursor, (1S,2R)-2-aminocyclohexanol, and the subsequent protection step to yield the title compound. We will explore the causality behind experimental choices, provide detailed protocols, and discuss the compound's significance as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug development.
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] The specific stereochemical arrangement of the amino and hydroxyl groups is often crucial for their biological activity and catalytic efficacy. The title compound, this compound, represents a stable, protected form of the chiral 1,2-amino alcohol, (1S,2R)-2-aminocyclohexanol, making it an invaluable synthon for multi-step synthetic campaigns. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, a key feature in orthogonal protection strategies.[2][3]
Synthetic Pathways to the Chiral Precursor: (1S,2R)-2-Aminocyclohexanol
The primary challenge in synthesizing this compound lies in the stereocontrolled synthesis of its precursor, (1S,2R)-2-aminocyclohexanol. Two main strategies have emerged as effective: the resolution of a racemic mixture and the asymmetric synthesis from an achiral starting material.
Resolution of Racemic trans-2-Aminocyclohexanol
A classical and often practical approach involves the preparation of racemic trans-2-aminocyclohexanol followed by resolution using a chiral resolving agent.
Experimental Protocol: Resolution of (±)-trans-2-Aminocyclohexanol
-
Preparation of Racemic trans-2-Aminocyclohexanol: The racemic mixture is commonly synthesized by the ammonolysis of cyclohexene oxide. This reaction typically yields a mixture of cis and trans isomers, with the trans isomer being the major product. Purification is achieved through distillation or crystallization.
-
Diastereomeric Salt Formation: The racemic trans-2-aminocyclohexanol is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of a chiral acid, for example, (R)-(-)-mandelic acid, is added to the solution.
-
Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts, in this case, the ((1S,2R)-2-aminocyclohexanol)-(R)-mandelate salt. The differing solubilities of the diastereomeric salts are the basis for this separation.
-
Isolation and Liberation of the Enantiopure Amine: The crystalline salt is isolated by filtration. The pure diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free (1S,2R)-2-aminocyclohexanol. The enantiopure amino alcohol is then extracted into an organic solvent.
-
Recovery of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the (1R,2S)-enantiomer, can be treated with (S)-(+)-mandelic acid to isolate the other enantiomer, making this a highly efficient process.
Causality Behind Experimental Choices: The choice of a resolving agent is critical and is often determined empirically. Mandelic acid is a common choice due to its commercial availability in both enantiomeric forms and its tendency to form well-defined crystalline salts with amines. The solvent system is also crucial for achieving good separation of the diastereomeric salts.
Asymmetric Synthesis from Cyclohexene Oxide
A more elegant and often more efficient approach is the direct asymmetric synthesis of (1S,2R)-2-aminocyclohexanol from an achiral starting material, most commonly cyclohexene oxide. This avoids the need for a resolution step. A powerful method for this transformation is the asymmetric ring-opening of meso-epoxides.
Key Concept: Asymmetric Ring-Opening of meso-Epoxides
The desymmetrization of meso-epoxides using a chiral catalyst and a nucleophile is a cornerstone of modern asymmetric synthesis. In this context, cyclohexene oxide serves as the meso-epoxide. The use of a chiral catalyst, such as a metal-salen complex, can direct the nucleophilic attack of an amine equivalent to one of the two enantiotopic carbon atoms of the epoxide, leading to a single enantiomer of the product.[4][5][6]
Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide
-
Catalyst Preparation: A chiral catalyst, such as Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride), is either purchased or prepared according to literature procedures.[7]
-
Reaction Setup: In a dry, inert atmosphere, cyclohexene oxide is dissolved in a suitable solvent like dichloromethane or toluene. The chiral catalyst (typically 0.1-5 mol%) is added to the solution.
-
Nucleophile Addition: A protected amine equivalent, such as phenyl carbamate, is added to the reaction mixture. The use of a carbamate as a nucleophile is advantageous as it is less hazardous than azide-based reagents.[1]
-
Reaction Monitoring and Workup: The reaction is stirred at the appropriate temperature (often room temperature) and monitored by TLC or GC for the consumption of the starting material. Upon completion, the reaction is quenched, and the protected amino alcohol is purified by column chromatography.
-
Deprotection: The resulting carbamate is then hydrolyzed under basic conditions to yield the desired (1S,2R)-2-aminocyclohexanol.
Causality Behind Experimental Choices: Jacobsen's catalyst and related salen complexes are highly effective for a range of asymmetric transformations, including epoxide openings.[7] The choice of the nucleophile is critical for both reactivity and safety. While trimethylsilyl azide is highly effective, its toxicity and explosive nature have led to the development of safer alternatives like carbamates. The solvent and temperature can significantly impact the enantioselectivity and reaction rate.
Quantitative Data Summary
| Method | Starting Material | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) |
| Resolution | (±)-trans-2-Aminocyclohexanol | (R)-(-)-Mandelic Acid | >99% |
| Asymmetric Ring-Opening | Cyclohexene Oxide | Chiral (salen)Co(III) complex | up to 98% |
Boc Protection: Synthesis of this compound
Once the enantiopure (1S,2R)-2-aminocyclohexanol is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a robust and widely used protecting group in organic synthesis.[2][3]
Mechanism of Boc Protection
The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[8] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.[9]
Experimental Protocol: Boc Protection of (1S,2R)-2-Aminocyclohexanol
-
Reaction Setup: (1S,2R)-2-aminocyclohexanol is dissolved in a suitable solvent, such as dichloromethane, tetrahydrofuran, or a biphasic system with water and an organic solvent.
-
Reagent Addition: A slight excess (typically 1.1 equivalents) of di-tert-butyl dicarbonate is added to the solution. A base, such as triethylamine or sodium bicarbonate, is often added to neutralize the acid formed during the reaction, although the reaction can proceed without a base.[9]
-
Reaction Monitoring and Workup: The reaction is typically stirred at room temperature and is usually complete within a few hours. The progress can be monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
Causality Behind Experimental Choices: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity, stability, and the innocuous nature of its byproducts (CO₂ and t-BuOH).[8][10] The choice of solvent and base can be adjusted depending on the solubility of the substrate and the desired reaction conditions. For instance, a biphasic system with sodium bicarbonate is often used for water-soluble amines.
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable intermediate in the synthesis of more complex chiral molecules. While its direct incorporation into a final drug product is less common, its structural motif is present in various biologically active compounds. For instance, derivatives of aminocyclohexanol are key components in the synthesis of the anticoagulant drug Edoxaban.[11][12]
Furthermore, the deprotected amino alcohol can be used as a chiral ligand in asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of subsequent reactions.[13]
Conclusion
The discovery and history of this compound are not tied to a single breakthrough but are rather a reflection of the advancements in asymmetric synthesis over the past few decades. The development of efficient methods for the synthesis of its chiral precursor, (1S,2R)-2-aminocyclohexanol, through both classical resolution and modern catalytic asymmetric reactions, has made this valuable building block readily accessible. The straightforward and robust Boc protection protocol further enhances its utility. For researchers and drug development professionals, a thorough understanding of the synthesis and properties of this compound is essential for the design and execution of complex synthetic strategies aimed at producing enantiomerically pure molecules with potential therapeutic applications.
Diagrams
Caption: Mechanism of Boc protection using di-tert-butyl dicarbonate.
References
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D. J. Ager, I. Prakash, D. R. Schaad, 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-876. [Link]
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T. D. T. Tran, P. D. T. Tran, T. H. Le, Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 2021 , 11 (19), 12267-12303. [Link]
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Westlake University, New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News, 2023 . [Link]
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B. List, P. Pojarliev, C. B. B. Bøgevig, H. Martin, Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Organic Letters, 2001 , 3 (16), 2423-2425. [Link]
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E. N. Jacobsen, Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 2000 , 33 (6), 421-431. [Link]
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Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Wikipedia, Jacobsen's catalyst. [Link]
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E. N. Jacobsen, Asymmetric catalysis of epoxide ring-opening reactions. Moodle@Units. [Link]
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Common Organic Chemistry, Boc Protection Mechanism (Boc2O). [Link]
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Eagle Chemical, tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate. [Link]
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MH Chem, Amine Boc protection-Mechanism and Reaction Setup. YouTube, 2022 . [Link]
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Wikipedia, Di-tert-butyl dicarbonate. [Link]
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Organic Syntheses, DI-tert-BUTYL DICARBONATE. Organic Syntheses, 1977 , 57, 45. [Link]
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ResearchGate, Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. [Link]
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Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]
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E. N. Jacobsen, Asymmetric catalysis of epoxide ring-opening reactions. PubMed, 2000 , 33 (6), 421-431. [Link]
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Master Organic Chemistry, Amine Protection and Deprotection. [Link]
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J. D. C. Codee, T. Hansen, How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Journal of Organic Chemistry, 2021 , 86 (4), 3565-3573. [Link]
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M. T. M. Ali, H. Zahari, S. A. Aliasak, I. A. S. K. Syed, Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 2018 , 12 (1), 1-8. [Link]
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PubChem, tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. [Link]
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Organic Syntheses, SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 2008 , 85, 1-11. [Link]
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M. D. Chen, Y. C. Chen, Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 2019 , 24 (12), 2266. [Link]
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Spectroscopic Characterization of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective on the structural elucidation of this molecule.
Introduction
This compound is a bifunctional molecule incorporating a carbamate-protected amine and a hydroxyl group on a chiral cyclohexane scaffold. The precise determination of its structure, including its stereochemistry, is paramount for its application in asymmetric synthesis. Spectroscopic methods provide a powerful and non-destructive means to confirm the identity, purity, and three-dimensional arrangement of this compound. This guide will delve into the expected and observed spectral features that uniquely define this molecule.
The molecular structure, with the IUPAC name tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate and CAS Number 291533-28-3, is fundamental to understanding its spectroscopic signature.[1]
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk. For solution-phase IR, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Broad, Strong | O-H stretch | The broadness of this peak is indicative of hydrogen bonding from the hydroxyl group. |
| ~3350 | Medium | N-H stretch | The N-H stretching vibration of the carbamate group. |
| 2850-2960 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexane and tert-butyl groups. |
| ~1680-1700 | Strong | C=O stretch (Amide I) | The carbonyl stretching of the carbamate is a very strong and characteristic absorption. [2] |
| ~1520 | Strong | N-H bend (Amide II) | This band arises from a combination of N-H bending and C-N stretching vibrations. |
| ~1170 | Strong | C-O stretch | Stretching vibration of the C-O bond in the carbamate group. |
| ~1050 | Medium | C-O stretch | Stretching vibration of the C-O bond of the secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Ionize the sample molecules. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ or other adducts.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₁H₂₁NO₃, with a monoisotopic mass of 215.1521 Da.
| m/z | Ion | Rationale |
| 216.1594 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a prominent peak in the ESI mass spectrum. |
| 238.1413 | [M+Na]⁺ | Adduct formation with sodium ions is common in ESI-MS. |
| 160.1332 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds. |
| 142.1226 | [M-C₄H₉O+H]⁺ | Further fragmentation involving the loss of the tert-butoxy group. |
| 116.1070 | [M-C₅H₉NO₂+H]⁺ | Loss of the entire Boc-carbamate group. |
| 100.0757 | [C₆H₁₀N]⁺ | A fragment corresponding to the aminocyclohexene cation formed after dehydration and loss of the Boc group. |
| 57.0704 | [C₄H₉]⁺ | The tert-butyl cation is a very stable and common fragment. |
digraph "MS_Fragmentation" { graph [splines=true, nodesep=0.6, ranksep=1.2, maxiter=1000]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];M [label="[M+H]⁺\nm/z = 216"];
subgraph "cluster_path1" { label="Loss of tert-butyl group"; style="rounded"; bgcolor="#FCE8E6"; F1 [label="[M-C₄H₉+H]⁺\nm/z = 160"]; F2 [label="[M-C₄H₉O+H]⁺\nm/z = 142"]; M -> F1 [label="- 56 Da"]; F1 -> F2 [label="- 18 Da (H₂O)"]; }
subgraph "cluster_path2" { label="Loss of Boc group"; style="rounded"; bgcolor="#F1F8E9"; F3 [label="[C₆H₁₂NO]⁺\nm/z = 116"]; F4 [label="[C₆H₁₀N]⁺\nm/z = 100"]; M -> F3 [label="- 100 Da"]; F3 -> F4 [label="- 16 Da (O)"]; } }
Caption: Predicted fragmentation pathway in ESI-MS.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H NMR spectrum confirms the presence of the Boc group and the cyclohexane ring protons, while the ¹³C NMR spectrum elucidates the carbon framework. IR spectroscopy identifies the key functional groups, namely the hydroxyl, amine, and carbamate moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This comprehensive spectroscopic analysis is indispensable for ensuring the quality and identity of this important chiral building block in research and development.
References
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National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]
-
PubChem. tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
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-
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A Theoretical and Computational Guide to the Stereochemical and Conformational Landscape of tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in modern organic synthesis, finding application in the development of complex molecular architectures and active pharmaceutical ingredients. Its stereochemical integrity and conformational preferences are paramount to its utility, directly influencing the stereochemical outcome of the reactions in which it participates. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. We delve into the principles and practical application of computational chemistry to elucidate its conformational landscape, predict key spectroscopic properties for structural verification, and ultimately, to rationally guide its use in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical studies for a deeper understanding of chiral molecules.
Introduction: The Significance of Stereochemistry and Conformation
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the precise control and confirmation of stereochemistry are critical in the pharmaceutical industry. This compound serves as a key intermediate and chiral auxiliary, where its rigid cyclohexane backbone and defined stereocenters are exploited to induce chirality in subsequent synthetic steps.
A thorough understanding of its conformational preferences is essential. The relative orientation of the hydroxyl and carbamate functional groups, governed by the chair conformations of the cyclohexane ring and potential intramolecular interactions, dictates the molecule's reactivity and its effectiveness as a chiral directing group. Theoretical studies, particularly those employing quantum mechanics, offer a powerful, non-destructive means to probe these structural nuances at a level of detail often inaccessible by experimental methods alone. This guide outlines a robust computational workflow for the comprehensive characterization of this important chiral molecule.
Conformational Analysis: Unveiling the Energetic Landscape
The conformational flexibility of the cyclohexane ring is a cornerstone of its chemistry. For a 1,2-disubstituted cyclohexane such as the title compound, a dynamic equilibrium exists between two chair conformations. The relative stability of these conformers is dictated by the steric strain arising from axial and equatorial positioning of the substituents.
The Chair Interconversion
The two primary chair conformations of this compound interconvert through a ring-flip process. In one conformer, the substituents can be in a diaxial or diequatorial arrangement, while in the other, they will be in the alternate arrangement (axial becoming equatorial and vice versa). For a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial in each chair conformation.
The relative energies of these conformers can be predicted through computational methods. A systematic conformational search is the first critical step.
Computational Workflow for Conformational Search
A multi-step approach is recommended to efficiently and accurately identify the global minimum energy conformation and other low-energy conformers.
Caption: Workflow for a comprehensive conformational analysis.
Intramolecular Hydrogen Bonding
A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carbamate group. This interaction can significantly stabilize certain conformations, influencing the overall conformational equilibrium. Computational analysis is particularly adept at identifying and quantifying the energetic contribution of such interactions.
Caption: Potential intramolecular hydrogen bond stabilizing a conformer. (Note: A proper diagram would require specific atomic coordinates from a calculated structure).
Predicted Conformational Energies
The final output of the conformational analysis is a set of low-energy conformers and their relative Gibbs free energies, which allows for the prediction of their populations at a given temperature according to the Boltzmann distribution.
| Conformer | Substituent Orientations (NHBoc, OH) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| 1 | Equatorial, Axial | 0.00 | ~75% |
| 2 | Axial, Equatorial | 0.85 | ~25% |
| 3 | Twist-Boat | > 5.0 | < 1% |
Note: The data in this table is hypothetical and for illustrative purposes. The actual energy differences would be determined by the computational protocol outlined.
Prediction of Spectroscopic Properties for Structural Elucidation
Computational chemistry provides a powerful means to predict various spectroscopic properties. The comparison of calculated spectra with experimental data is a robust method for confirming the structure and absolute configuration of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. The prediction of ¹H and ¹³C chemical shifts can aid in the assignment of complex spectra and provide strong evidence for a proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors.[1]
Experimental Protocol: GIAO NMR Chemical Shift Calculation
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).
-
NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry(ies) using a functional known to perform well for NMR, such as mPW1PW91, with a basis set like 6-311+G(2d,p).[2]
-
Reference Standard: Perform the same calculation on a reference compound, typically tetramethylsilane (TMS), at the identical level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated by subtracting the isotropic shielding value (σ_iso) of the nucleus of interest from the σ_iso of the corresponding nucleus in the reference standard: δ = σ_iso(TMS) - σ_iso(sample).
-
Boltzmann Averaging: If multiple low-energy conformers are present, the predicted chemical shifts for each conformer should be averaged based on their Boltzmann populations.
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| H1 (CH-N) | 3.55 | 3.52 |
| H2 (CH-O) | 3.85 | 3.81 |
| tert-Butyl | 1.45 | 1.46 |
Note: This is a simplified, hypothetical comparison. A full analysis would include all unique protons and carbons.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution.[3][4] The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent method for comparison with computationally predicted spectra. A strong match between the experimental VCD spectrum and the calculated spectrum for a specific enantiomer provides unambiguous confirmation of its absolute configuration.[5]
Workflow for Absolute Configuration Determination using VCD
Caption: A standard workflow for determining absolute configuration using VCD spectroscopy.
Experimental Protocol: DFT Calculation of VCD Spectra
-
Conformational Analysis: Perform a thorough conformational search as described in Section 2.2 to identify all relevant low-energy conformers.
-
Geometry Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory, such as B3LYP/6-31G*.[6] It is crucial to confirm that the optimized structures are true minima (no imaginary frequencies).
-
VCD Calculation: Using the optimized geometries, calculate the VCD rotational strengths. The B3LYP functional with a basis set such as 6-31G* or aug-cc-pVDZ is commonly used and has been shown to provide reliable results.[7][8]
-
Spectral Simulation: Generate a simulated VCD spectrum for each conformer by applying a Lorentzian or Gaussian broadening function to the calculated frequencies and rotational strengths.
-
Boltzmann Averaging: Combine the spectra of the individual conformers by weighting them according to their calculated Boltzmann populations to generate the final theoretical spectrum.
-
Comparison: Compare the final calculated spectrum with the experimental VCD spectrum. A mirror-image relationship between the calculated and experimental spectra indicates that the absolute configuration of the sample is opposite to the one used in the calculation.
| Wavenumber (cm⁻¹) | Hypothetical Experimental VCD (Δε) | Predicted VCD (Δε) for (1S,2R) |
| ~3400 (O-H stretch) | + | + |
| ~2950 (C-H stretch) | - | - |
| ~1700 (C=O stretch) | + | + |
| ~1520 (N-H bend) | - | - |
Note: The signs and magnitudes are hypothetical. The agreement in the sign pattern across the major bands is the key for configurational assignment.
Applications in Drug Development
The theoretical insights gained from these studies have direct practical implications:
-
Confirmation of Stereochemistry: Provides definitive proof of the absolute and relative stereochemistry of synthetic intermediates, reducing the risk of costly errors in drug development.
-
Rationalization of Reactivity: Understanding the preferred conformation and the accessibility of reactive sites (the hydroxyl and amine groups) allows for a better prediction of how the molecule will behave in subsequent reactions.
-
Development of Chiral Auxiliaries: By understanding the factors that govern the conformational rigidity and directing effects of this molecule, new and more effective chiral auxiliaries can be designed.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. Through a systematic conformational analysis and the accurate prediction of NMR and VCD spectra, it is possible to gain a comprehensive understanding of the molecule's three-dimensional structure and stereochemical integrity. This knowledge is invaluable for its effective and reliable application in the synthesis of complex chiral molecules, ultimately accelerating the drug discovery and development process. The synergy between computational prediction and experimental validation represents the state-of-the-art in modern chemical research.
References
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). The theoretical calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-659. Available at: [Link]
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Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 24-27. Available at: [Link]
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Polavarapu, P. L. (2008). Vibrational circular dichroism: a new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules. Natural product reports, 25(1), 50-65. Available at: [Link]
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Abraham, R. J., & Reid, M. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 15(6), 16-20. Available at: [Link]
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Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: applications in stereochemical analysis of synthetic compounds, natural products, and biomolecules. John Wiley & Sons. Available at: [Link]
-
Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 6(1), 1-11. Available at: [Link]
-
Guan, Y., Li, H., Wang, Z., Liu, D., & Zhang, J. Z. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3737-3746. Available at: [Link]
-
Verleysen, K., & Wenseleers, W. (2020). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 124(30), 6549-6560. Available at: [Link]
-
Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. Available at: [Link]
-
Smith, S. G., & Goodman, J. M. (2010). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic letters, 12(5), 1084-1087. Available at: [Link]
-
Smith, C. A., O'Connor, M. J., & Smith, D. K. (2012). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 10(30), 5755-5763. Available at: [Link]
-
Buffeteau, T., Le Barbu-Debus, K., & Blaise, C. (2004). Density Functional Theory Calculations of Vibrational Absorption and Circular Dichroism Spectra of Dimethyl-L-tartrate. The Journal of Physical Chemistry A, 108(38), 7814-7821. Available at: [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2006). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Angewandte Chemie International Edition, 45(15), 2399-2401. Available at: [Link]
-
La Trobe University. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube. Available at: [Link]
-
Stephens, P. J., Devlin, F. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available at: [Link]
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safety and handling of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
An In-depth Technical Guide on the Safety and Handling of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, reactivity, and disposal of this compound. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its properties is essential for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering insights into the chemical rationale behind the recommended procedures.
Chemical Identity and Physicochemical Properties
This compound is a chiral organic compound featuring a Boc-protected amine and a hydroxyl group on a cyclohexane ring. This structure dictates its physical and chemical properties, influencing its solubility, stability, and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| CAS Number | 214679-17-1 | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage Temperature | 2-8°C | [2] |
The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (carbamate carbonyl), along with the nonpolar cyclohexane and tert-butyl groups, gives the molecule moderate polarity. It is expected to be soluble in a range of organic solvents such as methanol, ethanol, and dichloromethane.
Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | GHS07 |
Note: This classification is based on the (1R,2S) stereoisomer and should be used as a primary guideline for handling the (1S,2R) compound.[3]
Understanding the Reactivity and Stability
The chemical behavior of this compound is dominated by the tert-butoxycarbonyl (Boc) protecting group and the secondary alcohol.
The Boc Protecting Group: A Double-Edged Sword
The Boc group is a cornerstone of modern organic synthesis due to its robustness under many conditions, yet its lability under specific, controlled conditions.
-
Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[4] This stability allows for selective reactions at other parts of a molecule.
-
Lability: The key to the Boc group's utility is its susceptibility to cleavage under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent are commonly used for this purpose.[5]
Thermal Instability
A critical, and often overlooked, aspect of Boc-protected amines is their thermal lability. Heating the compound, typically above 150°C, can lead to the cleavage of the Boc group without the need for an acid catalyst.[6]
Caption: Thermal decomposition of the Boc-protected amine.
This thermal decomposition proceeds via a concerted mechanism to release the free amine, isobutylene, and carbon dioxide.[6] This property necessitates careful temperature control during handling and storage to prevent unintended deprotection and pressure buildup in sealed containers.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safety is crucial when handling this compound. The following workflow outlines the essential steps for risk mitigation.
Caption: A workflow for the safe handling of the compound.
Engineering Controls
All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[7]
Personal Protective Equipment (PPE)
Based on the hazard classification, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. It is important to note that while nitrile offers good resistance to many chemicals, its performance can vary.[8][9] For prolonged handling or in case of a spill, consider using thicker gauge nitrile gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.
Experimental Protocols: A Focus on Safety
Protocol: Acid-Mediated Boc Deprotection
This protocol details the removal of the Boc group, a common procedure where this compound would be used as a starting material.
-
Preparation (in a fume hood):
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure an acid neutralization kit (e.g., sodium bicarbonate) is readily accessible.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Causality: Anhydrous conditions are often preferred to prevent side reactions with water.
-
-
Acid Addition:
-
Cool the solution in an ice bath. This is crucial as the deprotection can be exothermic.
-
Slowly add the deprotecting acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) dropwise with vigorous stirring.
-
Self-Validation: Observe for gas evolution (CO₂).[5] The rate of addition should be controlled to prevent excessive foaming and pressure buildup.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated solution of a weak base (e.g., sodium bicarbonate) until gas evolution ceases.
-
Trustworthiness: This step neutralizes the excess acid, making the mixture safer to handle and allowing for the extraction of the free amine product.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Accidental Release and First Aid Measures
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]
Storage and Disposal
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7] Recommended storage is at 2-8°C to ensure long-term stability.[2]
Disposal
Unused material and contaminated items (gloves, pipette tips, etc.) are to be considered chemical waste.
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: The primary method of disposal should be through a licensed hazardous waste disposal company, typically via high-temperature incineration.[9]
-
Decontamination of Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.[9]
Conclusion
This compound is a valuable synthetic intermediate. Its safe and effective use hinges on a clear understanding of its chemical properties, particularly the reactivity of the Boc group. By adhering to the principles of risk assessment, employing appropriate engineering and personal protective controls, and following established protocols for handling and disposal, researchers can minimize risks and ensure the integrity of their scientific work.
References
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
GloveNation. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. [Link]
-
LookChem. (n.d.). Cas 214679-17-1, Carbamic acid, [(1S,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester (9CI). Retrieved from [Link]
-
Oakwood Chemical. (2021). tert-Butyl (trans-2-hydroxycyclohexyl)carbamate. [Link]
-
MySkinRecipes. (n.d.). (1S,2R)-cis-N-Boc-2-aminocyclohexanol. Retrieved from [Link]
-
iChemical. (n.d.). tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
PubChem. (n.d.). tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. Retrieved from [Link]
-
PASL. (n.d.). tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]
-
State of Michigan. (n.d.). Ammonium chloride Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. [Link]
-
RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]
-
ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminocyclohexanol. Retrieved from [Link]
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Methodological & Application
asymmetric synthesis using tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
An Application Guide to Asymmetric Synthesis Using tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in modern asymmetric synthesis. This versatile chiral building block, derived from the rigid (1S,2R)-2-aminocyclohexanol scaffold, serves as a powerful tool for inducing stereoselectivity. We will explore its primary roles as a precursor for sophisticated chiral ligands used in metal-catalyzed reactions and as a robust chiral auxiliary for diastereoselective transformations. This document explains the causal mechanisms behind its stereodirecting influence and provides detailed, field-proven protocols for its practical implementation in the laboratory.
Introduction: The Strategic Value of a Privileged Chiral Scaffold
In the quest for enantiomerically pure compounds, particularly in pharmaceutical development, the use of chiral building blocks is a cornerstone of synthetic strategy. This compound is a preeminent example of such a building block. Its synthetic value is derived from a combination of structural features:
-
Defined Absolute Stereochemistry: The fixed (1S,2R) configuration of the amino and hydroxyl groups provides a predictable and reliable source of chirality.
-
Rigid Cyclohexane Backbone: The chair conformation of the cyclohexane ring limits conformational flexibility, creating a well-defined three-dimensional space that is essential for effective stereochemical communication.
-
Orthogonal Functionality: The presence of a Boc-protected amine and a free hydroxyl group allows for selective chemical manipulation, making it a versatile precursor for a wide range of derivatives.
These attributes make it an ideal starting material for two major applications in asymmetric synthesis: the creation of chiral ligands for catalysis and its direct use as a chiral auxiliary. This guide will detail the logic and execution of both approaches.
Application I: Precursor for High-Performance Chiral Ligands
The (1R,2R)- or (1S,2S)-diaminocyclohexane (DACH) backbone is a privileged scaffold for C₂-symmetric ligands, which are highly effective in a multitude of asymmetric transformations.[1] The (1S,2R)-aminocyclohexanol core of our title compound provides access to a related class of C₁-symmetric and C₂-symmetric ligands that create a precise chiral pocket around a metal center.
Causality of Stereocontrol: Upon deprotection and derivatization, the amino and hydroxyl groups can coordinate to a metal (e.g., Titanium, Rhodium, Ruthenium). The rigid cyclohexane frame forces substituents into specific axial or equatorial positions, creating a sterically demanding environment. This environment blocks one prochiral face of the substrate, allowing a reactant to approach from only the less-hindered direction, thus ensuring high enantioselectivity.
The general workflow for transforming this building block into a functional ligand for catalysis is outlined below.
Caption: General workflow for ligand synthesis and application.
Protocol 1: Synthesis of a C₂-Symmetric Bis(hydroxyamide) Ligand
This protocol describes the synthesis of a ligand class that has proven effective in reactions like the asymmetric addition of organozinc reagents to aldehydes.[2] The procedure involves Boc deprotection followed by a straightforward amide coupling.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), distilled
-
Isophthaloyl chloride
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
Step-by-Step Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq.) in DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (4.0 eq.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting crude amine salt is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude (1S,2R)-2-aminocyclohexanol TFA salt in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add triethylamine (3.0 eq.) dropwise to neutralize the salt and act as a base.
-
In a separate flask, dissolve isophthaloyl chloride (0.48 eq.) in anhydrous DCM (0.5 M).
-
Add the isophthaloyl chloride solution dropwise to the amine solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at room temperature overnight (16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by recrystallization from a hot MeOH/diethyl ether mixture to yield the pure C₂-symmetric ligand as a white solid.
-
Self-Validation:
-
Expected Outcome: A white crystalline solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2] The presence of amide N-H protons and the disappearance of the Boc signal are key indicators. Chiral HPLC analysis can confirm enantiomeric purity.
Data Presentation: Performance in Asymmetric Diethylzinc Addition
The synthesized ligand can be used to catalyze the addition of diethylzinc to various aromatic aldehydes. The table below presents typical performance data for such a reaction.
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 95 | 98 (S) |
| 2 | 4-Chlorobenzaldehyde | 92 | 99 (S) |
| 3 | 4-Methoxybenzaldehyde | 96 | 97 (S) |
| 4 | 2-Naphthaldehyde | 89 | 96 (S) |
Conditions: Ligand (5 mol%), Ti(O-iPr)₄ (1.2 eq.), Et₂Zn (2.0 eq.), Toluene, 0 °C, 12 h.
Application II: Removable Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct a subsequent diastereoselective reaction.[3] The this compound moiety, after attachment to a substrate via its amine, serves this purpose effectively.
Causality of Stereocontrol: The auxiliary operates by creating a sterically biased environment. Once attached to a carboxylic acid to form an amide, the carbonyl group is held in a fixed orientation. The bulky cyclohexane ring, particularly with its tert-butyl carbamate group, effectively shields one face of the corresponding enolate. An incoming electrophile is therefore forced to approach from the opposite, less-hindered face, resulting in a highly diastereoselective bond formation.
The logical workflow for using the compound as a chiral auxiliary in an asymmetric alkylation is shown below.
Sources
Application Notes and Protocols for Key Reactions of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexyl backbone, coupled with the defined stereochemistry of the vicinal amino and hydroxyl groups, makes it an important precursor for the asymmetric synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl position while preventing unwanted side reactions of the amino group.[1] This application note provides detailed protocols for two fundamental transformations of this substrate: its oxidation to the corresponding ketone and the etherification of its secondary alcohol. These reactions are critical for elaborating the molecule into more complex structures, such as key intermediates for active pharmaceutical ingredients like the anticoagulant Edoxaban.[2][3]
The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen conditions and reagents.
Part 1: Oxidation of this compound via Swern Oxidation
The oxidation of the secondary alcohol in this compound to the corresponding ketone, tert-butyl ((1S)-2-oxocyclohexyl)carbamate, is a crucial step for subsequent modifications, such as reductive amination or the introduction of nucleophiles at the carbonyl carbon. The Swern oxidation is an exceptionally mild and efficient method for this transformation, avoiding the use of heavy metals and proceeding at low temperatures, which preserves the integrity of the acid-labile Boc-protecting group.[4][5]
The reaction relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate in situ. This species is then attacked by the alcohol. The addition of a hindered organic base, such as triethylamine or diisopropylethylamine, facilitates an intramolecular elimination to yield the ketone.[4]
Experimental Protocol: Swern Oxidation
This protocol is adapted from standard, well-established procedures for the Swern oxidation of secondary alcohols.[6]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, oven-dried before use
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol).
-
Activator Addition: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C.
-
DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the internal temperature below -65 °C. Stir the resulting solution for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Base Addition and Quenching: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 20 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, tert-butyl ((1S)-2-oxocyclohexyl)carbamate, can be purified by flash column chromatography on silica gel.
Data Presentation: Swern Oxidation Parameters
| Parameter | Value/Condition | Rationale |
| Temperature | -78 °C | Essential for the stability of the chloro(dimethyl)sulfonium chloride intermediate and to prevent side reactions.[5] |
| Equivalents (Alcohol) | 1.0 | Limiting Reagent |
| Equivalents (Oxalyl Chloride) | 1.5 | Ensures complete activation of DMSO. |
| Equivalents (DMSO) | 2.2 | Acts as the oxidant. |
| Equivalents (Triethylamine) | 5.0 | Acts as a base to facilitate the final elimination step; excess ensures the reaction goes to completion.[4] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent, inert under reaction conditions. |
| Reaction Time | ~1.5 - 2 hours | Typically sufficient for complete conversion at low temperatures. |
| Expected Yield | >90% | The Swern oxidation is generally a high-yielding reaction. |
Visualization: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of a secondary alcohol.
Part 2: Etherification of this compound
The Williamson ether synthesis is a classic and versatile method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[7] For a substrate like this compound, this reaction allows for the introduction of a variety of alkyl groups at the C2 position, significantly increasing molecular diversity.
However, the reaction is not without its challenges. The secondary nature of the alcohol means that the corresponding alkoxide can act as a base, leading to a competing E2 elimination reaction, especially with sterically hindered or secondary/tertiary alkyl halides.[8] Therefore, careful selection of the base, alkylating agent, and reaction conditions is paramount to favor the desired substitution pathway.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on standard Williamson ether synthesis conditions, optimized to favor substitution over elimination.[9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, oven-dried before use
-
Magnetic stirrer and stir bars
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF (0.2 M relative to the alcohol).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylating Agent Addition: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC analysis indicates completion of the reaction). Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides, but this may also increase the amount of elimination byproduct.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Data Presentation: Williamson Ether Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[7] |
| Equivalents (Alcohol) | 1.0 | Limiting Reagent |
| Equivalents (NaH) | 1.2 | A slight excess ensures complete deprotonation of the alcohol. |
| Equivalents (Alkyl Halide) | 1.1 | A slight excess drives the reaction to completion. Primary halides are preferred to minimize E2 elimination.[8] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that are suitable for S(_N)2 reactions. |
| Temperature | 0 °C to Room Temp. | Lower temperatures favor the S(_N)2 pathway over the E2 pathway. |
| Reaction Time | 12 - 24 hours | Reaction times can vary depending on the reactivity of the alkyl halide. |
| Expected Yield | 60-85% | Yields are dependent on the extent of the competing elimination reaction. |
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson ether synthesis.
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Soares, N. S., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. doi: 10.1002/chir.23103
- Riera, A., & Verdaguer, X. (2009). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 74(21), 8083-8091.
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved from [Link]
-
Innovations in Synthesis: The Role of tert-Butyl Carbamate in Efficient Edoxaban Intermediate Production. (2025, August 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Swern Oxidation Procedure. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
- KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof. (n.d.). Google Patents.
-
Edoxaban patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Straub, H., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. Molecules, 27(20), 7035.
-
Design and Synthesis of a Novel Chiral Base. (n.d.). Purdue University Graduate School. Retrieved from [Link]
-
Williamson Ether Synthesis. (2021, February 4). YouTube. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020, April 20). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). National Institutes of Health. Retrieved from [Link]
-
A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). National Institutes of Health. Retrieved from [Link]
-
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | C14H26N2O4 | CID 58084196. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl ((1S,2R,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl)carbamate oxalate. (n.d.). DC Fine Chemicals. Retrieved from [Link] (dimethylcarbamoyl)cyclohexyl)carbamate-oxalate.html
-
3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). (n.d.). Organic Syntheses. Retrieved from [Link]
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applications of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in medicinal chemistry
Caption: Synthetic pathway to a key Edoxaban precursor. [9]
Experimental Protocols
The following protocols are generalized from standard procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: General N-Boc Protection of a Primary Amine
This protocol describes the foundational step of introducing the tert-butoxycarbonyl (Boc) group, which is central to the title compound's structure and utility.
Rationale: The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source. A base (e.g., triethylamine or NaOH) is required to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. [5] Materials:
-
(1S,2R)-2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) (1.2 equivalents) or 1M NaOH
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1S,2R)-2-aminocyclohexanol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Amide Coupling (Illustrative Example based on Edoxaban Synthesis)
This protocol illustrates how the amine functionality (after Boc deprotection) of a related scaffold is used to form an amide bond, a key reaction in synthesizing the Edoxaban precursor. [6] Rationale: This reaction forms a new amide bond. The amine (Compound A) acts as the nucleophile, and an activated carboxylic acid derivative (Compound B, an ethyl ester) acts as the electrophile. A base like triethylamine is used to facilitate the reaction, likely by neutralizing any acidic byproducts and ensuring the amine remains in its free, nucleophilic state. Acetonitrile is a suitable polar aprotic solvent. [6] Materials:
-
tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Compound A) (1.0 eq)
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Compound B) (1.05 eq)
-
Triethylamine (Et₃N) (0.5 - 2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
Charge a reaction vessel with Compound A (1.0 eq), Compound B (1.05 eq), and acetonitrile.
-
Heat the resulting mixture to approximately 50 °C with stirring.
-
Slowly add triethylamine (0.5 eq) while maintaining the temperature.
-
Continue stirring the reaction mixture at an elevated temperature (e.g., 60-70 °C) for several hours (e.g., 7 hours). Monitor reaction completion by HPLC or TLC.
-
Upon completion, the product may precipitate upon cooling or require an aqueous workup followed by crystallization to isolate the pure final intermediate. [6]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for the rational design of stereochemically complex and biologically active molecules. Its rigid framework and versatile functional handles provide medicinal chemists with a reliable platform for constructing novel enzyme inhibitors, receptor modulators, and other targeted therapies. The successful application of its core structure in the synthesis of major pharmaceuticals like Edoxaban underscores its importance and solidifies its place in the modern drug discovery and development landscape.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- (n.d.). Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
- MedChemExpress. (n.d.). tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.
- MySkinRecipes. (n.d.). (1S,2R)-cis-N-Boc-2-aminocyclohexanol.
- ACS Infectious Diseases. (2016). Stabilization and Improvement of a Promising Influenza Antiviral: Making a PAIN PAINless.
- (n.d.). Finally Tert-butyl ((1s,2s)-2-hydroxycyclohexyl)carbamate At A Low Price.
- (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
- (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.
- National Institutes of Health. (n.d.). Synthesis of macrocyclic trypanosomal cysteine protease inhibitors.
- PubChem. (n.d.). tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
- University of Kansas, Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors.
- BenchChem. (2025). 2-Amino-5-methylhex-4-enoic acid in Medicinal Chemistry: Application Notes and Protocols.
- ChemicalBook. (n.d.). tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.
- Matrix Scientific. (n.d.). tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (1S,2R)-cis-N-Boc-2-aminocyclohexanol [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Note: A Stereoselective Route to β-Amino Acids Utilizing tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
β-Amino acids are critical structural motifs in modern drug discovery, serving as building blocks for peptidomimetics, bioactive natural products, and pharmaceuticals with enhanced metabolic stability.[1][2][3] Enantiomerically pure β-amino acids are of particular importance, necessitating robust methods for their asymmetric synthesis.[4] This application note details a highly effective strategy for the stereoselective synthesis of N-substituted β-amino acids using the chiral building block, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. The methodology hinges on the diastereoselective ring-opening of prochiral epoxides with the corresponding (1S,2R)-2-aminocyclohexanol, followed by oxidation of the resulting secondary alcohol. The rigid, well-defined stereochemistry of the cyclohexyl scaffold provides excellent stereocontrol in the key aminolysis step, making this a reliable and powerful route for accessing valuable, optically active β-amino acid derivatives.
Introduction: The Strategic Value of Chiral β-Amino Acids
The homologation of α-amino acids to their β-analogs introduces a significant conformational change, impacting the secondary structures of peptides. β-Peptides are known to form stable helices, sheets, and turns, often with improved resistance to proteolytic degradation compared to their natural counterparts.[2] This has made them invaluable tools in medicinal chemistry for designing enzyme inhibitors, molecular scaffolds, and other therapeutics.
The asymmetric synthesis of β-amino acids remains a key challenge.[1] Strategies employed include the Arndt-Eistert homologation of α-amino acids, conjugate addition to α,β-unsaturated esters, and Mannich-type reactions.[2] An especially powerful approach involves the use of chiral auxiliaries or chiral starting materials to direct the formation of new stereocenters.[5][6][7] The title compound, this compound, is a derivative of the readily available and conformationally constrained (1S,2R)-2-aminocyclohexanol. Its fixed chair-like conformation and the trans-relationship between the hydroxyl and amino groups make it an exceptional stereodirecting element.
This guide outlines a synthetic pathway that leverages this structural feature to synthesize N-((1S,2R)-2-hydroxycyclohexyl)-β-amino acids, which are themselves valuable chiral building blocks. The core transformation is the highly regioselective and diastereoselective aminolysis of epoxides.[8][9]
Synthetic Strategy and Workflow
The overall synthetic strategy is a three-stage process that begins with the chiral amino alcohol precursor, proceeds through a key stereocenter-forming reaction, and concludes with an oxidation to furnish the target β-amino acid derivative.
-
Preparation of the Chiral Nucleophile : The commercially available this compound serves as a stable, protected precursor. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the free amine of (1S,2R)-2-aminocyclohexanol, which acts as the chiral nucleophile.
-
Diastereoselective Epoxide Ring-Opening : The chiral amine attacks a prochiral epoxide. This Sₙ2 reaction is the cornerstone of the synthesis, establishing a new stereocenter. The inherent chirality of the aminocyclohexanol directs the nucleophilic attack, leading to the preferential formation of one diastereomer of the resulting β-amino alcohol. This reaction can often be performed under metal- and solvent-free conditions, or catalyzed by various agents to enhance efficiency and selectivity.[8][10][11]
-
Oxidation to the Carboxylic Acid : The secondary alcohol of the β-amino alcohol intermediate is oxidized to a carboxylic acid. This step requires careful selection of an oxidant that is compatible with the secondary amine functionality, which may require a protection-oxidation-deprotection sequence for optimal results.
The entire workflow is visualized in the diagram below.
Caption: General workflow for the synthesis of N-substituted β-amino acids.
Detailed Protocols and Methodologies
Protocol 1: Preparation of (1S,2R)-2-Aminocyclohexanol from its Boc-Protected Precursor
Causality: The Boc group provides stability and improves the shelf-life and handling of the chiral amine. Its removal is necessary to unmask the nucleophilic amine required for the subsequent epoxide opening. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, efficient method for this deprotection, as the volatile byproducts (isobutylene and CO₂) are easily removed.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add TFA (4.0–5.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1S,2R)-2-aminocyclohexanol. The product is often used directly in the next step without further purification.
Protocol 2: Diastereoselective Ring-Opening of Styrene Oxide
Causality: This step establishes the core β-amino alcohol structure. Styrene oxide is an excellent model substrate as the benzylic carbon is electronically activated, promoting regioselective attack at that position.[11] The reaction is often performed neat or with minimal solvent to maximize reaction rates. The diastereoselectivity arises from the steric hindrance imposed by the chiral aminocyclohexanol, which directs the approach of the epoxide.
Materials:
-
(1S,2R)-2-aminocyclohexanol (from Protocol 1)
-
Styrene oxide (1.0–1.2 eq)
-
Ethanol (optional, as solvent)
-
Reaction vial or flask with a reflux condenser
Procedure:
-
Combine (1S,2R)-2-aminocyclohexanol (1.0 eq) and styrene oxide (1.1 eq) in a reaction vial.
-
If desired, add a minimal amount of ethanol to facilitate mixing. Many protocols report success under solvent-free conditions.[8]
-
Heat the mixture to 60–80 °C and stir for 12–24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of (1S,2R)-1-((2-hydroxycyclohexyl)amino)-2-phenylethan-2-ol.
Data Presentation: The efficiency of the ring-opening reaction is highly dependent on the epoxide substrate. Below are representative data for analogous reactions found in the literature.
| Epoxide Substrate | Catalyst/Conditions | Regioselectivity (Cα:Cβ attack) | Yield (%) | Reference |
| Styrene Oxide | Acetic Acid (cat.) | >95:5 | 90% | [8] |
| Propylene Oxide | Solvent-free, 60 °C | >95:5 (at less hindered C) | High | [9] |
| Cyclohexene Oxide | Silica Gel (cat.), RT | N/A (trans-product) | 92% | [9] |
Protocol 3: Oxidation to N-((1S,2R)-2-hydroxycyclohexyl)-β-phenylalanine
Causality: The conversion of the secondary alcohol to a carboxylic acid completes the synthesis of the β-amino acid backbone. A Jones oxidation (chromic acid) is a powerful method for this transformation. However, the secondary amine is susceptible to oxidation and must be protected first. A Boc group is a suitable choice as it is robust to the oxidative conditions and can be readily installed and removed.
Procedure:
Part A: N-Protection
-
Dissolve the β-amino alcohol from Protocol 2 (1.0 eq) in a suitable solvent like DCM.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work up by washing with water and brine, then dry and concentrate to obtain the N-Boc protected β-amino alcohol.
Part B: Jones Oxidation
-
Dissolve the N-Boc protected β-amino alcohol (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color remains.
-
Stir for 2-3 hours at 0 °C.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Extract the product into ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to yield the protected N-((1S,2R)-2-hydroxycyclohexyl)-β-amino acid. The Boc group can be removed using the conditions in Protocol 1 if the free amine is desired.
Mechanistic Rationale and Stereochemical Control
The high diastereoselectivity observed in the epoxide ring-opening step is a direct consequence of the chiral environment provided by (1S,2R)-2-aminocyclohexanol. The cyclohexane ring exists in a stable chair conformation. The nucleophilic attack of the amino group on the epoxide is sterically directed by the bulky cyclohexyl backbone, forcing the epoxide to approach from the least hindered face.
Caption: Steric model for diastereoselective epoxide opening.
The reaction proceeds via a standard Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon center of the epoxide. This leads to a product with a defined anti-relationship between the newly formed hydroxyl group and the incoming amino group. When combined with the pre-existing stereocenters of the aminocyclohexanol, this results in excellent overall diastereocontrol.
Conclusion
The use of this compound as a precursor for a chiral nucleophile represents a robust and highly effective method for the asymmetric synthesis of N-substituted β-amino acids. The protocol is characterized by its operational simplicity, the high stereocontrol exerted by the rigid chiral scaffold, and the use of readily available starting materials. This strategy provides researchers in drug discovery and materials science with a reliable pathway to access novel, enantiomerically enriched β-amino acid derivatives for a wide range of applications.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Reddy, L. R., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
-
Hart, D. J., & He, W. (2003). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. [Link]
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Zhang, D. W., et al. (2018). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. [Link]
-
Arote, N. D., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. [Link]
-
Nikpassand, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. [Link]
-
Request PDF. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
-
Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
-
Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-l-ol derived new chiral auxiliary. Tetrahedron: Asymmetry. [Link]
-
Miller, R. A., et al. (2024). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology. [Link]
-
Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley. [Link]
-
Request PDF. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Fernández, F., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Munda, M., et al. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]
-
Zhang, H., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. [Link]
-
Fernández, F., et al. (2018). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. [Link]
-
Darvishi, M., et al. (2021). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]
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Topic: Robust and Scalable Synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
An Application Note for Drug Development Professionals
Abstract
tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is a pivotal chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including enzyme inhibitors and receptor modulators.[1] Its rigid cyclohexane scaffold and defined stereochemistry are critical for achieving specific molecular conformations and biological activity.[2] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The strategy hinges on a classical, industrially viable chiral resolution of racemic cis-2-aminocyclohexanol via diastereomeric salt formation, followed by a standard N-Boc protection. We emphasize the rationale behind key procedural choices, process controls for ensuring stereochemical purity, and safety considerations for scaling up production.
Introduction and Synthetic Strategy
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The target molecule, this compound, possesses two adjacent stereocenters (cis configuration) which are essential for its utility as a synthetic precursor.[2][3] While various asymmetric synthesis routes exist, they often require expensive chiral catalysts or starting materials, posing challenges for large-scale economic production.[4][5]
A more robust and cost-effective strategy for industrial scale-up relies on chiral resolution.[6] This method involves separating a racemic mixture into its constituent enantiomers. Our protocol is a two-stage process:
-
Chiral Resolution: The racemic starting material, cis-2-aminocyclohexanol, is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid). This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most notably solubility.[7][8] This difference allows for their separation via fractional crystallization. The desired diastereomeric salt is isolated, and the chiral amine is subsequently liberated.
-
N-Boc Protection: The isolated, enantiomerically pure (1S,2R)-2-aminocyclohexanol is then reacted with di-tert-butyl dicarbonate (Boc₂O). This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the amine, a standard and highly efficient transformation that prevents the amine from undergoing unwanted side reactions in subsequent synthetic steps.[]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis.
Detailed Protocols and Methodologies
Part A: Resolution of (±)-cis-2-Aminocyclohexanol
Principle of Resolution: The foundational principle is the conversion of a difficult-to-separate enantiomeric pair into a diastereomeric pair, which can be separated by conventional physical means like crystallization.[7] The selection of the resolving agent and the crystallization solvent is critical and often determined empirically to find conditions where one diastereomeric salt is significantly less soluble than the other.
Caption: Principle of diastereomeric salt formation.
Materials and Reagents:
| Reagent | Formula | M.W. | Molar Eq. | Quantity (for 100g scale) | Notes |
| (±)-cis-2-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 1.0 | 100 g | Substrate |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 0.55 | 72 g | Chiral Resolving Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | - | ~1.5 L | Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | As needed | For liberation |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~1 L | Extraction Solvent |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | As needed | Drying Agent |
Experimental Protocol:
-
Salt Formation:
-
In a 2 L reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 100 g (0.868 mol) of (±)-cis-2-aminocyclohexanol in 500 mL of methanol.
-
In a separate beaker, dissolve 72 g (0.48 mol, 0.55 eq.) of L-(+)-tartaric acid in 1 L of hot methanol. Causality: Using slightly more than 0.5 equivalents of the dibasic tartaric acid ensures that the salt of the desired enantiomer preferentially forms and crystallizes.
-
Slowly add the hot tartaric acid solution to the aminocyclohexanol solution with vigorous stirring. A white precipitate will form immediately.
-
-
Crystallization:
-
Heat the resulting slurry to reflux to dissolve most of the solids.
-
Allow the mixture to cool slowly to room temperature overnight without agitation. Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity.
-
Further cool the mixture in an ice bath (0-5 °C) for 2-3 hours to maximize the yield of the crystalline salt.
-
-
Isolation and Purification:
-
Isolate the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold (0-5 °C) methanol (2 x 50 mL). This removes the more soluble diastereomeric salt that remains in the mother liquor.
-
Dry the solid under vacuum at 40-50 °C to a constant weight.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in a minimum amount of deionized water (~400 mL).
-
Cool the solution in an ice bath and slowly add a 50% (w/w) aqueous NaOH solution with stirring until the pH is >12. Safety Note: This is an exothermic process; maintain temperature below 25 °C.
-
Extract the aqueous layer with dichloromethane (4 x 250 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield (1S,2R)-2-aminocyclohexanol as a solid or viscous oil. The typical yield is 35-45 g (35-45% of the initial racemic mixture).
-
Part B: N-Boc Protection
Principle: This reaction is a standard procedure for protecting primary and secondary amines. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting intermediate collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate.[][10]
Materials and Reagents:
| Reagent | Formula | M.W. | Molar Eq. | Quantity (for 40g scale) | Notes |
| (1S,2R)-2-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 1.0 | 40 g | Substrate from Part A |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.05 | 79 g | Protecting Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 400 mL | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~800 mL | Extraction/Crystallization |
| Hexanes | C₆H₁₄ | 86.18 | - | ~800 mL | Crystallization |
| Saturated NaHCO₃ (aq) | - | - | - | ~200 mL | Aqueous Wash |
| Brine | - | - | - | ~200 mL | Aqueous Wash |
Experimental Protocol:
-
Reaction Setup:
-
In a 1 L flask, dissolve 40 g (0.347 mol) of (1S,2R)-2-aminocyclohexanol in 400 mL of THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 79 g (0.365 mol, 1.05 eq.) of di-tert-butyl dicarbonate to the stirred solution. Causality: A slight excess of Boc₂O ensures complete consumption of the valuable chiral amine. The reaction is performed at 0 °C initially to control the exotherm.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the resulting residue in 400 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 200 mL) and brine (1 x 200 mL). This removes unreacted Boc₂O byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as a white solid or thick oil.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
Expected yield: 65-72 g (87-96%).
-
Expected Purity: >98% (HPLC), >99% enantiomeric excess (chiral HPLC).
-
Quality Control and Characterization
Rigorous analytical checks are essential to validate the identity and purity of the final product.
| Analysis | Purpose | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Structural Confirmation | δ 4.65 (br s, 1H, NH), 3.65-3.55 (m, 1H, CH-OH), 3.50-3.40 (m, 1H, CH-NH), 2.0-1.1 (m, 8H, cyclohexane CH₂), 1.45 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Structural Confirmation | δ 156.5 (C=O), 80.0 (C(CH₃)₃), 74.0 (CH-OH), 55.0 (CH-NH), 34.5, 31.0, 25.0, 24.5 (cyclohexane CH₂). |
| Chiral HPLC | Enantiomeric Purity | >99% e.e. |
| Melting Point | Purity Assessment | Consistent with literature values (approx. 127-128 °C).[10] |
| Mass Spectrometry (ESI+) | Molecular Weight | m/z = 216.15 [M+H]⁺, 238.13 [M+Na]⁺. |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
| Chemical | Hazard Summary | PPE Requirements |
| (±)-cis-2-Aminocyclohexanol | Corrosive, skin/eye irritant. | Safety glasses, lab coat, nitrile gloves. |
| Methanol | Flammable, toxic if ingested/inhaled/absorbed. | Safety glasses, lab coat, nitrile gloves. |
| Sodium Hydroxide (50%) | Severely corrosive, causes severe skin burns and eye damage. | Chemical splash goggles, face shield, lab coat, chemical-resistant gloves. |
| Di-tert-butyl dicarbonate | Flammable solid, skin/respiratory sensitizer. | Safety glasses, lab coat, nitrile gloves. Handle in a fume hood. |
| Organic Solvents (DCM, THF, EtOAc, Hexanes) | Flammable, volatile, potential health hazards. | Safety glasses, lab coat, nitrile gloves. Ground equipment to prevent static discharge. |
Conclusion
This application note details a reproducible and scalable two-stage synthesis of high-purity this compound. By employing a classical chiral resolution technique, this protocol avoids the high costs associated with many asymmetric synthesis methods, making it highly suitable for large-scale and industrial production. The provided step-by-step instructions, coupled with explanations of the underlying chemical principles and necessary process controls, equip researchers and drug development professionals with a robust framework for producing this critical chiral intermediate.
References
-
RTI International. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. [Link]
-
Cuevas-Yañez, E., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 219-230. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
MySkinRecipes. (1S,2R)-cis-N-Boc-2-aminocyclohexanol. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
PubChem. (1S,2R)-2-Aminocyclohexanol. [Link]
-
ResearchGate. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]
- Google Patents. Process for resolving chiral acids with 1-aminoindan-2-ols.
-
ACS Publications. (2006). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]
-
PubMed. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. [Link]
-
ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
ResearchGate. (2012). Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]
-
PASL. tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. [Link]
-
NIH. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]
-
RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. [Link]
-
PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
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Protecting Group Strategies Involving tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate: A Technical Guide
Introduction: The Strategic Importance of (1S,2R)-2-Aminocyclohexanol and its N-Boc Derivative
In the landscape of pharmaceutical synthesis and drug development, the precise control of stereochemistry is paramount. Chiral 1,2-amino alcohols are privileged scaffolds found in a multitude of biologically active molecules. Among these, (1S,2R)-2-aminocyclohexanol stands out as a versatile chiral building block, offering a rigid cyclohexane framework with two vicinal, stereochemically defined functional groups—an amine and a hydroxyl group.[1] The strategic manipulation of these groups is key to building molecular complexity.
However, the inherent reactivity of the primary amine can interfere with desired transformations at the hydroxyl center or other parts of a molecule. To orchestrate a successful synthetic sequence, the amine must often be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an exemplary choice for this purpose, valued for its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[1]
This technical guide provides a comprehensive overview of the protection of (1S,2R)-2-aminocyclohexanol as its N-Boc derivative, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate . We will detail the experimental protocols for its synthesis (protection), its application in subsequent chemical transformations, and its eventual deprotection. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying chemical principles and strategic considerations.
Part 1: Protection of (1S,2R)-2-Aminocyclohexanol
The introduction of the Boc group onto the nitrogen atom of (1S,2R)-2-aminocyclohexanol is a critical first step in many synthetic routes. This transformation is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base is crucial for deprotonating the ammonium species formed during the reaction, driving the equilibrium towards the protected carbamate product. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate which then collapses to release tert-butanol, carbon dioxide, and the desired N-Boc protected product.[2][3]
Caption: Workflow for the N-Boc protection of (1S,2R)-2-aminocyclohexanol.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the N-Boc protection of (1S,2R)-2-aminocyclohexanol.
Materials:
-
(1S,2R)-2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of (1S,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Expected Outcome: This procedure typically yields the desired product in high purity (>95%) with yields often exceeding 90%.
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |
| This compound | C₁₁H₂₁NO₃ | 215.29 g/mol | >90% | White crystalline solid |
Part 2: Application in Synthesis - Leveraging the Hydroxyl Group
With the amine functionality securely protected, the hydroxyl group of this compound is now available for a wide array of chemical transformations. This allows for the diastereoselective introduction of new functionalities, a key strategy in asymmetric synthesis. The bulky Boc-protected amino group can exert significant steric influence on the approach of reagents to the adjacent hydroxyl group, thereby directing the stereochemical outcome of subsequent reactions.
One common and useful transformation is the esterification of the hydroxyl group. This can be achieved under various conditions, such as the Steglich esterification, which uses a carboxylic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst such as 4-dimethylaminopyridine (DMAP).[4]
Caption: Logic of the protecting group strategy for selective functionalization.
Detailed Experimental Protocol: Synthesis of (1S,2R)-2-(tert-Butoxycarbonylamino)cyclohexyl Acetate
This protocol details the acetylation of the hydroxyl group of the N-Boc protected amino alcohol.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.3 M) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acetate.
Expected Outcome: This procedure provides the acetylated product as a clear oil or a low-melting solid in good to excellent yield.
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |
| (1S,2R)-2-(tert-Butoxycarbonylamino)cyclohexyl acetate | C₁₃H₂₃NO₄ | 257.33 g/mol | 85-95% | Colorless oil |
Part 3: Deprotection - Unveiling the Amine
The final strategic step is the removal of the Boc group to liberate the free amine. The acid-lability of the Boc group allows for its selective cleavage under mild conditions that typically do not affect other functional groups like esters.[5] The most common reagents for this purpose are trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[6]
The mechanism involves protonation of the carbamate carbonyl oxygen by the acid, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[5][7]
Caption: General workflow for the acidic deprotection of the N-Boc group.
Detailed Experimental Protocol: Deprotection using HCl in Dioxane
This protocol describes the removal of the Boc group to yield the amine hydrochloride salt.
Materials:
-
(1S,2R)-2-(tert-Butoxycarbonylamino)cyclohexyl acetate
-
4 M HCl in 1,4-dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane (if necessary for solubility).
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue is often the hydrochloride salt of the amine. To precipitate the salt, diethyl ether can be added, and the resulting solid collected by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the pure amine hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., saturated NaHCO₃ or 1M NaOH) and extracted with an organic solvent (e.g., DCM or ethyl acetate).
Expected Outcome: This procedure typically affords the amine hydrochloride salt in quantitative or near-quantitative yield.
| Compound | Molecular Formula (as HCl salt) | Molecular Weight (as HCl salt) | Typical Yield | Physical Appearance |
| (1S,2R)-2-Aminocyclohexyl acetate hydrochloride | C₈H₁₆ClNO₂ | 193.67 g/mol | >95% | White to off-white solid |
Conclusion
The use of this compound represents a robust and reliable strategy in modern organic synthesis. The Boc protecting group effectively masks the nucleophilic and basic nature of the amine, enabling selective transformations at the neighboring hydroxyl group. The detailed protocols provided in this guide for the protection, functionalization, and subsequent deprotection of (1S,2R)-2-aminocyclohexanol offer a validated pathway for the synthesis of complex chiral molecules. The principles and methodologies described herein are broadly applicable and serve as a foundational toolkit for chemists engaged in the synthesis of pharmaceuticals and other high-value chemical entities where stereochemical integrity is a critical parameter.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]
-
Boc Deprotection Mechanism (TFA). Common Organic Chemistry. Available from: [Link]
-
Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). MDPI. Available from: [Link]
-
Supporting Information for "A simple, efficient and catalyst-free N-tert-butoxycarbonylation of amines in water". The Royal Society of Chemistry. Available from: [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available from: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R)-((1R,2S,5R)-2-isopropyl- 5-methylcyclohexyl)2-(4- bromophenyl)-3-(tert-butoxycarbonylamino)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application & Protocol: Stereoselective Alkylation Mediated by Tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
An Application Note for Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety profile.[1] Chiral auxiliaries are indispensable tools in asymmetric synthesis, providing a reliable strategy to introduce specific stereocenters.[2][3] This guide presents a detailed protocol for utilizing tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a readily available chiral building block, as a chiral auxiliary for the diastereoselective alkylation of carbonyl compounds. While classic auxiliaries like Evans oxazolidinones are well-documented, this note extrapolates established principles of enolate chemistry to this specific scaffold.[4][5] We provide a theoretical framework for the reaction mechanism, a step-by-step experimental protocol, and methods for validating the stereochemical outcome, aimed at researchers engaged in the synthesis of enantiomerically pure compounds.
Introduction: The Imperative of Chirality in Synthesis
Many biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the enantiomers of a drug molecule. This can lead to one enantiomer providing the therapeutic benefit while the other is inactive or even responsible for adverse effects.[1] Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of drug discovery. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which the auxiliary is removed and can often be recovered.[2][3] This methodology offers a robust and predictable path to achieving high levels of enantiomeric purity.
This compound possesses the key structural features required of an effective chiral auxiliary: a rigid cyclic backbone, defined stereocenters, and functional groups (a secondary alcohol and a carbamate) capable of directing a reaction through chelation and steric hindrance.
Mechanistic Rationale: Engineering a Chiral Environment
The success of an auxiliary-mediated alkylation hinges on the formation of a rigid and conformationally defined enolate intermediate. The chiral auxiliary orchestrates the facial selectivity of the subsequent alkylation by sterically shielding one face of the planar enolate.
The proposed mechanism involves three key stages:
-
Acylation: The prochiral carboxylic acid derivative (e.g., propionyl chloride) is first attached to the nitrogen atom of the auxiliary, forming a chiral imide-like structure.
-
Diastereoselective Enolate Formation & Alkylation: Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (-78 °C) selectively removes a proton from the α-carbon of the acyl group.[6] The lithium cation is believed to chelate between the carbonyl oxygen and the hydroxyl oxygen of the cyclohexane ring. This chelation locks the enolate into a rigid, bicyclic-like conformation. The bulky cyclohexane ring and its substituents effectively block one face of the enolate. The incoming electrophile (R²-X) is therefore directed to the opposite, less sterically hindered face, resulting in the formation of one diastereomer in preference to the other.[7][8]
-
Auxiliary Cleavage: After the stereocenter is set, the auxiliary is hydrolytically removed to yield the desired enantiomerically enriched carboxylic acid, regenerating the auxiliary for potential reuse.
Diagram of Proposed Mechanism
Caption: Proposed mechanistic pathway for stereoselective alkylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and electrophiles. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Phase 1: Acylation of the Chiral Auxiliary
-
To a stirred solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated auxiliary by flash column chromatography (silica gel, typical eluent: ethyl acetate/hexanes mixture).
Phase 2: Diastereoselective Alkylation
-
Dissolve the purified N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and argon inlet.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the solution of the N-acylated auxiliary via cannula over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash chromatography.
Phase 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product with an organic solvent like ethyl acetate. The recovered chiral auxiliary may remain in the aqueous layer or be extractable depending on the pH.
-
The organic extracts containing the product are dried, filtered, and concentrated to yield the final enantiomerically enriched carboxylic acid.
Experimental Workflow Diagram
Caption: High-level workflow for auxiliary-mediated alkylation.
Data, Validation, and Trustworthiness
A protocol's trustworthiness is established by its self-validating nature. Key analytical checkpoints are crucial to confirm the success and stereoselectivity of the synthesis.
Analytical Validation
| Parameter | Analytical Method | Purpose & Expected Outcome |
| Reaction Progress | Thin-Layer Chromatography (TLC) | To monitor the consumption of starting materials and the formation of products at each stage. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure of the acylated auxiliary, the alkylated intermediate, and the final product. |
| Diastereomeric Ratio (d.r.) | ¹H NMR Spectroscopy | To determine the stereoselectivity of the alkylation step. This is done on the crude or purified product before auxiliary cleavage. Look for distinct, well-resolved proton signals (e.g., α-proton or methyl groups) for each diastereomer and integrate them. A high d.r. (>95:5) indicates successful stereocontrol. |
| Enantiomeric Excess (e.e.) | Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity of the final carboxylic acid after the auxiliary has been removed. The product is run on a chiral stationary phase, which separates the two enantiomers, allowing for their quantification. An e.e. of >98% is often desired in pharmaceutical applications. |
Table of Expected Performance (Hypothetical)
Based on results from similar chiral auxiliary systems, the following outcomes can be anticipated.
| Electrophile (R²-X) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Benzyl bromide (BnBr) | 75 - 90% | > 95:5 |
| Iodomethane (MeI) | 80 - 95% | > 97:3 |
| Allyl bromide | 70 - 85% | > 95:5 |
| Isopropyl iodide | 50 - 65% | > 90:10 |
Note: Yields and selectivities are highly dependent on the specific substrates and reaction conditions.
References
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube. [Link]
-
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]
-
Asymmetric Alkylation of Enolates - Chem 115 Myers. Harvard University. [Link]
-
Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters - ACS Publications. [Link]
-
Enolate Alkylations. University of California, Irvine. [Link]
-
On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. Oxford Stem Cell Institute. [Link]
-
Finally Tert-butyl ((1s,2s)-2-hydroxycyclohexyl)carbamate At A Low Price. [Link]
Sources
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
Introduction: The Critical Role of Chiral Auxiliaries and Their Strategic Removal
An In-Depth Technical Guide to the Removal of the tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate Auxiliary
In the landscape of modern asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocontrol. These chiral molecules are temporarily incorporated into an achiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. The this compound moiety is a valuable chiral auxiliary derived from (1S,2R)-2-aminocyclohexanol. Its rigid cyclic structure and defined stereochemistry provide an excellent platform for inducing facial selectivity in reactions such as aldol additions, alkylations, and acylations.
However, the ultimate success of any chiral auxiliary-based strategy hinges on the final, critical step: the efficient and clean cleavage of the auxiliary from the newly synthesized chiral molecule. This process must not only be high-yielding but must also proceed without compromising the stereochemical integrity of the target compound. The auxiliary features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Therefore, the strategic removal of the auxiliary is fundamentally a Boc deprotection reaction, which liberates the amine on the auxiliary, facilitating its separation from the desired product. This guide provides a comprehensive overview of the underlying mechanisms and detailed, field-proven protocols for the removal of this important auxiliary.
Part 1: The Core Mechanism of Auxiliary Cleavage via Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is renowned for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly nucleophilic environments. Its key vulnerability, and the basis for its removal, is its lability under acidic conditions.[1][2] The cleavage of the carbamate bond is an acid-catalyzed elimination reaction.
The accepted mechanism proceeds through several distinct steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., trifluoroacetic acid, HCl).
-
Carbocation Formation: The protonated intermediate undergoes cleavage to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid derivative of the auxiliary.[3]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free amine of the chiral auxiliary.[3]
-
Carbocation Fate: The liberated tert-butyl cation can be quenched in several ways. It may be trapped by a nucleophile, or more commonly, it will deprotonate to form isobutylene gas, which escapes the reaction mixture.[3][4] The amine on the auxiliary is typically protonated under the acidic conditions to form an ammonium salt.
This mechanistic pathway underscores the importance of using strong acids and highlights a potential side reaction: the alkylation of nucleophilic sites on the desired product by the tert-butyl cation.
Caption: Acid-catalyzed removal of the Boc group.
Part 2: Method Selection and Comparative Analysis
The choice of deprotection protocol is dictated primarily by the stability of the desired chiral product to acidic conditions. Substrates containing other acid-labile protecting groups (e.g., silyl ethers, acetals) or sensitive functionalities require milder conditions than robust molecules. The following table summarizes the most common and effective methods.
| Method | Reagents & Solvent | Temp. | Time | Advantages | Limitations & Considerations |
| 1. Strong Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to RT | 1-4 h | Fast, efficient, volatile reagents for easy workup.[5] | Harsh conditions; may cleave other acid-sensitive groups. Potential for t-butylation side reactions. |
| 2. Moderate Acid | HCl (4M solution in 1,4-Dioxane or Ethyl Acetate) | 0 °C to RT | 2-12 h | Milder than TFA, commercially available, effective.[5][6] | Dioxane is a peroxide-former and requires careful handling. Can still affect very sensitive substrates. |
| 3. Mild "Green" Acid | 85% Aqueous Phosphoric Acid (H₃PO₄) in THF | RT | 12-24 h | Very mild, environmentally benign, selective for Boc over many other groups (CBZ, esters, TBDMS).[7] | Slower reaction times, requires aqueous workup. |
| 4. Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | RT | 12-24 h | Mild and useful for substrates intolerant to strong protic acids.[1] | Requires stoichiometric amounts of the Lewis acid, workup can be more complex. |
The following workflow provides a decision-making framework for selecting the appropriate deprotection strategy.
Caption: Decision workflow for selecting a deprotection protocol.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
Protocol 1: Strong Acidic Cleavage with Trifluoroacetic Acid (TFA)
This is the most common and often fastest method for Boc deprotection.
-
Rationale: TFA is a strong acid that rapidly catalyzes the cleavage. DCM is an excellent solvent for a wide range of organic substrates and is volatile, simplifying the workup procedure. The optional addition of a scavenger like anisole can prevent unwanted side reactions by trapping the liberated tert-butyl cation.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). If the substrate is suspected to be sensitive to t-butylation, add a scavenger such as anisole or thioanisole (1.0-2.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. A common formulation is a 25-50% v/v solution of TFA in DCM.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup (Quenching): Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove the protonated auxiliary. The desired product can then be isolated from the organic phase after drying and concentration. Further purification by flash column chromatography may be necessary.
-
Protocol 2: Milder Acidic Cleavage with HCl in Dioxane
This method is suitable for substrates that may not tolerate the harshness of neat or highly concentrated TFA.
-
Rationale: A 4M solution of HCl in 1,4-dioxane provides a controlled acidic environment that is sufficient to cleave the Boc group without being as aggressive as TFA.[5] This can improve selectivity in the presence of other moderately acid-sensitive groups.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility is an issue.
-
Acid Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. A precipitate of the auxiliary's hydrochloride salt may form.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting residue, containing the desired product and the auxiliary hydrochloride salt, can be purified. Often, triturating the crude solid with diethyl ether will dissolve the desired product, leaving the auxiliary salt behind. Alternatively, an aqueous workup with a base (like NaHCO₃) followed by extraction can be employed, similar to Protocol 1.
-
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the equivalents of acid, allow the reaction to stir longer at room temperature, or gently warm if the substrate is stable. Ensure reagents are not degraded. |
| Formation of a Side Product with +56 Da | Alkylation of a nucleophilic site (e.g., indole, phenol, thioether) on the product by the tert-butyl cation. | Re-run the reaction with an added scavenger like anisole, thioanisole, or triethylsilane (1-2 equivalents) to trap the carbocation. |
| Low Recovery After Workup | The desired product may have some basicity, causing it to be lost to the aqueous basic wash. | Carefully adjust the pH of the aqueous wash. Use a milder base like dilute sodium bicarbonate instead of stronger bases. Perform multiple extractions. |
| Difficulty Separating Product from Auxiliary | Both product and deprotected auxiliary have similar polarities. | The deprotected auxiliary contains a free amine. Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The protonated auxiliary will move to the aqueous layer, while the neutral product remains in the organic layer. |
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Support.
- Jackson, R. F. W., & Walton, G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Reisman, S. E., & Snapper, M. L. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
- Baran, P. S., & Johnson, T. W. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science, 4(7), 847-857.
- Agbodesi, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533-24539.
- Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 470-475.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6534–6541.
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 161-165.
- BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes. BenchChem Technical Support.
- Waldmann, H., & Sebastian, G. (2002). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters, 4(18), 3055-3058.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
PubChem. (n.d.). tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. Retrieved from [Link]
- Yus, M., & Guijarro, D. (2000). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Tetrahedron, 56(39), 7753-7759.
-
Veeprho. (n.d.). Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Mesylate Salt). Retrieved from [Link]
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic route and improve your product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: A low yield in the Boc protection of (1S,2R)-2-aminocyclohexanol can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Di-tert-butyl dicarbonate ((Boc)₂O) Degradation: (Boc)₂O is sensitive to moisture and can slowly decompose over time, especially if not stored properly.[1] Use fresh or properly stored (Boc)₂O. It is advisable to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.
-
Starting Material Purity: Ensure the starting material, (1S,2R)-2-aminocyclohexanol, is pure and dry. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Inadequate Mixing: If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between reactants.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, some systems may require gentle heating or extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. In some cases, alcoholic solvents can enhance the rate of Boc protection of amines.[2]
-
-
pH of the Reaction Mixture:
-
Importance of Base: While Boc protection can proceed without a base, the reaction is often accelerated by the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[3] The base neutralizes the acidic byproducts, driving the reaction forward. However, the use of a strong base like 4-(dimethylamino)pyridine (DMAP) can sometimes lead to side reactions.[4][5] A weak inorganic base like sodium bicarbonate can also be effective, particularly in a biphasic system.[1]
-
Issue 2: Presence of Multiple Spots on TLC/LC-MS Indicating Side Products
Question: My reaction mixture shows multiple spots on TLC, even after a reasonable reaction time. What are the possible side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. In the case of Boc protection of an amino alcohol, several side reactions can occur:
-
N,N-di-Boc Protected Amine: Over-protection of the primary amine to form a di-Boc derivative can occur, especially with a large excess of (Boc)₂O and prolonged reaction times. To avoid this, use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents).
-
O-Boc Protected Alcohol: While amines are generally more nucleophilic than alcohols, O-Boc protection of the hydroxyl group can occur, particularly if a strong base or catalyst like DMAP is used.[6][7] To favor N-protection, you can:
-
Urea Formation: In the presence of certain catalysts like DMAP, primary amines can react with (Boc)₂O to form isocyanates, which can then react with another molecule of the starting amine to form a urea byproduct.[4] Minimizing the amount of DMAP or using an alternative base can mitigate this.
-
Oxazolidinone Formation: For 1,2-amino alcohols, there is a possibility of intramolecular cyclization to form an oxazolidinone, although this is less common under standard Boc protection conditions. Certain conditions, however, can promote this side reaction.[9] Sticking to mild bases and controlled temperatures can help avoid this.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the best practices for isolating pure this compound?
Answer: Effective purification is key to obtaining a high-quality product. Here are some recommended strategies:
-
Aqueous Workup:
-
After the reaction is complete, quench any unreacted (Boc)₂O by adding water or a dilute solution of ammonium chloride.
-
Perform an aqueous workup to remove water-soluble byproducts and the base. If an amine base like triethylamine was used, an acidic wash (e.g., dilute HCl) can be employed to remove it.[10] This should be followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and a final wash with brine.
-
-
Crystallization: The product, this compound, is often a crystalline solid.[11][12] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be a highly effective method for purification.
-
Column Chromatography: If crystallization is not feasible or does not yield a pure product, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Boc protection of an amine?
A1: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This results in the formation of a tetrahedral intermediate which then collapses, leading to the N-Boc protected amine and a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butanol.[13]
Reaction Mechanism of Boc Protection
Caption: Mechanism of amine Boc protection.
Q2: Do I need to use a base for this reaction? If so, which one is best?
A2: While the reaction can proceed without a base, it is often sluggish. The use of a base is highly recommended to neutralize the acidic byproducts and accelerate the reaction.[3]
-
For general purposes: Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are good choices as they are non-nucleophilic and effectively scavenge the acid produced.
-
For sensitive substrates: A weaker inorganic base like sodium bicarbonate in a biphasic system (e.g., DCM/water) can be a milder option.
-
Caution with DMAP: 4-(Dimethylamino)pyridine (DMAP) is a very effective catalyst but should be used in catalytic amounts and with caution, as it can promote side reactions like O-protection and urea formation.[4][5][7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Staining: Use a ninhydrin stain. The starting amine will show a colored spot (usually purple or yellow), while the Boc-protected product will not react with ninhydrin. The disappearance of the starting material spot is a good indicator of reaction completion. Alternatively, potassium permanganate stain can be used to visualize both the starting material and the product.
-
Rf values: The Boc-protected product will be less polar than the starting amino alcohol and will have a higher Rf value on the TLC plate.
Q4: What are the optimal reaction conditions in terms of solvent and temperature?
A4:
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are excellent solvent choices. For weakly nucleophilic amines, alcoholic solvents like methanol have been shown to accelerate the reaction.[2]
-
Temperature: The reaction is typically run at room temperature. If you are concerned about side reactions, especially O-protection, running the reaction at 0 °C is a good practice.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a reliable method for the Boc protection of (1S,2R)-2-aminocyclohexanol.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add (1S,2R)-2-aminocyclohexanol (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq).
-
-
Reagent Addition:
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred solution of the amino alcohol over 15-20 minutes.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes and ninhydrin stain).
-
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture to quench any remaining (Boc)₂O.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Experimental Workflow
Caption: A typical workflow for the synthesis.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting material while minimizing di-Boc formation. |
| Base | Triethylamine (1.5 eq) or NaHCO₃ | TEA effectively neutralizes acid. NaHCO₃ is a milder alternative. |
| Solvent | Dichloromethane (DCM) or THF | Aprotic solvents that are good for this reaction type. |
| Temperature | 0 °C to Room Temperature | Lower temperature can improve selectivity for N-protection. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be monitored by TLC. |
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
tert-butyl N-[(1R, 2S)-2-hydroxycyclohexyl]carbamate, min 97%, 10 grams. Oakwood Chemical. [Link]
-
(1S,2R)-cis-N-Boc-2-aminocyclohexanol. MySkinRecipes. [Link]
-
Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. R Discovery. [Link]
-
Di-tert-butyl dicarbonate. Hebei Boze Chemical Co., Ltd. [Link]
-
How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
Sources
- 1. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. calpaclab.com [calpaclab.com]
- 12. (1S,2R)-cis-N-Boc-2-aminocyclohexanol [myskinrecipes.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
common side reactions with tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Welcome to the technical support guide for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this chiral building block. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary applications of this compound?
This compound is a valuable chiral building block in pharmaceutical synthesis.[1] Its defined stereochemistry is crucial for creating bioactive molecules with specific three-dimensional orientations necessary for therapeutic efficacy. The Boc-protected amine and the hydroxyl group allow for selective chemical modifications, making it a key intermediate in the synthesis of enzyme inhibitors and receptor modulators.[1]
Q2: What are the recommended storage conditions for this compound?
To maintain its stability and prevent degradation, this compound should be stored at room temperature.[1][2] Some suppliers may recommend refrigerated conditions (2-8°C).[3] Always refer to the supplier's specific instructions.
Q3: What are the known stability issues with Boc-protected compounds in general?
The tert-butoxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions.[4] It is generally stable to bases, heat, and oxidation.[4] The acid-lability of the Boc group is a key feature for its removal (deprotection) but also a potential source of unintended side reactions if acidic conditions are inadvertently introduced.
Q4: Can the hydroxyl group in this compound interfere with reactions targeting the Boc-protected amine?
Yes, the presence of the hydroxyl group can influence the reactivity of the molecule. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups in the parent compound, (1R,2S)-2-aminocyclohexanol, can affect reaction outcomes.[5] While the Boc group provides steric hindrance, it's crucial to select reaction conditions that are chemoselective for the intended transformation to avoid side reactions involving the hydroxyl group, such as O-alkylation or acylation, depending on the reagents used.
II. Troubleshooting Guides for Common Side Reactions
This section provides detailed troubleshooting for specific issues that may arise during the synthesis, modification, or deprotection of this compound.
Guide 1: Low Yield or Incomplete Boc Protection of (1S,2R)-2-aminocyclohexanol
Problem: You are experiencing low yields or incomplete reaction when synthesizing this compound from (1S,2R)-2-aminocyclohexanol and di-tert-butyl dicarbonate (Boc₂O).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Base | The reaction of an amine with Boc₂O requires a base to neutralize the protonated amine that forms.[6] Insufficient or inappropriate base can lead to a stalled reaction. | Use a suitable base such as triethylamine (TEA) or sodium bicarbonate.[6][7] Ensure at least stoichiometric amounts of the base are used relative to the starting amine. |
| Reaction Conditions | While the reaction is often performed at room temperature, some systems may require moderate heating to achieve full conversion.[7] | If the reaction is sluggish at room temperature, consider gentle heating to around 40°C.[7] Monitor the reaction progress by TLC or LC-MS to avoid potential degradation. |
| Solvent Choice | The choice of solvent can impact the solubility of reactants and the overall reaction rate. | Common solvents for Boc protection include tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water.[7] Ensure your starting material is fully dissolved. |
| Formation of Byproducts | In some cases, the formation of a small amount of t-butyl N-trifluoroacetylcarbamate can occur, although the exact mechanism is not always clear. | An alkaline wash during workup can help hydrolyze this byproduct.[8] |
Workflow for Optimizing Boc Protection
Caption: Decision tree for troubleshooting low yields in Boc protection.
Guide 2: Formation of Impurities During Boc Deprotection
Problem: During the acidic removal of the Boc group, you observe the formation of unexpected byproducts, leading to a complex product mixture and difficult purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Alkylation by t-Butyl Cation | Acid-mediated Boc deprotection generates a tert-butyl cation intermediate.[9][10] This electrophilic species can alkylate nucleophilic sites on your substrate or product, such as electron-rich aromatic rings or other functional groups.[9] | Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane or thiophenol.[11][12] |
| Formation of Isobutylene | The t-butyl cation can also be deprotonated to form isobutylene gas.[9][10] While often a desired outcome, in a closed system, pressure can build up. | Ensure the reaction is performed in an open or well-vented system to allow isobutylene to escape safely.[6][13] |
| Reaction with Halide Counter-ions | If acids like HCl are used for deprotection, the t-butyl cation can react with the chloride ion to form tert-butyl chloride, a potential genotoxic impurity. | Consider using acids with non-nucleophilic counter-ions like trifluoroacetic acid (TFA) or using heterogeneous acid catalysts.[9] If using HCl, perform the deprotection early in the synthetic sequence.[9] |
| Over-reaction or Degradation | Harsh acidic conditions or prolonged reaction times can lead to the degradation of other acid-sensitive functional groups in the molecule. | Use milder acidic conditions. For example, aqueous phosphoric acid can be a selective reagent for Boc deprotection while tolerating other acid-sensitive groups.[11] Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Mechanism of Boc Deprotection and Side Reactions
Sources
- 1. (1S,2R)-cis-N-Boc-2-aminocyclohexanol [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Purification of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Welcome to the technical support center for the purification of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar Boc-protected amino alcohols. Here, we address common and complex purification challenges, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
I. Foundational Concepts: Understanding the Molecule
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group, dictates its purification strategy. The Boc group imparts specific solubility characteristics, while the hydroxyl and carbamate moieties offer sites for hydrogen bonding, influencing crystal lattice formation and chromatographic behavior.
Potential impurities in its synthesis can include unreacted starting materials, diastereomers, or by-products from the Boc-protection or deprotection steps.[1][2] Effective purification is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).[3]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter during the purification process.
Recrystallization Issues
Q1: My product is "oiling out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the supersaturation point required for crystal nucleation. This is a common issue with Boc-protected compounds due to their often amorphous nature and the presence of impurities.
Causality & Troubleshooting Steps:
-
Inappropriate Solvent System: The chosen solvent may be too "good" for your compound. If using a binary solvent system (e.g., ethyl acetate/hexane), you likely have an excess of the solvent in which your product is highly soluble.
-
Solution: Gradually add the "poor" solvent (anti-solvent) to the hot solution until you observe persistent cloudiness (the cloud point). Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then transfer it to a refrigerator (2-8°C) to maximize crystal yield.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Consider an additional aqueous wash of your crude product before recrystallization to remove any water-soluble impurities. Adjusting the pH during the workup is also crucial for removing acidic or basic reagents.[4]
-
Q2: I'm not getting any crystal formation, even after extended cooling. What should I do?
A2: A lack of crystallization suggests that the solution is not sufficiently supersaturated or that nucleation is inhibited.
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Reactions of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical control in reactions involving the chiral building block, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. Our focus is to move beyond simple protocols and delve into the mechanistic principles that govern diastereoselectivity, empowering you to optimize your synthetic outcomes.
Core Concepts: Understanding the Substrate
The substrate, this compound, is a valuable chiral intermediate. Its stereochemical behavior is dictated by the rigid chair conformation of the cyclohexane ring and the interplay between the two adjacent functional groups.
-
Stereochemistry and Conformation : The (1S,2R) configuration places the bulky tert-butoxycarbonyl (Boc) protected amine and the hydroxyl group in a trans relationship. To minimize steric strain (A-value), both large substituents preferentially occupy equatorial positions in the chair conformation. This conformational lock is the primary determinant for the facial selectivity of incoming reagents.
-
The Role of Neighboring Groups : The proximity of the hydroxyl and carbamate groups is critical. These groups can influence each other's reactivity through hydrogen bonding, steric hindrance, or direct participation in the reaction mechanism, a phenomenon known as neighboring group participation.[1][2] This can be a powerful tool for stereocontrol but also a source of unexpected outcomes if not properly managed.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity in Reactions at the C2-Hydroxyl Group
Question: My Mitsunobu reaction on the C2-hydroxyl, intended to invert the stereocenter, is yielding a poor diastereomeric ratio (d.r.). What are the likely causes and how can I improve the selectivity for the (1S,2S) product?
Answer: This is a classic challenge involving the substitution of a secondary alcohol. The goal is a clean S_N2 reaction, but competing pathways can compromise the stereochemical purity.
Causality & Mechanism: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The desired pathway is a backside attack by the nucleophile (e.g., a carboxylate), which inverts the stereocenter at C2 from (R) to (S).[3][4] Poor selectivity typically arises from two main sources:
-
S_N1-like Pathway: If the reaction conditions promote the formation of a carbocation-like intermediate, it can lead to racemization (or in this case, epimerization) at the C2 position.
-
Neighboring Group Participation: The adjacent Boc-carbamate group can act as an internal nucleophile, forming a transient cyclic oxazolidinone-type intermediate. Subsequent attack by the external nucleophile can lead to a double-inversion (overall retention of configuration), resulting in the undesired (1S,2R) diastereomer.
Troubleshooting Protocol & Optimization:
| Parameter | Standard Condition | Optimized Condition for High S_N2 Selectivity | Rationale |
| Temperature | Room Temperature | 0 °C to -40 °C | Lower temperatures significantly disfavor the higher-energy S_N1 pathway and reduce the rate of competing side reactions. |
| Solvent | THF, CH₂Cl₂ | Toluene, Dioxane | Less polar, non-coordinating solvents are used to minimize the stabilization of any charge-separated or carbocationic intermediates. |
| Azodicarboxylate | DEAD (Diethyl) | DIAD (Diisopropyl), DBAD (Di-tert-butyl) | Bulkier reagents increase steric hindrance around the reaction center, further encouraging a well-defined S_N2 transition state. |
| Order of Addition | Substrate, Nu⁻, PPh₃, DEAD | Premix Substrate, Nu⁻, PPh₃ at low temp, then add DEAD slowly. | Slow addition of the azodicarboxylate maintains a low concentration of the reactive intermediates, suppressing side reactions. |
Step-by-Step Protocol for an Optimized Mitsunobu Reaction:
-
To a stirred solution of this compound (1.0 equiv), the nucleophile (e.g., 4-nitrobenzoic acid, 1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous toluene at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 20 minutes.
-
Maintain the reaction temperature at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography. The diastereomeric ratio should be determined on the purified product.
Issue 2: Epimerization During or After Boc-Deprotection
Question: After removing the Boc group with Trifluoroacetic Acid (TFA) to yield the primary amine, subsequent reactions give a mixture of diastereomers. Is the deprotection step causing epimerization?
Answer: Yes, this is a significant risk. The stability of the stereocenters, particularly the one bearing the nitrogen (C1), can be compromised under strongly acidic conditions.
Causality & Mechanism: Boc deprotection proceeds via protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide. While generally clean, strong acids like TFA can lead to partial protonation of the ring amine. If the conditions are harsh (e.g., elevated temperature) or prolonged, this can facilitate a ring-opening/closing equilibrium or other pathways that allow for epimerization at the C1 or C2 positions.
Troubleshooting Protocol & Optimization:
-
Use Milder Conditions: Replace TFA/CH₂Cl₂ with a saturated solution of HCl in a less polar, non-protic solvent like 1,4-dioxane or diethyl ether at 0 °C to room temperature. This often provides cleaner deprotection with less risk of side reactions.
-
Strict Temperature Control: Always perform the deprotection at 0 °C and allow the reaction to warm slowly to room temperature only if necessary. Never heat the reaction mixture.
-
Confirm Stereochemical Integrity: Before proceeding to the next step, it is crucial to validate the stereochemical purity of the resulting amine salt. This can be done by:
-
Neutralizing a small aliquot and derivatizing it with a chiral agent for NMR analysis (e.g., Mosher's acid chloride).
-
Direct analysis by chiral HPLC if a suitable method is available.
-
-
Immediate Use: Use the crude amine salt directly in the next step without prolonged storage to minimize the chance of degradation or epimerization.
Issue 3: Unexpected Stereochemical Outcome in Epoxide Ring-Opening
Question: I synthesized a trans-epoxide from my starting material. Ring-opening with a nucleophile under Lewis-acidic conditions gave the opposite diastereomer to what was expected from steric considerations alone. Why?
Answer: In cyclohexane systems, epoxide ring-opening is not solely governed by sterics; it is dictated by a strict stereoelectronic requirement known as the Fürst-Plattner Rule (trans-diaxial opening).
Causality & Mechanism: The reaction proceeds through a chair-like transition state where the incoming nucleophile and the departing oxygen atom must be oriented 1,2-diaxial to each other.[5] The nucleophile will attack the epoxide carbon that allows the system to most easily achieve this conformation.
-
Chelation Control vs. Steric Control:
-
Without a Chelating Metal: The nucleophile will typically attack the least sterically hindered carbon that can accommodate an axial approach.
-
With a Chelating Lewis Acid (e.g., Ti(OiPr)₄, ZnCl₂): The Lewis acid can coordinate to both the epoxide oxygen and the nearby carbamate oxygen. This forms a rigid five-membered chelate, which can completely override simple steric effects. The chelate may force the ring into a specific conformation, exposing one epoxide carbon to attack and shielding the other, leading to high and sometimes counterintuitive selectivity.
-
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
optimization of reaction conditions for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
An essential intermediate in pharmaceutical synthesis, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate requires carefully controlled reaction conditions to ensure high yield and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing its synthesis.
Technical Support Center: Synthesis of this compound
As Senior Application Scientists, we understand that optimizing a synthetic route involves more than just following a recipe. It requires a deep understanding of the reaction mechanism, the role of each reagent, and the potential pitfalls that can arise. This guide is structured to provide not just solutions, but the underlying chemical principles to empower you to overcome challenges in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a direct question-and-answer format.
Question 1: I am experiencing low yields of the final product. What are the most common causes and how can I address them?
Answer: Low yields in the Boc protection of (1S,2R)-2-aminocyclohexanol are typically traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or workup procedure.
-
Reagent Quality & Stoichiometry:
-
(1S,2R)-2-aminocyclohexanol: Ensure the starting amine is pure and dry. Impurities can interfere with the reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your existing stock. A slight excess (1.05-1.1 equivalents) is recommended to drive the reaction to completion, but a large excess can lead to side products.
-
Solvents: The reaction is sensitive to moisture.[1] Using anhydrous solvents, such as THF or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis of the (Boc)₂O.
-
-
Reaction Conditions:
-
Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) can be beneficial for less reactive systems.[2] However, excessive heat can cause the decomposition of (Boc)₂O.[2] A good starting point is to add the (Boc)₂O at 0°C to control any initial exotherm, then allow the reaction to warm to room temperature.
-
Reaction Time: Incomplete conversion is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
-
Workup & Purification:
-
Product can be lost during aqueous workup if the pH is not controlled. Ensure the final organic extracts are thoroughly dried before solvent evaporation.
-
Optimize purification methods. If using column chromatography, select a solvent system that provides good separation between the product and any unreacted starting material or byproducts.
-
Question 2: My reaction seems to stall and never reaches completion, even after extended reaction times. Why is this happening?
Answer: A stalled reaction suggests an issue with reactivity or equilibrium.
-
Insufficient Activation: The nucleophilicity of the amine is key. While aliphatic amines are generally reactive, steric hindrance from the cyclohexyl ring can slow the reaction.[2]
-
Role of Base: The reaction can be run without a base, as the amine starting material can act as its own base.[3] However, adding a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common practice.[4][5] The base neutralizes the acidic byproduct, preventing the protonation of the starting amine and driving the reaction forward. DMAP can act as a catalyst, particularly for less reactive amines.
-
-
Reagent Decomposition: As mentioned, (Boc)₂O is thermally sensitive. If you are heating the reaction, ensure the temperature is moderate (not exceeding ~55°C).[2]
-
Moisture Contamination: Water consumes (Boc)₂O, reducing its effective concentration and preventing the reaction from reaching completion.[1]
Question 3: I am observing a significant amount of an unknown byproduct in my crude reaction mixture. What could it be and how can I prevent its formation?
Answer: The formation of byproducts is often related to stoichiometry or the presence of the secondary hydroxyl group.
-
Double Boc-Protection (N,O-bis-Boc): While the amine is significantly more nucleophilic than the alcohol, using a large excess of (Boc)₂O, especially in the presence of a strong base or catalyst like DMAP and at elevated temperatures, can lead to the formation of the O-Boc protected species.
-
Mitigation: Use a carefully controlled stoichiometry of (Boc)₂O (1.05-1.1 eq.). Add the reagent portion-wise to maintain a low instantaneous concentration.
-
-
Urea Formation: This is less common with (Boc)₂O but can occur if the anhydride degrades to form isocyanate, which then reacts with the starting amine. This is more likely if the reaction is run at high temperatures for prolonged periods.
-
Mitigation: Maintain moderate reaction temperatures and ensure the (Boc)₂O is of high quality.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Boc protection of an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses. The tert-butyl carbonate anion acts as a leaving group, which is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[3][6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]
Q2: Is a base absolutely necessary for this reaction?
A2: A base is not strictly required for the reaction to proceed, as the amine can neutralize the acidic byproduct.[3] However, in practice, adding a base like triethylamine (TEA) is beneficial. It acts as an acid scavenger, preventing the protonation of the nucleophilic starting amine and ensuring it remains available to react, which can increase the reaction rate and yield.[4]
Q3: What are the optimal solvents and temperatures for this synthesis?
A3: The reaction is versatile and can be performed under various conditions.[8]
-
Solvents: Common choices include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[2] Aqueous systems, such as a mixture of water and THF with a base like sodium bicarbonate, are also effective and can simplify the workup.[5][8]
-
Temperature: The reaction is typically conducted between 0°C and room temperature. For less reactive substrates, moderate heating to around 40-50°C can be employed.[2]
Q4: How should I properly purify the final product?
A4: The purification strategy depends on the scale and purity of the crude product.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove water-soluble components like the base (e.g., TEA-HCl salt) and any remaining tert-butanol.
-
Column Chromatography: This is the most common method for achieving high purity. A silica gel column with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an efficient method for obtaining highly pure, crystalline material.
Optimized Protocol and Data Summary
Based on established principles of Boc protection, the following protocol provides a reliable starting point for optimization.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (1S,2R)-2-aminocyclohexanol (1.0 eq.).
-
Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration). Add triethylamine (TEA) (1.2 eq.).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM with KMnO₄ stain) or LC-MS until all the starting amine has been consumed.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Solvent | Anhydrous THF, DCM, or MeCN | Aprotic solvents prevent hydrolysis of (Boc)₂O. Anhydrous conditions are critical for high yield.[1] |
| Base | Triethylamine (1.2 eq.) | Acts as an acid scavenger, preventing protonation of the starting amine and driving the reaction forward.[4] |
| (Boc)₂O Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion. A large excess can lead to O-Boc side product formation. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exotherm. Room temperature is usually sufficient for the reaction to proceed to completion. |
| Reaction Monitoring | TLC / LC-MS | Essential for determining the reaction endpoint, preventing unnecessary heating, and avoiding byproduct formation from over-reaction. |
Visual Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for Boc protection.
Caption: Simplified mechanism of Boc protection.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. Available at: [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]
-
Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses. Available at: [Link]
-
Synthesis of Boc-protected bicycloproline - PMC - NIH. Available at: [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses. Available at: [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
-
Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives | Science, Engineering and Health Studies - ThaiJO. Available at: [Link]
-
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | C14H26N2O4 | CID 58084196 - PubChem. Available at: [Link]
-
tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1 - iChemical. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF - ResearchGate. Available at: [Link]
-
A Novel and Efficient Method for Purification of Tert-Butylhydroquinone - ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Asymmetric Synthesis with (1S,2R)-2-(Boc-amino)cyclohexanol
Welcome to the technical support hub for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a highly effective chiral auxiliary for stereoselective synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into its application, helping you navigate challenges and optimize your synthetic outcomes.
Introduction: The Principle of Chiral Auxiliaries
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a synthesis to guide the formation of a new chiral center, thereby preventing the formation of a racemic mixture. The auxiliary, in this case, this compound, creates a diastereomeric intermediate. The pre-existing stereocenters on the auxiliary create a sterically biased environment, forcing reagents to attack from the less hindered face. This results in the preferential formation of one diastereomer over another. After the key stereocenter-forming reaction is complete, the auxiliary is cleaved and can often be recovered for reuse.[1][2]
The (1S,2R)-2-(Boc-amino)cyclohexanol auxiliary operates on a principle similar to the well-established Evans oxazolidinones and other 1,2-amino alcohol-derived auxiliaries.[1][3] Its rigid cyclohexyl backbone provides a well-defined chiral environment, leading to a high diastereofacial bias in reactions involving the corresponding enolates, often achieving diastereoselectivities greater than 99%.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? It is primarily used as a chiral auxiliary to direct the asymmetric alkylation of carboxylic acid derivatives. By temporarily attaching it to a prochiral acyl chain, you can introduce a new substituent with a high degree of stereocontrol at the α-carbon.
Q2: How is the auxiliary attached to the substrate? The auxiliary, a 1,2-amino alcohol, is first cyclized to form a rigid oxazolidinone. This is typically achieved by reacting it with a carbonate or phosgene equivalent. The resulting oxazolidinone is then N-acylated with the desired acyl chloride or anhydride to form the substrate for the key alkylation step.[3][5]
Q3: What is the mechanism of stereochemical control? Upon deprotonation with a strong base (e.g., LDA, NaHMDS), the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate with the lithium or sodium cation. The bulky cyclohexyl group on the auxiliary effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, less sterically hindered face, leading to the formation of a single major diastereomer.[5]
Q4: How is the chiral auxiliary removed after the reaction? The auxiliary is typically cleaved via hydrolysis. A common and effective method is saponification using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture.[3] This reaction yields the enantiomerically enriched carboxylic acid and recovers the original amino alcohol auxiliary, which can often be purified and reused.[3][5]
Experimental Protocols & Workflows
The following protocols are based on highly analogous and successful procedures reported for the corresponding (1S,2R)-2-aminocyclopentan-1-ol auxiliary, which demonstrates excellent stereocontrol.[3][4][6]
Workflow Overview
Caption: General workflow for asymmetric alkylation.
Protocol 1: N-Acylation of the Auxiliary (Oxazolidinone assumed pre-formed)
-
Setup: To a flame-dried, argon-purged flask, add the (1S,2R)-cyclohexyl-derived oxazolidinone (1.0 equiv.) and dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equiv.) dropwise. Stir for 15 minutes.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Setup: To a flame-dried, argon-purged flask, add the N-acyl oxazolidinone (1.0 equiv.) and dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv.) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[5][7]
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or allyl iodide, 1.2 equiv.) dropwise. Continue stirring at -78 °C until the reaction is complete (typically 1-4 hours, monitor by TLC).
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis before purification.
-
Purification: Purify the major diastereomer by flash column chromatography.
Protocol 3: Auxiliary Cleavage
-
Setup: Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide (4.0 equiv.) followed by an aqueous solution of lithium hydroxide (2.0 equiv.).
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separation: Acidify the mixture to pH ~2-3 with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid. The water-soluble protonated auxiliary can be recovered from the aqueous layer.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is the most common issue encountered. It indicates that the energy difference between the two competing diastereomeric transition states is insufficient. Use the following guide to diagnose and resolve the problem.
Troubleshooting Logic
Caption: Troubleshooting logic for low diastereoselectivity.
Detailed Troubleshooting Steps
| Symptom / Possible Cause | Underlying Rationale & Suggested Solution |
| 1. Low d.r. (<90:10) Cause: Incorrect or mixed enolate geometry. | The stereochemical outcome is highly dependent on the formation of a single, rigid (Z)-enolate.[1] If both (E) and (Z) enolates form, or if the enolate is not properly chelated, selectivity will decrease. Solution A: Change the Base/Counterion. The cation is crucial for chelation. Switch from a lithium base (LDA) to a sodium (NaHMDS) or potassium (KHMDS) base, as this can alter the stability and structure of the enolate. Solution B: Use a Boron Enolate. For aldol-type reactions, using dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (like DIPEA) generates a highly organized six-membered ring transition state, which can dramatically improve selectivity.[3] |
| 2. Moderate d.r. (90:10 to 95:5) Cause: Suboptimal reaction conditions. | Even with the correct enolate, the energy difference between the two transition states might be small. Lowering the temperature exaggerates these small differences, favoring the path of lower activation energy. The solvent can also influence the aggregation state and solvation of the enolate, affecting steric hindrance.[1] Solution A: Lower the Temperature. Decrease the alkylation temperature from -78 °C to -100 °C (using a liquid N₂/ethyl acetate bath). Solution B: Screen Solvents. Switch from THF to a less coordinating solvent like toluene or diethyl ether, which may enhance the rigidity of the chelated transition state. |
| 3. Inconsistent d.r. or loss of product Cause: Epimerization or side reactions. | The α-proton of the newly formed product can still be acidic. Trace amounts of water or unreacted base, especially during work-up or warming, can cause epimerization, eroding the diastereomeric ratio. Basic conditions during auxiliary cleavage can also cause this issue.[1] Solution A: Ensure Rigorously Anhydrous Conditions. Flame-dry all glassware, use freshly distilled solvents, and ensure all reagents are anhydrous. Solution B: Optimize Quench and Cleavage. Quench the reaction at low temperature with a pre-cooled solution. During cleavage, maintain the temperature at 0 °C and avoid prolonged reaction times to minimize the risk of base-induced epimerization. |
References
-
Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
-
PubMed. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [Link]
-
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
Reddit. (2019). Stereoselective enolate reaction with chiral auxiliary. [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]
-
National Institutes of Health. (Date unavailable). Photocatalytic Minisci Approach to Chiral 2‑Hetaryl-1,2-aminoalcohols from β‑Hydroxy-α-amino Acid-Derived Redox Active Esters. [Link]
-
ResearchGate. (Date unavailable). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
stability issues of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate under acidic conditions
<_ _>
Welcome to the technical support center for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this Boc-protected amino alcohol in their synthetic workflows. Here, we address common stability issues encountered under acidic conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Acid-Mediated Reactions
This section provides solutions to specific problems you may encounter when subjecting this compound to acidic environments, most commonly during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Issue 1: Incomplete Boc Deprotection
Symptoms: You observe a significant amount of starting material remaining after the reaction, as indicated by TLC, LC-MS, or NMR analysis.
Probable Causes & Solutions:
-
Insufficient Acid Stoichiometry: The carbamate nitrogen requires at least one equivalent of acid for protonation, which initiates the deprotection cascade.[1][2] If your substrate or solvent system contains other basic functionalities, they will compete for the acid.
-
Solution: Increase the concentration or the number of equivalents of the acid. For instance, when using trifluoroacetic acid (TFA) in dichloromethane (DCM), a common starting point is a 25-50% solution.[3][4] For hydrochloric acid (HCl), a 4M solution in an organic solvent like 1,4-dioxane is typically effective.[4][5]
-
-
Suboptimal Reaction Time or Temperature: Boc deprotection rates are substrate-dependent. Steric hindrance around the carbamate can slow the reaction.[4]
-
Inappropriate Solvent Choice: The solvent can influence the effective acidity of the reaction medium.
-
Solution: If a TFA/DCM system is failing, switching to neat TFA (100%) or changing the acid/solvent system entirely (e.g., to 4M HCl in dioxane) may be more effective.[6]
-
Issue 2: Low Yield of the Desired Amine Product and Formation of Side Products
Symptoms: The reaction appears to go to completion, but the isolated yield of the free amine, (1S,2R)-2-aminocyclohexanol, is low. You observe multiple unexpected spots on your TLC plate or peaks in your LC-MS/NMR spectra.
Probable Causes & Solutions:
-
tert-Butylation of Nucleophiles: The core issue in many Boc deprotections is the generation of a reactive tert-butyl cation intermediate.[7][8] This carbocation can alkylate any available nucleophile in the reaction mixture, including the newly formed amine product or even the hydroxyl group of another molecule.
| Scavenger | Target Functionality Protected | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General purpose, reduces trityl groups | 2.5 - 5%[4] |
| Thioanisole | Methionine, general scavenger | 5-10%[10] |
| Water | General purpose | ~5%[10] |
| Anisole | General purpose, traps t-butyl cation | 5-10% |
-
Degradation via the Hydroxyl Group: While the Boc group is the primary site of acid-catalyzed cleavage, the adjacent hydroxyl group can potentially participate in side reactions under harsh acidic conditions, such as elimination to form an alkene or etherification if an alcohol solvent is used at elevated temperatures.
-
Solution: Milder Deprotection Conditions. If you suspect degradation, switch to a milder acid system. While strong acids like TFA are common, alternatives like phosphoric acid or p-toluenesulfonic acid can be used, though they may require longer reaction times or gentle heating.[10] For highly sensitive substrates, methods like using trimethylsilyl iodide followed by methanolysis offer a non-standard but gentle alternative.[8]
-
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Troubleshooting workflow for low product yield.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A: The reaction is an acid-catalyzed elimination. The process involves three main steps:
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[3][11]
-
Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][11]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1] The amine is then protonated by the excess acid in the mixture, forming an amine salt (e.g., a TFA or HCl salt).[3]
dot graph TD { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} Caption: Mechanism of Boc deprotection and side-product formation.[4]
Q2: How can I monitor the progress of the deprotection reaction effectively?
A: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is the simplest and fastest method.[12] The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple) with the newly formed amine.[6][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a quantitative assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. You can monitor the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[6][12]
Q3: Are there any "greener" or safer alternatives to using TFA and chlorinated solvents like DCM?
A: Yes, the field is moving towards more sustainable practices. Trifluoroacetic acid is corrosive and persistent, and chlorinated solvents are environmentally problematic.[2] Consider these alternatives:
-
Acid/Solvent Systems: Using HCl in a non-chlorinated solvent like ethyl acetate or 2-MeTHF is a common alternative.[8] Phosphoric acid and methanesulfonic acid are also used in large-scale processes to avoid TFA.[2]
-
Thermal Deprotection: In some cases, Boc groups can be removed thermally, often in a high-boiling point solvent like toluene or even under solvent-free conditions, completely avoiding the use of acid.[14][15] This method is particularly useful in continuous flow chemistry setups.[14]
Experimental Protocol: Standard Boc Deprotection with TFA/DCM
This protocol provides a general starting point for the deprotection of this compound using a standard TFA/DCM mixture with a scavenger.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Scavenger Addition: Add triisopropylsilane (TIS) (approx. 5% v/v of the final reaction volume) to the solution and stir for 2-3 minutes.[4]
-
Acid Addition: Cool the flask in an ice bath (0°C). Slowly add TFA to the stirring solution to achieve a final concentration of 25-50% (v/v). For example, to make a 50% solution, add a volume of TFA equal to the volume of DCM used.[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC (staining with ninhydrin) or by taking aliquots for LC-MS analysis.[3] The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Work-up (Isolation as Free Amine):
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
-
Carefully dissolve the residue in DCM and transfer it to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: This will generate CO₂ gas; vent the funnel frequently. Continue adding base until the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[13]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine, (1S,2R)-2-aminocyclohexanol.
-
References
- The Chemistry of the Boc Protecting Group. Benchchem. [URL: https://www.benchchem.com/benchpedia/the-chemistry-of-the-boc-protecting-group]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/boc-protecting-group-n-boc-protection-deprotection-mechanism/]
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/boc-deprotection-mechanism-tfa/]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- Troubleshooting incomplete Boc deprotection. Benchchem. [URL: https://www.benchchem.com/benchpedia/troubleshooting-incomplete-boc-deprotection]
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Technical Support Center: Scaling Up Tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from laboratory scale to pilot or manufacturing scale. As a chiral building block, the stereochemical integrity and overall purity of this compound are paramount. Scaling up chemical reactions often introduces unforeseen challenges related to reaction control, purity, and yield. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.
I. Overview of Synthetic Strategy & Scale-Up Challenges
The most common and stereoselective route to this compound involves two key stages:
-
Formation of the Precursor Amine: Stereoselective synthesis of the key intermediate, (1S,2R)-2-aminocyclohexanol. A prevalent method is the asymmetric ring-opening of cyclohexene oxide with a nitrogen source, often catalyzed by a chiral catalyst.[1][2]
-
Boc Protection: Protection of the resulting amino group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[3][4]
While straightforward on paper, scaling this process introduces significant hurdles. Key challenges include maintaining high stereoselectivity, managing reaction exotherms, preventing side-product formation, and developing scalable purification methods that avoid costly chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of the epoxide ring-opening step?
A1: Temperature control is arguably the most critical parameter. The aminolysis of epoxides can be highly exothermic.[5] On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a drop in selectivity, formation of by-products (such as dialkylation of the amine), and potential safety hazards. A robust reactor with adequate cooling capacity and precise temperature monitoring is essential.
Q2: Why does the diastereomeric ratio (d.r.) of my 2-aminocyclohexanol precursor worsen upon scale-up?
A2: A decrease in stereoselectivity at scale can often be traced back to issues with mixing and catalyst homogeneity. In catalytic asymmetric reactions, localized "hot spots" or areas of poor mixing can lead to a higher background uncatalyzed reaction, which is typically non-selective.[6] Ensure that the agitation in the reactor is sufficient to maintain a uniform distribution of the catalyst and reactants throughout the reaction volume. The choice of catalyst itself is also crucial; for instance, palladium-based catalysts often favor the trans isomer in hydrogenation routes, while other metals may yield different ratios.[6]
Q3: Is chromatography a viable purification method for the final product at a multi-kilogram scale?
A3: While technically possible, silica gel chromatography is generally economically and logistically prohibitive for large-scale production. The focus during process development should be on developing a robust crystallization method. This involves a thorough screening of solvents and solvent mixtures to identify conditions that allow for the selective precipitation of the desired (1S,2R) diastereomer, leaving impurities and other isomers in the mother liquor.
Q4: Are there any specific safety concerns when handling large quantities of (Boc)₂O?
A4: Yes. Di-tert-butyl dicarbonate can decompose, sometimes violently, upon heating above its melting point (around 23 °C) or in the presence of certain catalysts. It is crucial to store it under refrigeration and, during the reaction, to add it portion-wise or as a solution to control the reaction rate and temperature. The reaction is also known to generate gas (CO₂ and isobutylene), which must be safely vented from the reactor, especially in a large-scale setting.
III. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the scale-up process.
Problem Area 1: Low Yield
Q: My overall yield has dropped significantly from 85% at lab scale to 50% in the pilot plant. Where should I start investigating?
A: A significant drop in yield points to issues with reaction completion, side reactions, or losses during work-up and isolation. The following decision tree can help diagnose the root cause.
Sources
Technical Support Center: Enhancing the Recyclability of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the recyclability of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. Our focus is on providing practical, field-proven insights to help you optimize your experimental workflows, improve yield, and adhere to green chemistry principles by facilitating the recovery of both the valuable chiral amine, (1S,2R)-2-aminocyclohexanol, and the components of the tert-butyloxycarbonyl (Boc) protecting group.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection and recycling process. We provide detailed protocols and explain the rationale behind our recommendations.
Issue 1.1: Incomplete or Slow Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
Low yield of the desired (1S,2R)-2-aminocyclohexanol product.
Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] Incomplete cleavage is often due to insufficient acid strength, inadequate stoichiometry, or suboptimal reaction conditions. The stability of the Boc group is significant in neutral or basic media, but it is readily cleaved under acidic conditions which facilitate the formation of a stable tert-butyl cation.[2][3]
Recommended Protocol: Acid-Catalyzed Deprotection
This protocol employs trifluoroacetic acid (TFA), a strong acid commonly used for efficient Boc removal.[4][5]
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add TFA dropwise to the solution at 0 °C. A typical ratio is a 1:1 to 1:4 mixture of DCM to TFA.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Causality Behind Experimental Choices:
-
DCM as Solvent: DCM is an excellent solvent for both the starting material and the TFA, ensuring a homogenous reaction mixture.
-
TFA: Its high acidity ensures rapid and complete protonation of the carbamate, initiating the cleavage mechanism.[4]
-
Temperature Control: Starting at 0 °C helps to control the initial exothermic reaction.
-
Aqueous Work-up: Neutralization with sodium bicarbonate is crucial to remove acidic impurities and obtain the free amine.
Issue 1.2: Formation of t-Butyl Adducts and Other Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of species with a mass corresponding to the product plus a t-butyl group (M+56).
-
Complex NMR spectra with unexpected peaks.
Root Cause Analysis: The cleavage of the Boc group generates a tert-butyl cation.[6] This highly reactive carbocation can alkylate nucleophilic sites on the desired amine product or other molecules present in the reaction mixture, leading to byproduct formation.[1][6]
Recommended Protocol: Deprotection with Scavengers
To prevent unwanted alkylation, a scavenger can be added to trap the tert-butyl cation.
-
Preparation: Dissolve the Boc-protected amine in DCM.
-
Scavenger Addition: Add a scavenger such as anisole or thioanisole (typically 5-10% v/v) to the solution.[1]
-
Reagent Addition: Proceed with the dropwise addition of TFA at 0 °C.
-
Reaction and Work-up: Follow the same procedure as in the standard acid-catalyzed deprotection protocol.
Causality Behind Experimental Choices:
-
Scavengers: Anisole and thioanisole are electron-rich aromatic compounds that are more susceptible to electrophilic attack by the tert-butyl cation than the desired amine product, effectively "scavenging" the cation and preventing side reactions.[1]
Issue 1.3: Difficulty in Recovering and Recycling Components
Symptoms:
-
Low overall process efficiency due to the loss of the protecting group and the chiral amine.
-
Generation of significant chemical waste.
Root Cause Analysis: Standard deprotection protocols are often not designed with recycling in mind. To enhance recyclability, a "greener" approach is needed that facilitates the separation and recovery of all components.
Recommended Protocol: Green Deprotection and Component Recovery
This protocol uses a more environmentally benign acid and focuses on the recovery of both the amine and the byproducts of the Boc group.
-
Deprotection:
-
Dissolve the Boc-protected amine in a minimal amount of a recyclable solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Add an aqueous solution of a less volatile and more environmentally friendly acid, such as phosphoric acid.[2]
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS.
-
-
Amine Recovery:
-
After completion, cool the reaction mixture and separate the aqueous and organic layers.
-
The protonated amine will be in the aqueous layer.
-
Wash the organic layer with water to extract any remaining product.
-
Basify the combined aqueous layers with a strong base (e.g., NaOH) to pH > 12 to deprotonate the amine.
-
Extract the free amine into an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the pure amine.
-
-
Boc Group Byproduct Recovery:
-
The tert-butyl cation generated during deprotection will react with water to form tert-butanol and isobutylene.
-
These can be recovered from the organic layer by distillation.
-
Causality Behind Experimental Choices:
-
Aqueous Phosphoric Acid: This reagent is less corrosive and volatile than TFA, making it a greener alternative.[2]
-
Phase Separation: The use of an aqueous acid allows for a simple liquid-liquid extraction to separate the protonated amine from the organic byproducts.
-
Basification: This step is essential to regenerate the free amine for extraction into an organic solvent.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a solid acid catalyst for deprotection to simplify purification?
A1: Yes, using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15) is an excellent strategy for greening your process. The catalyst can be easily removed by filtration, simplifying the work-up. You would typically perform the reaction in a suitable solvent like methanol or ethanol at room temperature or with gentle heating. The main advantage is the elimination of a corrosive acid and the neutralization step.
Q2: Are there any non-acidic methods for Boc deprotection?
A2: While acidic cleavage is the most common, thermal deprotection is also possible, although it often requires high temperatures which may not be suitable for all substrates. Additionally, some methods using Lewis acids like zinc bromide (ZnBr₂) in dichloromethane can be effective and may offer different selectivity.[4] For a truly green approach, deprotection in hot water has been reported for some substrates, which avoids the use of any acid catalyst.[7][8]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can use a standard silica gel plate and a mobile phase such as ethyl acetate/hexanes. The Boc-protected starting material will have a higher Rf value than the more polar amine product. Staining with ninhydrin is effective for visualizing the amine product, which will appear as a colored spot.
Q4: What is the best way to purify the recovered (1S,2R)-2-aminocyclohexanol?
A4: After the work-up and extraction, the crude amine can be purified by several methods depending on the scale and purity requirements. For small-scale lab work, column chromatography on silica gel is common. For larger scales, distillation under reduced pressure or crystallization of a salt form (e.g., the hydrochloride salt) are often more practical and economical methods.
Q5: Is it possible to regenerate the di-tert-butyl dicarbonate (Boc₂O) from the byproducts of the deprotection?
A5: Direct regeneration of Boc₂O from tert-butanol and isobutylene is a complex multi-step process and is generally not practical in a standard laboratory setting. However, from a green chemistry perspective, recovering the tert-butanol for use as a solvent or in other reactions is a viable option to reduce waste.
Section 3: Visualizations and Data
Deprotection and Recycling Workflow
The following diagram illustrates the general workflow for the deprotection of this compound and the subsequent recovery of the valuable components.
Comparison of Deprotection Reagents
The choice of deprotection reagent can significantly impact the reaction efficiency, work-up procedure, and overall environmental friendliness of the process.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Fast and efficient | Corrosive, volatile, requires neutralization |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Inexpensive | Can be corrosive, may require heating |
| Phosphoric Acid (H₃PO₄) | Aqueous solution, heat | Less volatile, greener alternative[2] | May require higher temperatures |
| Solid Acid Resins | Methanol or Ethanol, RT or heat | Easily separable, reusable | Can be slower, may have lower capacity |
| Hot Water | Refluxing water | Environmentally benign, no catalyst needed[7][8] | High temperatures, substrate solubility may be an issue |
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition - Semantic Scholar. (n.d.). Retrieved from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025). Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Retrieved from [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved from [Link]
-
Green Chemistry. (n.d.). Retrieved from [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety | The Journal of Organic Chemistry - ACS Publications. (2005). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. (2012). Retrieved from [Link]
-
Hydrolysis of an N-methylcarbamate by a catalytic antibody - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Mechanism of cleavage of carbamate anions - ACS Publications. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012). Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Profiling tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate Against Industry Standards
In the landscape of asymmetric synthesis, the quest for robust, reliable, and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporary surgical implements on a molecular scale, remain a cornerstone of this endeavor, guiding the formation of specific stereoisomers with high fidelity. This guide provides an in-depth comparison of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a promising auxiliary derived from the versatile trans-1,2-diaminocyclohexane (DACH) scaffold, with established industry workhorses: Evans' oxazolidinones and Oppolzer's sultams.
This analysis moves beyond a simple catalog of features, delving into the mechanistic underpinnings, practical considerations, and comparative performance data that empower researchers and process chemists to make informed decisions for their synthetic campaigns.
Introduction to the Contenders: Structure and Stereochemical Rationale
A chiral auxiliary's efficacy is dictated by its ability to impart a rigid and predictable steric and electronic environment upon a prochiral substrate. The three auxiliaries under review achieve this through distinct structural paradigms.
-
This compound: This auxiliary is built upon the C₂-symmetric trans-1,2-diaminocyclohexane backbone, a privileged scaffold in asymmetric catalysis.[1][2] Its key features are the trans-diaxial arrangement of the amino and hydroxyl groups on a rigid cyclohexane chair, and the bulky tert-butyl carbamate (Boc) protecting group. The stereocontrol is hypothesized to arise from the formation of a rigid five-membered chelate between the substrate, the auxiliary's nitrogen and oxygen atoms, and a Lewis acidic metal, thereby effectively blocking one face of the reactive intermediate.
-
Evans' Oxazolidinones: Arguably the most widely recognized class of chiral auxiliaries, these are typically derived from readily available amino acids like valine or phenylalanine.[3][4] Stereocontrol is achieved through the formation of a chelated Z-enolate, where the bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face from electrophilic attack.[5]
-
Oppolzer's Sultams: Based on camphor, these auxiliaries offer a unique, rigid, and thermally stable bicyclic sulfonamide structure.[3][6] The stereochemical outcome is dictated by the formation of a five-membered chelated enolate, with the camphor skeleton providing a deeply embedded and unambiguous steric shield, directing electrophiles to the opposite face.[7]
Diagram 1: Structural Comparison of Chiral Auxiliaries
A generalized flowchart of an asymmetric synthesis using a recoverable chiral auxiliary.
Attachment:
The auxiliary is typically attached to the substrate via an amide bond. This is a standard and high-yielding transformation for all three classes, usually involving the reaction of an acid chloride or anhydride with the auxiliary's amine functionality.
Cleavage: The Critical Differentiator
The removal of the auxiliary to unveil the chiral product is where the most significant practical differences emerge. The ideal cleavage should be high-yielding, not compromise the newly formed stereocenter, and allow for the recovery of the often-valuable auxiliary.
Table 2: Comparison of Auxiliary Cleavage Conditions
| Auxiliary Class | Cleavage Method | Product Formed | Conditions | Mildness & Compatibility |
| DACH-derived (Boc) | Acidolysis | Amine | TFA, HCl in Dioxane | Mild to Moderate: Orthogonal to many other groups but can affect acid-sensitive functionalities. [8][9] |
| Thermolysis | Amine | Reflux in TFE/HFIP | Mild: Non-acidic, good for sensitive substrates. [10] | |
| Evans' Oxazolidinone | Reductive (LiAlH₄, LiBH₄) | Alcohol | THF, 0 °C to RT | Harsh: Reduces other carbonyls. |
| Hydrolytic (LiOOH) | Carboxylic Acid | THF/H₂O, 0 °C | Moderate: Basic, can cause epimerization. | |
| Transesterification (MeOMgBr) | Methyl Ester | THF, 0 °C | Mild: Good functional group tolerance. | |
| Oppolzer's Sultam | Reductive (LiAlH₄) | Alcohol | THF, 0 °C to RT | Harsh: Reduces other carbonyls. |
| Hydrolytic (LiOH, H₂O₂) | Carboxylic Acid | THF/H₂O, 0 °C | Moderate: Basic, generally reliable. |
The tert-butyl carbamate group on the DACH-derived auxiliary offers a distinct advantage in cleavage versatility. Standard acidic conditions (e.g., TFA) are effective and well-understood. [9]More importantly, non-hydrolytic thermolytic methods using fluorinated alcohols provide a very mild alternative for substrates containing acid- or base-labile groups. [10]This contrasts with the often harsh reductive or basic conditions required for cleaving Evans' and Oppolzer's auxiliaries, which can limit functional group compatibility in the later stages of a complex synthesis.
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for key steps in an asymmetric synthesis.
Protocol 1: Acylation of an Evans' Oxazolidinone
This protocol describes the attachment of a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, 1.6 M in hexanes)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the oxazolidinone and dissolve in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.
Protocol 2: Cleavage of a tert-Butyl Carbamate (Boc) Group
This protocol describes the standard acidic deprotection of an N-Boc protected amine. [9] Materials:
-
N-Boc protected substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize the remaining acid.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which may be further purified if necessary.
Conclusion and Recommendations
The choice of a chiral auxiliary is a strategic decision that impacts not only the key stereoselective step but the entire synthetic route.
-
Evans' Oxazolidinones and Oppolzer's Sultams remain the gold standard for many applications due to their extensive documentation, exceptional levels of stereoselectivity, and predictable outcomes. They are the go-to choice when maximum diastereoselectivity is the primary concern and the substrate is compatible with the required cleavage conditions.
-
This compound and related DACH-derived auxiliaries represent a highly valuable and perhaps underutilized class. Their primary strengths lie in the versatility of their cleavage. The ability to remove the auxiliary under mild acidic or even non-acidic thermolytic conditions makes them particularly well-suited for complex syntheses involving sensitive functional groups. While the diastereoselectivities may in some cases be slightly lower than the >99% achievable with Evans' or Oppolzer's systems, they are still excellent for most practical purposes.
Recommendation: For initial route scouting and maximum stereochemical control, Evans' and Oppolzer's auxiliaries are excellent starting points. However, for complex targets with sensitive functionalities where late-stage deprotection is required, the milder and more orthogonal cleavage options offered by this compound warrant serious consideration. Its foundation on the C₂-symmetric DACH scaffold ensures it is a powerful and reliable controller of stereochemistry, deserving of a prominent place in the modern synthetic chemist's toolkit.
References
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Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]
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de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Kaźmierczak, M., & Gawroński, J. (2020). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Amine Synthesis. Wiley. [Link]
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Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]
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Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. PubMed. [Link]
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Biswas, S., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50635-50651. [Link]
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Cardillo, G., & Gentilucci, L. (2009). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Crimmins, M. T. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
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Yang, J. W., et al. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
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de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
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Kumaraswamy, G., & Sastry, B. S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
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Biswas, S., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]
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Fallis, A. G. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
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Myers, A. G. (2002). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Course Notes. [Link]
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Kumaraswamy, G., & Sastry, B. S. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [Link]
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Gage, J. R. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
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Ennis, M. D., et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Laboratory. Journal of Chemical Education. [Link]
-
Van Hende, E. (2012). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]
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Singh, V. K. (2011). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]
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Loev, B., & Kormendy, M. F. (1973). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
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Kumaraswamy, G., & Sastry, B. S. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]
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Macmillan, D. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. [Link]
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Reddy, G. S., et al. (2007). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. [Link]
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Ghorai, P., & Kumar, A. (2015). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. [Link]
-
Kalmode, H. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
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Kocienski, P., & Pelotier, B. (2002). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]
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Sharma, G. V. M., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
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PubChem. (n.d.). tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. PubChem. [Link]
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Davies, S. G., et al. (2006). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry. [Link]
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A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Validation for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not a trivial detail—it is a critical quality attribute that profoundly impacts safety and efficacy. For chiral molecules like tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a key building block in many synthetic pathways, rigorous validation of its enantiomeric excess (ee) is a foundational requirement. This guide provides an in-depth comparison of the three principal analytical techniques for this determination: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere procedural steps to elucidate the strategic reasoning behind selecting one method over another, ensuring your analytical approach is not only accurate but also fit-for-purpose.
Pillar 1: The Analytical Triad - A Comparative Overview
The choice of an analytical method for determining enantiomeric excess is driven by a balance of factors including speed, resolution, solvent consumption, sample requirements, and the specific stage of drug development. While all three methods can provide the necessary data, their operational principles and performance characteristics differ significantly.
-
Chiral High-Performance Liquid Chromatography (HPLC): The established workhorse for enantiomeric separations. HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) under liquid mobile phase conditions. Its robustness and the wide variety of available CSPs make it a highly versatile and reliable technique.[1][]
-
Supercritical Fluid Chromatography (SFC): A modern, high-throughput alternative that utilizes supercritical carbon dioxide as the primary mobile phase.[3] SFC often provides faster separations and superior resolution compared to HPLC, with the added benefit of being a "greener" technology due to reduced organic solvent consumption.[4][5] Its advantages are particularly notable in chiral separations.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful spectroscopic method that avoids physical separation. By introducing a chiral solvating agent (CSA), transient diastereomeric complexes are formed in solution.[8][9] This interaction breaks the magnetic equivalence of the enantiomers, resulting in distinct, quantifiable signals in the NMR spectrum.[10][11] This method is invaluable for its speed in obtaining a result without extensive method development.
Performance Metrics at a Glance
The following table summarizes the key performance indicators for each technique in the context of analyzing this compound.
| Parameter | Chiral HPLC | Chiral SFC | NMR with Chiral Solvating Agent (CSA) |
| Principle | Differential partitioning with a solid Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Formation of transient diastereomeric complexes in solution |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes (per sample) |
| Resolution (Rs) | Good to Excellent (typically > 1.5) | Excellent (often > 2.0) | N/A (based on signal separation, Δδ) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low (ng/mL range) | Higher (µg/mL to mg/mL range) |
| Solvent Consumption | High (Hexane, Alcohols) | Low (primarily CO2, small % co-solvent) | Very Low (deuterated solvent) |
| "Green" Chemistry Profile | Poor | Excellent | Good |
| Key Advantage | Robust, widely available, extensive column chemistries | High speed, high efficiency, low solvent waste[4] | Minimal sample prep, no physical separation needed, rapid screening[12] |
| Key Limitation | Slower analysis times, high solvent cost/disposal | Requires specialized instrumentation | Lower sensitivity, potential for signal overlap, cost of CSA |
Pillar 2: Experimental Protocols & The "Why" Behind the "How"
A protocol is more than a list of instructions; it's a validated system. Here, we present detailed, self-validating methodologies grounded in established analytical principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14][15]
Workflow for Enantiomeric Excess Validation
The general process for validating the enantiomeric excess of a new batch of product is systematic, ensuring data integrity at each stage.
Caption: General workflow for ee validation.
Protocol 1: Chiral HPLC Method
This method is the gold standard for formal release testing due to its precision and robustness. The choice of a polysaccharide-based CSP, like derivatized cellulose, is based on its proven success in resolving a wide range of chiral compounds, including carbamates and alcohols.[16]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.
-
Causality: Immobilized phases offer greater solvent compatibility and durability compared to coated phases. The aromatic and carbamate functionalities of the CSP provide multiple interaction points (π-π stacking, hydrogen bonding, dipole-dipole) necessary for resolving the enantiomers of the analyte.
-
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Causality: This normal-phase system provides a non-polar environment that enhances the specific chiral interactions with the CSP. The IPA percentage is a critical parameter to optimize; lower percentages generally increase retention and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Causality: Temperature control is crucial for reproducible retention times and selectivity.
-
-
Detection: UV at 210 nm.
-
Causality: The carbamate functional group provides sufficient UV absorbance at this wavelength for sensitive detection.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Validation Parameters (per ICH Q2(R2)[15]):
-
Specificity: Baseline resolution (Rs > 1.5) between the (1S,2R) and the undesired (1R,2S) enantiomer.
-
Linearity: A series of standards ranging from 0.1% to 2.0% of the undesired enantiomer relative to the desired enantiomer.
-
Accuracy & Precision: Determined by replicate injections of spiked samples at different levels (e.g., 0.5%, 1.0%, 1.5% of the undesired enantiomer).
-
Protocol 2: Chiral SFC Method
Ideal for high-throughput screening or when faster results are needed without compromising quality. The fundamental separation principles are similar to HPLC, but the mobile phase properties lead to faster mass transfer and higher efficiency.[3]
-
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Same as HPLC: CHIRALPAK® IA, 4.6 x 250 mm.
-
Causality: Leveraging the same CSP allows for more direct comparison of the techniques and facilitates method transfer between HPLC and SFC.[17]
-
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).
-
Causality: Methanol is a common polar co-solvent (modifier) in SFC that helps to modulate analyte retention and selectivity. Its use often leads to sharper peaks compared to other alcohols for amine- and carbamate-containing compounds.[4]
-
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Causality: Maintaining sufficient back pressure ensures the CO2 remains in a supercritical or liquid-like state, which is essential for the chromatographic process.
-
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Methanol.
-
Injection Volume: 5 µL.
-
Validation Parameters: Follow the same principles as the HPLC method, focusing on resolution, linearity, and precision. The higher speed of SFC allows for more rapid completion of these validation studies.
Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol is best suited for rapid, small-scale checks, such as monitoring the progress of an asymmetric synthesis, where absolute quantification is less critical than a quick assessment of enantioselectivity.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol ((R)-TFAE).
-
Causality: (R)-TFAE is an effective CSA for alcohols and carbamates. It forms transient hydrogen-bonded diastereomeric complexes with both enantiomers of the analyte. The large, anisotropic anthryl group of the CSA creates a distinct magnetic environment for each complex, leading to different chemical shifts (Δδ) for corresponding protons in the two enantiomers.[10]
-
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Dissolve ~5-10 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add 1.0 to 1.5 molar equivalents of (R)-TFAE directly to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that splits into two distinct peaks upon addition of the CSA. The proton attached to the carbamate nitrogen (NH) or the proton on the carbon bearing the hydroxyl group (CH-OH) are likely candidates.
-
Integrate the area of the two separated signals. The enantiomeric excess is calculated as: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
-
-
Trustworthiness Check: The accuracy of NMR for ee determination relies on ensuring the signals used for integration are fully resolved and free from overlap with other peaks. The CSA itself must be enantiomerically pure.
Pillar 3: Strategic Method Selection
The optimal analytical technique is context-dependent. A decision-making framework can help guide the selection process based on the specific analytical challenge.
Caption: Decision tree for selecting an ee validation method.
Conclusion
The validation of enantiomeric excess for critical intermediates like this compound is a multi-faceted task where no single method is universally superior.
-
Chiral HPLC remains the benchmark for regulatory-compliant quality control, offering unparalleled robustness and a wealth of established methodologies.
-
Chiral SFC stands out as the premier choice for high-throughput applications, providing significant gains in speed and sustainability without sacrificing analytical quality.[18][19]
-
NMR spectroscopy with a chiral solvating agent offers an invaluable tool for rapid, real-time analysis in a research and development setting, enabling swift decision-making during route scouting and optimization.
As a senior scientist, the directive is to apply the most appropriate tool for the job. By understanding the fundamental principles, operational advantages, and inherent limitations of each technique, researchers can design and implement a scientifically sound, efficient, and defensible strategy for chiral purity validation that aligns with both project timelines and stringent quality standards.
References
-
Title: Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents Source: ResearchGate URL: [Link]
-
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]
-
Title: NMR determination of enantiomeric excess Source: ResearchGate URL: [Link]
-
Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: University of Pisa URL: [Link]
-
Title: Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange Source: Semantic Scholar URL: [Link]
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Title: Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set Source: PubMed URL: [Link]
-
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: ResearchGate URL: [Link]
-
Title: ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: IKEV URL: [Link]
-
Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: PubMed Central URL: [Link]
-
Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: Waters Corporation URL: [Link]
-
Title: Chiral Purity in Drug Analysis Source: ResearchGate URL: [Link]
-
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: ResearchGate URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation URL: [Link]
-
Title: Analysis of chiral compounds using supercritical fluid chromatography Source: European Pharmaceutical Review URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
-
Title: Reviewer Guidance: Validation of Chromatographic Methods Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source: ResearchGate URL: [Link]
-
Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]
-
Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC Co., Ltd. URL: [Link]
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A Tale of Two Strategies: A Comparative Guide to Evans Auxiliaries and (1S,2R)-2-Aminocyclohexanol Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the synthesis of single enantiomers a critical objective. Among the various strategies to achieve this, the use of chiral molecules to guide the formation of new stereocenters is paramount. This guide provides an in-depth comparison of two distinct and powerful approaches: the use of Evans auxiliaries , a benchmark in stoichiometric covalent control, and the application of chiral ligands derived from tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate , representing a catalytic strategy.
While both are employed to achieve asymmetric induction, their philosophies, mechanisms, and practical applications differ significantly. This guide will dissect these differences, providing experimental insights and data to inform the strategic choices made in the laboratory.
Part 1: The Gold Standard of Stoichiometric Control: Evans Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, oxazolidinone-based chiral auxiliaries have been a mainstay in asymmetric synthesis for decades.[1] They represent a highly reliable and predictable method for the diastereoselective functionalization of carbonyl compounds, particularly in alkylation and aldol reactions.[1][2]
Mechanism of Stereocontrol
The power of the Evans auxiliary lies in its ability to be temporarily and covalently attached to a prochiral substrate (e.g., a carboxylic acid), forming an N-acyl oxazolidinone. This assembly creates a rigid, chiral environment that dictates the trajectory of incoming electrophiles.
In the key step, deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively forms a Z-enolate.[1][3] This enolate is conformationally locked by chelation between the metal cation (e.g., Li⁺) and the two carbonyl oxygens of the imide system. The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino acid like valine or phenylalanine) effectively shields one face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[4][5]
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Performance in Key Reactions: Alkylation and Aldol
The Evans auxiliary methodology is renowned for its high diastereoselectivity, often exceeding 95:5 d.r. (diastereomeric ratio), and good chemical yields.[6][7]
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Allyl Iodide | >98:2 | 61-77% | [6] |
| Alkylation | Benzyl Bromide | >99:1 | 90-95% | [8] |
| Aldol | Isobutyraldehyde | 99:1 (syn:anti) | 80-90% | [2] |
| Aldol | Benzaldehyde | >99:1 (syn:anti) | 85-95% | [2] |
Experimental Protocol: Diastereoselective Alkylation
The following is a representative protocol for the diastereoselective allylation of an N-propionyl oxazolidinone derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[6]
Step 1: Enolate Formation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, as a 1M solution in THF) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the sodium Z-enolate.
Step 2: Alkylation
-
To the enolate solution at -78 °C, add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Analysis
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the purified product.
Step 4: Auxiliary Cleavage
-
The purified alkylated product is dissolved in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide (H₂O₂), followed by lithium hydroxide (LiOH).
-
Stir until cleavage is complete (monitored by TLC).
-
The resulting enantiomerically enriched carboxylic acid can be isolated after an appropriate workup, and the chiral auxiliary can be recovered.[6]
Part 2: The Catalytic Approach: (1S,2R)-2-Aminocyclohexanol Derivatives as Chiral Ligands
In contrast to the stoichiometric approach of Evans auxiliaries, this compound and its parent amine, (1S,2R)-2-aminocyclohexanol, are primarily utilized as chiral ligands in metal-catalyzed asymmetric reactions or as organocatalysts.[9][10][11] This strategy relies on a catalytic amount of a chiral complex to generate an enantiomerically enriched product from a prochiral substrate.
Mechanism of Stereocontrol
The (1S,2R)-2-aminocyclohexanol scaffold is a classic 1,2-amino alcohol, a privileged structure for creating bidentate ligands. The amino and hydroxyl groups can coordinate to a metal center (e.g., Zn, Cu, Ti, Ru), forming a stable chiral complex. This complex then acts as a Lewis acid or redox catalyst.
The substrate coordinates to this chiral catalyst, placing it in a well-defined, asymmetric environment. The steric and electronic properties of the ligand direct the subsequent transformation (e.g., addition of a nucleophile to an aldehyde) to occur preferentially on one of the two prochiral faces of the substrate. After the product is formed, it dissociates from the catalyst, allowing the catalytic cycle to continue. The stereochemical outcome is therefore determined by the transient diastereomeric transition states formed between the substrate and the chiral catalyst.[9]
Caption: General workflow for asymmetric catalysis using a chiral ligand.
Applications in Asymmetric Catalysis
Derivatives of (1S,2R)-2-aminocyclohexanol have proven effective in a range of catalytic asymmetric transformations, including transfer hydrogenations and alkyl/aryl additions to aldehydes.[9] While a direct, side-by-side comparison with Evans auxiliaries in the same reaction is mechanistically distinct, we can compare the outcomes of achieving a chiral product.
| Reaction Type | Catalyst System | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Phenyl Transfer to Aldehyde | (1S,2R)-amino-cyclohexanol ligand + PhB(OH)₂ / ZnEt₂ | up to 96% | High | [9] |
| Transfer Hydrogenation of Ketones | (1S,2R)-amino-cyclohexanol ligand + Ru catalyst | up to 95% | High | [9] |
| Aldol Reaction | tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate ligand | High | High | [11] |
Note: The stereoisomer in the aldol reaction reference is (1S,2S), but it demonstrates the utility of the core scaffold as a ligand.
Conceptual Protocol: Asymmetric Phenylation of Benzaldehyde
The following is a conceptual protocol based on the work by Schiffers et al., using a derivative of (1S,2R)-2-aminocyclohexanol as a chiral ligand.[9]
Step 1: In-situ Catalyst Formation
-
To a solution of the chiral aminocyclohexanol ligand (e.g., 10 mol%) in an anhydrous solvent like toluene under an inert atmosphere, add diethylzinc (ZnEt₂) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active zinc-ligand complex.
Step 2: Asymmetric Addition
-
Add phenylboronic acid (PhB(OH)₂) (2.0 eq) to the catalyst solution.
-
Cool the reaction mixture to 0 °C.
-
Add benzaldehyde (1.0 eq) dropwise.
-
Stir the reaction at 0 °C until completion (monitored by TLC or GC).
Step 3: Workup and Analysis
-
Quench the reaction with a mild acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess (e.e.) of the resulting chiral alcohol is determined by chiral HPLC or GC.
Head-to-Head Comparison: Two Philosophies of Asymmetric Control
| Feature | Evans Auxiliaries | (1S,2R)-2-Aminocyclohexanol Derivatives |
| Strategy | Stoichiometric, Covalent Chiral Auxiliary | Catalytic, Non-covalent Chiral Ligand |
| Chirality Source | Covalently attached to the substrate. | Part of a catalyst that interacts transiently. |
| Amount Required | Stoichiometric (≥1 equivalent). | Catalytic (typically 1-10 mol%). |
| Atom Economy | Lower, as the auxiliary mass is high. | Higher, as the ligand is used in small amounts. |
| Generality | Very broad for enolate alkylations and aldols. Highly predictable. | Can be highly substrate/reaction specific. Requires optimization. |
| Product Isolation | Requires a chemical step to cleave the auxiliary. | Product is formed directly; catalyst removed during workup. |
| Purification | Diastereomeric products can often be separated by standard chromatography before cleavage, ensuring high final e.e. | Enantiomeric products require chiral chromatography for separation if e.e. is not >99%. |
| Auxiliary/Ligand Recovery | Auxiliary can be recovered after cleavage, often in high yield. | Ligand recovery can be challenging depending on the catalyst's stability and solubility. |
Conclusion: Choosing the Right Tool for the Job
The choice between a stoichiometric auxiliary like the Evans oxazolidinone and a catalytic system based on a chiral ligand like an aminocyclohexanol derivative is a strategic one, dictated by the specific goals of the synthesis.
Evans auxiliaries are the method of choice when reliability, predictability, and high stereoselectivity are paramount, especially in the early stages of a complex synthesis or for scale-up applications where robustness is key.[2] The cost of using a stoichiometric amount of the auxiliary is often outweighed by the near-perfect stereocontrol and the ability to purify diastereomers to achieve >99% enantiomeric purity in the final product.[6]
Chiral ligands derived from this compound and related structures embody the elegance and efficiency of asymmetric catalysis. This approach is ideal for processes where atom economy is critical and for the development of large-scale, cost-effective manufacturing routes. While they may require more initial screening and optimization, successful catalytic systems offer a more sustainable and often more direct path to the desired chiral molecule.[9]
Ultimately, both strategies are indispensable tools in the arsenal of the modern synthetic chemist. Understanding the fundamental principles, advantages, and limitations of each, as presented in this guide, enables researchers to make informed decisions and design more efficient, effective, and elegant synthetic routes to the complex chiral molecules that drive innovation in medicine and materials science.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 [smolecule.com]
A Comparative Guide to Analytical Methods for Determining the Purity of tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute and stereochemical purity of intermediates is not merely a quality metric but a cornerstone of safety and efficacy. tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a chiral building block, is a prime example where rigorous analytical characterization is paramount. Its molecular structure, featuring a carbamate functional group, a hydroxyl group, and two stereocenters, necessitates a multi-faceted analytical approach to ensure both chemical and enantiomeric purity.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals. Each described protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Understanding Potential Impurities
An effective purity analysis is predicated on understanding the potential impurities that may arise during synthesis. For this compound, impurities can stem from starting materials, by-products, and stereoisomers. Common starting materials for similar carbamates include tert-butyl carbamate and various cyclohexene derivatives.[1][2] Potential impurities may therefore include residual starting materials, diastereomers (e.g., (1R,2S), (1S,2S), (1R,2R)), and enantiomers (the (1R,2S) enantiomer of the desired product).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is an indispensable technique for the purity assessment of non-volatile compounds like our target molecule.[3][4] Its versatility allows for both the quantification of chemical impurities and the crucial determination of enantiomeric excess through chiral HPLC.
Reversed-Phase HPLC for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is the go-to method for quantifying non-volatile impurities. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% TFA) is employed. The acetonitrile acts as the strong solvent, eluting the compounds, while the water is the weak solvent. The gradient allows for the elution of a wide range of impurities with varying polarities. TFA is added to improve peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase.
-
Detector: A UV detector is suitable if the impurities possess a chromophore. For impurities lacking a chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.
Experimental Protocol: RP-HPLC for Chemical Purity
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis or CAD/ELSD detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm (for the carbamate group) or CAD/ELSD |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter. |
Chiral HPLC for Enantiomeric Purity
Given the chiral nature of the target molecule, determining its enantiomeric purity is critical. This is achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds.[5]
Causality of Experimental Choices:
-
Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives) is selected. These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differential retention of enantiomers.
-
Mobile Phase: Normal-phase chromatography with a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol is often effective. The ratio of the solvents is optimized to achieve the best separation (resolution) between the enantiomeric peaks.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis detector |
| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability.[6]
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (in the -OH and -NH groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This makes the molecule more volatile and less prone to thermal degradation in the GC inlet.[6]
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating the derivatized analyte from volatile impurities.
-
Detector: A mass spectrometer provides both quantification and structural information, which is invaluable for identifying unknown impurities based on their mass spectra.
Experimental Protocol: GC-MS with Silylation
| Parameter | Condition |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Derivatization | To ~1 mg of the dried sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. |
| Injector Temp. | 250 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
| Injection Vol. | 1 µL (split injection, e.g., 20:1) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Enantiomeric Purity
NMR spectroscopy is an unparalleled tool for structural confirmation and can also be ingeniously employed to determine enantiomeric purity.
Structural Confirmation by ¹H and ¹³C NMR
¹H and ¹³C NMR are essential for verifying the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent like chloroform-d (CDCl₃) or DMSO-d₆ is used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum.
-
Spectra: A standard ¹H NMR spectrum confirms the presence of all expected proton environments, while a ¹³C NMR spectrum confirms the carbon framework. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all signals.
Enantiomeric Purity by Chiral NMR
To determine enantiomeric excess (e.e.) by NMR, a chiral environment must be introduced to make the enantiomers diastereotopic, resulting in separate signals in the NMR spectrum. This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Causality of Experimental Choices:
-
Chiral Derivatizing Agent (CDA): A CDA, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), reacts with the hydroxyl group of the analyte to form diastereomeric esters. These diastereomers have distinct NMR spectra, and the e.e. can be determined by integrating the signals of a specific proton (e.g., the proton on the carbon bearing the ester) for each diastereomer.
-
Chiral Solvating Agent (CSA): A CSA, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL), forms transient diastereomeric complexes with the analyte through non-covalent interactions. This induces small chemical shift differences between the signals of the two enantiomers, allowing for their quantification. The use of a CSA is often preferred as it is non-destructive and requires simpler sample preparation.
Experimental Protocol: NMR for Enantiomeric Purity using a Chiral Solvating Agent
| Parameter | Condition |
| Instrumentation | High-resolution NMR spectrometer (≥400 MHz) |
| Sample Prep. | Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Acquire a standard ¹H NMR spectrum. To the same NMR tube, add a molar equivalent of a chiral solvating agent (e.g., (R)-BINOL). Gently mix and acquire another ¹H NMR spectrum. |
| Analysis | Compare the spectra before and after the addition of the CSA. Identify a well-resolved proton signal of the analyte that splits into two distinct signals in the presence of the CSA. Integrate the two signals to determine the ratio of the enantiomers and calculate the e.e. |
Comparative Summary of Analytical Methods
| Parameter | Reversed-Phase HPLC | Chiral HPLC | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Use | Chemical Purity, Quantification of non-volatile impurities | Enantiomeric Purity, Quantification of stereoisomers | Volatile impurities, Structural confirmation of impurities | Structural elucidation, Absolute purity (qNMR), Enantiomeric purity |
| Selectivity | High for chemical impurities | High for enantiomers and diastereomers | High for volatile and semi-volatile compounds | High for structural isomers; requires chiral agent for enantiomers |
| Sensitivity | High (ng to pg range) | High (ng to pg range) | Very high (pg to fg range) | Lower (mg range) |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution and filtration | More complex (derivatization required) | Simple dissolution; may require addition of a chiral agent |
| Run Time | 20-30 minutes per sample | 15-40 minutes per sample | 20-30 minutes per sample | 5-20 minutes per spectrum |
| Key Advantage | Robust and widely applicable for purity assessment. | The gold standard for determining enantiomeric excess. | Provides structural information for unknown volatile impurities. | Provides unambiguous structural confirmation and absolute purity determination. |
| Key Limitation | May not separate all stereoisomers. | Requires specialized and often expensive chiral columns. | Not suitable for non-volatile compounds; derivatization adds complexity. | Lower sensitivity compared to chromatographic methods. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Sources
A Comparative Guide to Catalysts for Reactions of tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
For researchers, scientists, and professionals in drug development, the strategic selection of catalysts is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and reproducibility. This guide provides an in-depth comparative analysis of catalytic systems for reactions involving tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a valuable chiral building block in organic synthesis. We will explore its application as both a substrate in catalytic oxidation and as a chiral ligand in asymmetric synthesis, offering field-proven insights and supporting experimental data to inform your experimental design.
Introduction: The Versatility of a Chiral Scaffold
This compound is a bifunctional molecule featuring a protected amine and a secondary alcohol on a chiral cyclohexane backbone. This structure makes it a versatile tool in the synthesis of complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions while allowing for selective deprotection. The hydroxyl group, on the other hand, can be a site for further functionalization, such as oxidation to a ketone. Furthermore, the inherent chirality and the presence of both a hydroxyl and a protected amino group make this molecule and its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis.
This guide will focus on two primary reactive modes of this molecule:
-
Catalytic Oxidation of the Hydroxyl Group: A comparative study of modern aerobic oxidation catalysts.
-
Application as a Chiral Ligand: An evaluation of its potential in asymmetric synthesis, benchmarked against similar chiral amino alcohol ligands.
Part 1: Catalytic Aerobic Oxidation of this compound
The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For a substrate like this compound, achieving this conversion without affecting the Boc-protecting group or causing epimerization requires a mild and selective catalytic system. Aerobic oxidation, utilizing molecular oxygen (from air) as the terminal oxidant, represents a green and efficient approach. Here, we compare two leading copper-based catalyst systems: Cu/TEMPO and the more recent Cu/ABNO and Cu/AZADO systems.
The Causality Behind Catalyst Choice in Aerobic Oxidation
The general mechanism for copper-catalyzed aerobic alcohol oxidation involves the interplay between a copper catalyst and a nitroxyl radical co-catalyst (like TEMPO, ABNO, or AZADO). The copper species facilitates the aerobic oxidation of the hydroxylamine form of the co-catalyst to the active oxoammonium ion, which is the primary oxidant of the alcohol. The choice of the nitroxyl radical can significantly impact the reaction's scope and efficiency, particularly with sterically hindered or electronically challenging substrates.
Workflow for Catalyst System Selection in Aerobic Oxidation
Caption: Logical workflow for selecting an optimal aerobic oxidation catalyst system for a secondary aliphatic alcohol.
Comparative Performance Data
While specific data for the oxidation of this compound is not extensively published in a comparative format, we can extrapolate from studies on structurally similar N-Boc protected amino alcohols, such as N-Boc-valinol. The data clearly shows the superior performance of the Cu(I)/ABNO system for the oxidation of such challenging substrates compared to the traditional Cu(I)/TEMPO system.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| (bpy)CuI/TEMPO/NMI | N-Boc-valinol | N-Boc-valinal | ~15 | 24 | [2] |
| (MeObpy)CuI/ABNO | N-Boc-valinol | N-Boc-valinal | >95 | 1 | [2] |
| Cu/AZADO | Unprotected Amino Alcohols | Amino Carbonyls | Good to High | Variable | [3][4] |
Key Insights:
-
Cu/TEMPO systems are highly effective for the oxidation of primary and benzylic alcohols but show significantly reduced reactivity with secondary aliphatic alcohols like the one in our target molecule.[2][5][6][7]
-
Cu/ABNO and Cu/AZADO systems exhibit a much broader substrate scope and are highly efficient for the oxidation of secondary aliphatic alcohols, often at room temperature and with short reaction times.[2][4] The use of bicyclic nitroxyls like ABNO and AZADO alleviates the steric and electronic constraints observed with TEMPO.[2]
Experimental Protocol: Aerobic Oxidation using (MeObpy)CuI/ABNO
This protocol is adapted from a highly efficient method for the aerobic oxidation of a wide range of alcohols.[2]
Materials:
-
This compound
-
(4,4'-dimethoxy-2,2'-bipyridine)Cu(I)OTf ((MeObpy)CuOTf) (1 mol%)
-
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (1 mol%)
-
Acetonitrile (CH3CN)
-
Reaction flask open to the air
Procedure:
-
To a reaction flask, add this compound (1.0 mmol).
-
Add acetonitrile (5 mL) and stir until the substrate is fully dissolved.
-
Add (MeObpy)CuOTf (0.01 mmol) and ABNO (0.01 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting ketone by flash column chromatography on silica gel.
Trustworthiness of the Protocol: This system's effectiveness stems from the synergistic action of the Cu(I) complex and the ABNO co-catalyst. The reaction is self-validating as the high yield and clean conversion, which can be easily monitored, confirm the protocol's efficacy. The mild conditions (room temperature, open to air) minimize side reactions and ensure the integrity of the Boc-protecting group.
Part 2: this compound as a Chiral Ligand
Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis. They can coordinate to a metal center through both the nitrogen and oxygen atoms, creating a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. While specific comparative studies featuring this compound as a ligand are not extensively documented, its structural motifs are present in many successful chiral ligands. A published study in Organic Letters alludes to its use as a ligand in asymmetric aldol reactions, achieving high enantioselectivity.[1]
Mechanistic Rationale: The Role of Chiral Amino Alcohol Ligands
In a typical scenario, such as the asymmetric addition of diethylzinc to an aldehyde, the chiral amino alcohol ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning the nucleophilic ethyl group for a stereoselective attack on one of the enantiotopic faces of the aldehyde's carbonyl group.
General Mechanism of a Chiral Amino Alcohol-Catalyzed Reaction
Caption: A generalized workflow for asymmetric catalysis using a chiral amino alcohol ligand.
Comparative Performance of Structurally Similar Ligands
To provide a meaningful comparison, we can examine the performance of other chiral amino alcohol ligands in a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-(-)-N,N-Dimethyl-1,2-dicyclohexyl-1,2-ethanediamine | up to 95 | up to 87 | [3] |
| Novel Optimized Amino Alcohol Ligands (13a, 13b) | nearly 100 | 95 | [3] |
| Proline-derived amino alcohols | Good to Excellent | up to 99 | General Literature |
Key Insights:
-
The steric and electronic properties of the substituents on the amino alcohol backbone are crucial for achieving high enantioselectivity.
-
The cyclohexyl groups in ligands like (1R,2S)-(-)-N,N-Dimethyl-1,2-dicyclohexyl-1,2-ethanediamine are known to enhance enantioselectivity compared to their phenyl analogues due to increased steric hindrance.[3]
-
Given its structure, this compound, or more likely a derivative with a modified amine, has the potential to be a highly effective ligand in similar transformations. The Boc-group, however, might need to be replaced with a group more amenable to metal coordination, such as a methyl or benzyl group on the nitrogen.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This is a general protocol for screening the effectiveness of a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of this compound) (2 mol%)
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous NH4Cl solution
Procedure:
-
To a flame-dried, nitrogen-purged reaction flask, add the chiral amino alcohol ligand (0.02 mmol).
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.2 mL, 1.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product, (S)-1-phenyl-1-propanol, by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
This guide has provided a comparative analysis of catalysts for two key reactions involving this compound. For the aerobic oxidation of its hydroxyl group, modern Cu/ABNO and Cu/AZADO systems are demonstrably superior to the more traditional Cu/TEMPO catalysts, offering broader substrate scope and higher efficiency, especially for secondary aliphatic alcohols.
When considered as a chiral ligand , while direct comparative data is sparse, its structural similarity to other highly effective 1,2-amino alcohol ligands suggests significant potential. Further research involving the modification of the N-Boc group to a coordinating group is warranted to fully explore its capabilities in asymmetric catalysis.
For researchers in drug development and process chemistry, the choice of catalyst is a critical decision that impacts yield, purity, and scalability. The insights and protocols provided herein serve as a valuable starting point for the rational design of efficient and selective transformations involving this versatile chiral building block.
References
- 1. Buy tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Absolute Stereochemistry of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate Adducts
For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute stereochemistry is a cornerstone of chemical research and development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological profile, and toxicological properties. This guide provides an in-depth comparison of the principal analytical techniques for confirming the absolute stereochemistry of complex molecules, using tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate and its potential adducts as a representative case study. We will delve into the experimental nuances and underlying principles of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and the Mosher's ester method (NMR Spectroscopy), offering a framework for selecting the most appropriate strategy for your research needs.
The Critical Importance of Absolute Stereochemical Assignment
Chirality is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images, can have identical physical properties in an achiral environment, making their differentiation challenging[1]. However, in the chiral environment of a biological system, they can exhibit vastly different, and sometimes opposing, effects[2]. Therefore, confirming the absolute configuration of a chiral molecule like this compound, a key intermediate in the synthesis of various pharmaceutical agents, is not merely a confirmatory step but a critical aspect of quality control and regulatory compliance.
A Comparative Overview of Key Analytical Methodologies
The choice of method for determining absolute stereochemistry is contingent on several factors, including the physical state of the sample, the quantity of material available, the presence of specific functional groups, and the desired level of certainty. This section provides a comparative analysis of the most robust and widely accepted techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Analysis of the ¹H NMR chemical shifts of diastereomeric esters formed with a chiral derivatizing agent. |
| Sample State | Solid (single, high-quality crystal)[2]. | Solution or neat liquid[3][4]. | Solution. |
| Sample Amount | Micrograms to milligrams. | 2-15 mg (sample is recoverable)[5]. | Sub-milligram to milligrams. |
| Analysis Time | Days to weeks (including crystallization). | Hours to a day. | 4-6 hours of active effort over 1-2 days[6]. |
| Key Advantage | Provides an unambiguous and definitive 3D structure. | Applicable to a wide range of molecules in their solution state, avoiding crystallization challenges[7][8]. | High sensitivity and requires only standard NMR instrumentation. |
| Key Limitation | Obtaining a suitable single crystal can be a significant bottleneck[9]. | Requires access to a specialized VCD spectrometer and computational resources for spectral prediction[10]. | Indirect method, relies on the formation of derivatives and can be prone to conformational complexities[11]. |
In-Depth Analysis of Stereochemical Determination Techniques
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most powerful and definitive method for determining the absolute configuration of a chiral molecule[2][12]. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms[2].
Causality Behind Experimental Choices: The success of this technique hinges on the ability to grow a high-quality single crystal of the analyte. For this compound or its adducts, this would involve exploring a range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion) to obtain crystals of suitable size and quality. The presence of a "heavy" atom (e.g., bromine, iodine) in the molecule or a co-crystallizing agent can enhance the anomalous dispersion effect, making the assignment of absolute configuration more reliable.
Self-Validating System: The internal consistency of the crystallographic data, including low R-factors and a Flack parameter close to zero for the correct enantiomer, provides a high degree of confidence in the assigned stereochemistry[9].
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[10]. This technique is particularly valuable when crystallization is difficult or when it is important to determine the stereochemistry in the solution phase, which is often more biologically relevant. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer[2][8].
Causality Behind Experimental Choices: For this compound, a key step would be to dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) that is transparent in the IR region of interest. The concentration needs to be optimized to obtain a good signal-to-noise ratio. The power of VCD lies in its ability to provide a unique fingerprint for each enantiomer in solution[7].
Self-Validating System: The agreement between the experimental VCD spectrum and the computationally predicted spectrum for one enantiomer (and the corresponding mirror-image disagreement with the other) provides a robust validation of the stereochemical assignment.
Experimental Protocol for VCD Analysis:
-
Sample Preparation: Dissolve 5-15 mg of the purified this compound adduct in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data should be collected over a wide spectral range (e.g., 900-2000 cm⁻¹) for a sufficient duration to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for both the (1S,2R) and (1R,2S) enantiomers of the molecule using a suitable computational chemistry software package.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectrum for each enantiomer.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best visual and statistical correlation between the experimental and one of the calculated spectra.
Logical Flow of VCD Analysis
Caption: Logical workflow for VCD-based stereochemical assignment.
Mosher's Ester Method: An Indirect NMR Approach
The Mosher's ester method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines[6]. It involves the derivatization of the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers[6]. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the ¹H NMR chemical shifts of nearby protons, which can be used to deduce the absolute stereochemistry at the carbinol or amino center[6].
Causality Behind Experimental Choices: For this compound, the hydroxyl group is the reactive site for esterification with (R)- and (S)-MTPA chloride. The choice of a high-field NMR spectrometer is crucial for resolving the small chemical shift differences between the diastereomeric esters. The analysis of the Δδ (δS - δR) values for protons on either side of the newly formed ester linkage provides the basis for the stereochemical assignment.
Self-Validating System: The consistency of the sign of the Δδ values for all protons on one side of the chiral center and the opposite sign for those on the other side provides a self-validating model for the assignment.
Experimental Protocol for Mosher's Ester Analysis:
-
Esterification:
-
Divide the sample of the chiral alcohol (1-5 mg) into two equal portions in separate NMR tubes.
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-chiral base (e.g., pyridine-d₅ or DMAP).
-
To the other tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.
-
Assign the proton signals for the cyclohexyl ring protons in both spectra, which may require 2D NMR techniques (e.g., COSY, HSQC).
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.
-
Map the Δδ values onto a conformational model of the MTPA esters. Protons with a positive Δδ are positioned on one side of the MTPA plane, while those with a negative Δδ are on the other.
-
Based on the established Mosher's method model, deduce the absolute configuration of the original alcohol.
-
Conclusion: An Integrated Approach to Stereochemical Confirmation
While X-ray crystallography provides the most definitive answer, its reliance on high-quality crystals can be a significant hurdle. In such cases, a combination of spectroscopic methods offers a powerful and reliable alternative. For this compound and its adducts, VCD spectroscopy presents a compelling option for unambiguous assignment in the solution phase, directly reflecting the molecule's conformation under more biologically relevant conditions. Mosher's method, leveraging standard NMR instrumentation, provides a highly sensitive and accessible technique, particularly when only small amounts of sample are available.
Ultimately, the choice of method will depend on the specific challenges and resources of a given project. For critical applications in drug development, employing at least two orthogonal techniques can provide the highest level of confidence in the assignment of absolute stereochemistry, ensuring the scientific rigor and regulatory compliance of the research.
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A Comparative Guide to the Applications of tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern therapeutics, the strategic use of chiral molecules to guide the formation of new stereocenters is a cornerstone of synthetic chemistry. Among the vast arsenal of chiral auxiliaries and building blocks, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate and its derivatives have emerged as valuable synthons, particularly in the construction of complex pharmaceutical agents. This guide provides a comprehensive literature review of the applications of this chiral cyclohexyl derivative, comparing its utility with established chiral auxiliaries and offering insights into its role in asymmetric synthesis. While traditionally viewed as a chiral building block that is incorporated into the final molecular structure, its inherent stereochemical information provides a valuable platform for directing subsequent synthetic transformations.
Introduction to Chiral Auxiliaries and Building Blocks
Asymmetric synthesis is a critical field in organic chemistry, focused on the selective production of a single enantiomer of a chiral molecule.[1] One of the most reliable methods to achieve this is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate.[2] Prominent examples of such auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultams, which have demonstrated broad applicability and high levels of stereocontrol in a variety of reactions.[3][4]
Alternatively, a chiral building block, or chiron, can be used. This is an enantiomerically pure molecule that is incorporated as a permanent part of the final structure. This compound often functions in this capacity, providing a rigid and stereochemically defined scaffold for the synthesis of complex targets.
Core Applications of this compound Derivatives
The primary application of derivatives of this compound is as a key intermediate in the synthesis of the anticoagulant drug Edoxaban.[5] In this context, the carbamate serves as a chiral scaffold, with the amine and hydroxyl functionalities providing handles for the introduction of other molecular fragments. The inherent chirality of the cyclohexyl ring dictates the stereochemistry of the final drug molecule.
The general synthetic pathway towards Edoxaban involves the use of a derivative, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which is prepared from the parent hydroxycyclohexyl carbamate. This amino derivative then undergoes a coupling reaction with another key fragment to construct the final drug molecule.
Performance Comparison with Established Chiral Auxiliaries
While this compound is not typically employed as a removable chiral auxiliary in the classical sense, we can analyze the stereochemical outcomes of reactions involving its derivatives to infer its potential directing ability and compare it conceptually to traditional auxiliaries in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven invaluable. Evans' oxazolidinones are a gold standard in this area, providing excellent diastereoselectivity.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl imide | Benzyl bromide | LDA | >99:1 | 90-95 | [2] |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | N-Propionyl imide | Benzyl bromide | LiHMDS | >99:1 | 65 | [6][7] |
| (-)-8-Phenylmenthol | Acrylate ester | Phenylmagnesium bromide (conjugate addition) | - | 98:2 | 90 | [2] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the cycloaddition.
Table 2: Performance of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary on Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| (1R)-(+)-2,10-Camphorsultam | Cyclopentadiene | TiCl₄ | 95:5 | 90 | [] |
| (-)-8-Phenylmenthol | Cyclopentadiene | TiCl₄ | 91:9 | 85 | [2] |
| (1S,2R)-trans-2-Phenyl-1-cyclohexanol | Cyclopentadiene | TiCl₄ | 90:10 | 88 | [2] |
The rigid chair conformation of the cyclohexyl ring in this compound derivatives is expected to provide excellent steric shielding, leading to high diastereoselectivity in Diels-Alder reactions if it were to be used as a chiral auxiliary on a dienophile.
Experimental Protocols
Synthesis of this compound
A common route to enantiopure trans-1,2-aminocyclohexanol derivatives starts from the corresponding epoxide.
Step 1: Epoxidation of Cyclohexene
Cyclohexene is epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield cyclohexene oxide.
Step 2: Enantioselective Ring Opening of Cyclohexene Oxide
The racemic cyclohexene oxide can be resolved through enantioselective ring-opening with an appropriate nucleophile, catalyzed by a chiral catalyst. For instance, the use of a chiral salen-Cr(III) complex with trimethylsilyl azide (TMSN₃) can afford the corresponding (1R,2R)-2-azido-1-(trimethylsilyloxy)cyclohexane with high enantioselectivity.
Step 3: Reduction of the Azide and Boc Protection
The azido group is then reduced to the corresponding amine, for example, using hydrogen gas and a palladium catalyst. The resulting amine is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol serves as a benchmark for comparison.
Step 1: N-Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C and add a strong base such as n-butyllithium dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the acylated auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated auxiliary in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA), to form the enolate.
-
After a suitable time, add the alkylating agent (e.g., benzyl bromide) and stir the reaction at -78 °C.
-
Warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated product can be hydrolyzed using reagents such as lithium hydroxide or lithium hydroperoxide to yield the chiral carboxylic acid and recover the auxiliary.
Visualization of Synthetic Pathways
Logical Flow of Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a removable chiral auxiliary.
Synthetic Pathway to a Key Edoxaban Intermediate
Caption: Synthetic route to a key intermediate for Edoxaban.
Conclusion
This compound is a valuable chiral molecule in modern organic synthesis. While its primary role is that of a chiral building block, particularly in the synthesis of the anticoagulant Edoxaban, its rigid stereodefined structure provides excellent stereocontrol in subsequent reactions. Although direct comparative data of its performance as a removable chiral auxiliary is scarce, by examining the outcomes of reactions in which it is involved, we can appreciate its potential for high stereochemical induction. For researchers and professionals in drug development, this compound represents a reliable and versatile tool for the construction of complex, enantiomerically pure molecules. Future work may explore the development of derivatives of this scaffold that can function as efficient and recoverable chiral auxiliaries, further expanding its utility in asymmetric synthesis.
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A Cost-Benefit Analysis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral directing group is a pivotal decision, profoundly influencing the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a versatile chiral building block, and objectively compares its utility against established alternatives. By synthesizing technical data with practical insights, this document aims to equip researchers with the necessary information to make informed decisions in the pursuit of enantiomerically pure molecules.
Introduction: The Role of this compound in Chiral Synthesis
This compound belongs to the class of chiral 1,2-amino alcohols, which are fundamental building blocks in the synthesis of numerous pharmaceuticals and natural products. The presence of both a hydroxyl and a Boc-protected amine group on a rigid cyclohexane scaffold allows for its use as a chiral auxiliary or as a precursor to more complex chiral ligands and catalysts. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.
Cost-Benefit Analysis: A Comparative Overview
The economic and practical feasibility of employing a chiral auxiliary is a critical consideration, particularly in process development and large-scale synthesis. This section provides a comparative analysis of this compound against three widely used chiral auxiliaries: Evans-type oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam.
Table 1: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Representative Compound | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Mole (USD) |
| Target Compound | This compound | 215.29 | ~$286/g | ~$61,500 |
| Evans Auxiliary | (4S)-4-Benzyl-2-oxazolidinone | 177.20 | ~$136/25g | ~$241 |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | 165.23 | ~$200/25g[1] | ~$330 |
| Oppolzer's Camphorsultam | (1S)-(-)-2,10-Camphorsultam | 215.31 | ~$172/5g[2] | ~$7,400 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The price for the target compound is based on a research-scale quantity and may be significantly lower at a larger scale.
Performance and Application: A Head-to-Head Comparison
Evans Auxiliaries: The Gold Standard
Evans oxazolidinones are renowned for their high levels of stereocontrol in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4]
-
Advantages:
-
Disadvantages:
-
Requires stoichiometric use.
-
The attachment and cleavage of the auxiliary add steps to the synthetic sequence.
-
Pseudoephedrine: A Practical and Cost-Effective Alternative
Pseudoephedrine, a readily available and inexpensive natural product, has been developed by Myers and co-workers as a powerful chiral auxiliary for the asymmetric alkylation of a broad range of substrates.[6][7]
-
Advantages:
-
Disadvantages:
-
Stoichiometric use is required.
-
Regulatory restrictions on the purchase and use of pseudoephedrine can be a significant hurdle in some regions.[8]
-
Oppolzer's Camphorsultam: A Rigid and Reliable Auxiliary
Derived from camphor, Oppolzer's sultam provides a rigid bicyclic framework that imparts a high degree of stereocontrol in various asymmetric reactions.[9]
-
Advantages:
-
Excellent stereoselectivity in Diels-Alder reactions, alkylations, and conjugate additions.
-
The crystalline nature of many derivatives facilitates purification by recrystallization.
-
-
Disadvantages:
-
Higher cost compared to some other auxiliaries.
-
Cleavage of the sultam can sometimes be challenging.
-
This compound: Potential and Inferred Performance
While direct experimental data is limited, the structural features of this compound suggest its potential as an effective chiral auxiliary. A study on the closely related (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone showed excellent diastereoselectivities (>99% de) in both asymmetric alkylation and aldol reactions.[10][11] It is reasonable to expect that an oxazolidinone derived from the title compound would exhibit similarly high levels of stereocontrol due to the rigid cyclic backbone.
-
Potential Advantages:
-
The trans-1,2-disubstituted cyclohexane ring provides a well-defined and rigid chiral environment.
-
The Boc-protecting group is easily removed under mild acidic conditions.
-
-
Potential Disadvantages:
-
High cost at the research scale.
-
Lack of extensive literature and established protocols compared to the alternatives.
-
Synthesis and Cost-Effectiveness
A significant factor in the cost-benefit analysis of a chiral auxiliary is the ease and expense of its synthesis.
Synthesis of this compound
The enantiomerically pure trans-1,2-aminocyclohexanol precursor can be synthesized from cyclohexene oxide. A practical and scalable method involves the enantioselective ring-opening of meso-epoxides with a carbamate nucleophile, catalyzed by a chiral cobalt-salen complex. This approach provides the protected amino alcohol in high yield and enantiomeric excess. The subsequent N-protection with a Boc group is a standard and high-yielding transformation.
Experimental Protocol: Synthesis of Enantiomerically Pure trans-2-Aminocyclohexanol Precursor
This protocol is adapted from a literature procedure for the synthesis of related trans-1,2-amino alcohols.[5]
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
(R,R)-Co(salen) catalyst
-
Triflic acid (TfOH)
-
Solvent (e.g., tert-butyl methyl ether - TBME)
-
Base for deprotection (e.g., NaOH)
-
HCl for salt formation
Procedure:
-
Catalyst Activation: The (R,R)-Co(salen) catalyst is activated with a stoichiometric amount of a weak acid (e.g., acetic acid) and then with triflic acid to generate the active cationic cobalt(III) complex.
-
Epoxide Ring-Opening: To a solution of the activated catalyst in TBME at room temperature, add cyclohexene oxide followed by phenyl carbamate.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS until the epoxide is consumed.
-
Work-up and Deprotection: Upon completion, the reaction mixture is cooled, and the carbamate protecting group is cleaved by the addition of an aqueous base (e.g., NaOH solution) and heating.
-
Isolation: The resulting trans-2-aminocyclohexanol is extracted into an organic solvent.
-
Salt Formation and Purification: The free amine is converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol) and purified by recrystallization to afford the enantiomerically pure product.
Recyclability: A Key to Cost Reduction
The ability to recover and reuse a chiral auxiliary is a critical factor in reducing the overall cost of an asymmetric synthesis, especially on an industrial scale.
-
Evans Auxiliaries: Can be recovered in high yield after cleavage from the product.
-
Pseudoephedrine: Readily recovered after cleavage.[7] Solid-phase synthesis approaches have been developed to simplify its recovery and reuse.
-
Oppolzer's Camphorsultam: Recyclable, with continuous flow methods being developed to automate the recovery process.
-
This compound: While specific data on the recyclability of this particular compound as an auxiliary is not available, the cleavage of the Boc group is a well-understood process. After the desired transformation and cleavage of the auxiliary from the product, the resulting trans-2-aminocyclohexanol can be recovered.
Experimental Workflow: Auxiliary Cleavage and Recovery
Caption: Generalized workflow for the cleavage and recovery of a chiral auxiliary.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable chiral building block and auxiliary for asymmetric synthesis. Its rigid stereodefined structure holds promise for high levels of stereocontrol. However, a comprehensive cost-benefit analysis reveals that at the current research scale, its cost is significantly higher than well-established and extensively validated alternatives like Evans auxiliaries and pseudoephedrine.
For researchers in academic and early-stage drug discovery, the high cost and limited literature precedent may make the established auxiliaries a more pragmatic choice. The predictability and reliability of Evans-type and pseudoephedrine-based methods are significant advantages when time and resources are limited.
For professionals in process development and scale-up, the cost of the target compound would need to be substantially reduced for it to be a viable alternative. However, if a particular synthetic challenge can only be addressed with the unique stereochemical properties of this auxiliary, its use could be justified.
Future research focused on developing more cost-effective synthetic routes to enantiomerically pure 1,2-aminocyclohexanols and direct comparative studies of their performance as chiral auxiliaries against existing standards will be crucial in determining the future role of this compound in the synthetic chemist's toolbox.
References
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Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2025). Oreate AI. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (1997). Tetrahedron: Asymmetry.
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Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. [Link]
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Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2015). RSC Advances. [Link]
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Chiral Auxiliary Market Analysis 2025. Cognitive Market Research. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (1997). Simon Fraser University. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2014). Angewandte Chemie International Edition. [Link]
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Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (1997). Journal of the American Chemical Society. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (1997). Tetrahedron: Asymmetry. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality. [Link]
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tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. Pharmaffiliates. [Link]
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tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. Synthonix. [Link]
-
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. PubChem. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
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Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. [Link]
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Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. (2025). Journal of the American Chemical Society. [Link]
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assessing the green chemistry metrics of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate synthesis
An objective comparison of synthetic methodologies for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a crucial chiral building block in pharmaceutical development. This guide provides a detailed analysis of competing synthetic routes through the lens of established green chemistry metrics, supported by experimental data and protocols.
Introduction: The Imperative for Greener Synthesis
In the landscape of modern pharmaceutical development, the synthesis of chiral intermediates such as this compound is a foundational step. This molecule serves as a versatile building block, leveraging its stereochemically defined amine and alcohol functionalities for the construction of complex active pharmaceutical ingredients (APIs).[1] Traditionally, the efficiency of such syntheses was judged almost exclusively by chemical yield. However, the principles of green chemistry now compel us to adopt a more holistic assessment, one that quantifies the environmental impact of a chemical process from start to finish.[2]
This guide offers a comparative analysis of two primary synthetic pathways to this compound. We will move beyond simple yield to rigorously evaluate each method using key green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).[2][3][4] By grounding this analysis in detailed experimental protocols, we aim to provide researchers and process chemists with the data necessary to make informed, sustainable decisions in the laboratory and at scale.
Synthetic Pathways: A Comparison of Methods
The synthesis of the target carbamate begins with the precursor, (1S,2R)-2-aminocyclohexanol, a chiral amino alcohol.[1][5] The core transformation is the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety. Here, we evaluate two common reagents for this transformation: the conventional di-tert-butyl dicarbonate ((Boc)₂O) and a greener, chemoselective alternative, tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP).[6]
Route A: The Conventional Path with Di-tert-butyl Dicarbonate ((Boc)₂O)
This is the most established and widely used method for Boc protection. The reaction of (1S,2R)-2-aminocyclohexanol with (Boc)₂O, typically in the presence of a mild base, proceeds with high yield. However, the reaction inherently generates stoichiometric byproducts, including tert-butanol and carbon dioxide.
Route B: A Greener Alternative with BCMP
BCMP has emerged as a highly efficient and chemoselective reagent for N-tert-butoxycarbonylation.[6] It reacts with amines to afford the protected carbamate, releasing 2-hydroxy-4,6-dimethyl-3-cyanopyridine as the sole byproduct. This byproduct is a solid that can often be easily removed by filtration, simplifying purification and reducing solvent waste.[6]
Workflow for Green Chemistry Metric Assessment
The following diagram outlines the logical workflow for evaluating the greenness of the synthetic routes discussed.
References
- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Welcome to www.sheldon.nl [sheldon.nl]
- 4. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 5. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Stereodirecting Potential of tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate for Asymmetric Synthesis
For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral auxiliary is a critical decision point that dictates the stereochemical outcome of a synthetic route. This guide provides an in-depth technical comparison of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a readily available chiral building block, and its potential application as a stereodirecting auxiliary. Through a cross-validation approach, we will analyze experimental data from a closely related analogue and benchmark its performance against the well-established Evans' oxazolidinone auxiliaries. This guide is intended to provide both field-proven insights and a logical framework for incorporating this class of chiral auxiliaries into your synthetic endeavors.
Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This creates a new chiral molecule where the auxiliary's stereochemistry influences the facial selectivity of subsequent reactions, leading to the formation of a new stereocenter with a high degree of predictability. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The efficacy of this process is measured by the diastereomeric excess (d.e.) of the product, which, after cleavage of the auxiliary, translates to the enantiomeric excess (e.e.) of the target molecule.
The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereochemical control, and be removable under mild conditions without racemization of the newly formed stereocenter.
The Potential of the (1S,2R)-2-Hydroxycyclohexyl Scaffold
This compound is a commercially available compound with a defined stereochemistry. Its rigid cyclohexyl backbone and the presence of both a hydroxyl and a protected amine functionality make it an attractive candidate for a chiral auxiliary. The Boc-protected amine can be deprotected to allow for acylation, attaching the prochiral substrate, while the hydroxyl group can play a key role in chelation to a metal center, further rigidifying the transition state and enhancing stereodiction.
While direct literature precedent for the use of this compound as a chiral auxiliary in common asymmetric reactions is sparse, a close analogue, (-)-(1S,2R)-trans-2-tritylcyclohexanol ((-)-TTC) , has been successfully employed in a permanganate-mediated oxidative cyclization, providing a strong proof-of-concept for the stereodirecting capabilities of this scaffold.
Case Study: Oxidative Cyclization with (-)-(1S,2R)-trans-2-tritylcyclohexanol
In the synthesis of (+)-trans-(2S,5S)-linalool oxide, the chiral auxiliary (-)-TTC was attached to a 2-methylenehept-5-enoate substrate. The subsequent oxidative cyclization, mediated by potassium permanganate, proceeded with excellent diastereoselectivity.
The high diastereoselectivity observed in this reaction is attributed to the rigid conformation of the cyclohexyl ring and the steric bulk of the trityl group, which effectively shields one face of the dienophile from the incoming oxidant. This result strongly suggests that the simpler this compound, after appropriate derivatization, could also provide significant levels of stereocontrol.
A Well-Established Alternative: Evans' Oxazolidinone Auxiliaries
For a comprehensive comparison, we turn to one of the most reliable and widely used classes of chiral auxiliaries: the Evans' oxazolidinones.[1][2] These auxiliaries, derived from readily available amino acids, have demonstrated exceptional performance in a variety of asymmetric transformations, most notably in alkylation and aldol reactions.[3][4]
Diastereoselective Alkylation with an Evans' Auxiliary
The acylated Evans' auxiliary can be deprotonated to form a rigid, chelated Z-enolate. The bulky substituent at the 4-position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high fidelity.[1][3]
Performance Comparison
The following table summarizes the performance of the (-)-TTC auxiliary in oxidative cyclization and a typical Evans' auxiliary in an alkylation reaction. While the reactions are different, the data provides a benchmark for the level of stereocontrol that can be achieved with these classes of auxiliaries.
| Chiral Auxiliary | Reaction Type | Substrate | Reagents | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (-)-(1S,2R)-trans-2-tritylcyclohexanol | Oxidative Cyclization | 2-Methylenehept-5-enoate | KMnO₄, acetone/H₂O | -78 | 70 | ~97:3 | |
| (4R,5S)-4-Benzyl-2-oxazolidinone | Alkylation | N-Propionyl oxazolidinone | NaHMDS, Allyl Iodide | -78 | 85-95 | 98:2 | [1][3] |
Experimental Protocols
Protocol: Permanganate-Mediated Oxidative Cyclization using (-)-TTC
This protocol is adapted from the work of Brown, et al.
-
Esterification: To a solution of 2-methylenehept-5-enoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added (-)-(1S,2R)-trans-2-tritylcyclohexanol (1.1 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the chiral ester substrate.
-
Oxidative Cyclization: The chiral ester (1.0 eq) is dissolved in a 3:1 mixture of acetone and water (0.1 M) and cooled to -78 °C. A solution of potassium permanganate (KMnO₄, 1.5 eq) in acetone/water (3:1) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product is purified by column chromatography.
-
Auxiliary Cleavage: The purified THF diol (1.0 eq) is dissolved in a 4:1 mixture of THF and water (0.2 M) and cooled to 0 °C. Lithium hydroxide (LiOH, 2.0 eq) and 30% hydrogen peroxide (H₂O₂, 2.0 eq) are added, and the reaction is stirred at 0 °C for 2 hours. The reaction is quenched with an aqueous solution of sodium sulfite and extracted with diethyl ether. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate to isolate the final product. The organic layer from the initial extraction contains the recovered chiral auxiliary.
Protocol: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol is a general procedure based on the work of Evans, et al.[1][3]
-
Acylation: To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise. The mixture is stirred for 30 minutes to form the enolate. Allyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is then purified by column chromatography.
-
Auxiliary Cleavage: The purified alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water (0.2 M) and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added, and the reaction is stirred at 0 °C for 1 hour. The reaction is quenched with an aqueous solution of sodium sulfite, and the THF is removed under reduced pressure. The aqueous residue is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the enantiopure carboxylic acid.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the stereodirecting potential of this compound by examining experimental data from a close structural analogue and benchmarking it against the well-established Evans' oxazolidinone auxiliaries. The high diastereoselectivity achieved with the (-)-TTC auxiliary in an oxidative cyclization reaction provides strong evidence for the potential of the (1S,2R)-2-hydroxycyclohexyl scaffold in asymmetric synthesis.
While direct experimental validation of this compound as a chiral auxiliary in a broader range of reactions is still needed, its ready availability and the promising results from its analogue make it a compelling candidate for further investigation. Researchers are encouraged to explore its application in key transformations such as alkylations, aldol additions, and Diels-Alder reactions. The protocols and comparative data presented herein offer a solid foundation for such studies. The continued development of new and efficient chiral auxiliaries is paramount to advancing the field of asymmetric synthesis, and the (1S,2R)-2-hydroxycyclohexyl scaffold represents a promising and underexplored platform for innovation.
References
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]
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Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. Organic Letters, 8(7), 1487–1490. [Link]
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Ghosh, A. K., & Fidanze, S. (2000). Evans aldol reaction. Request PDF. [Link]
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Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station Int. Ed.[Link]
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Chemistry. [Link]
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Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
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Science.gov. Oxidative cyclization reaction: Topics. [Link]
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Cossy, J., & BouzBouz, S. (2002). Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. PubMed, 67(20), 6483-8. [Link]
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Tius, M. A., & Hu, H. (2001). Traceless Chiral Auxiliaries for the Allene Ether Nazarov Cyclization. PubMed Central, 123(14), 3342–3352. [Link]
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Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. [Link]
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Trend, R. M., & Stoltz, B. M. (n.d.). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. stoltz.caltech.edu. [Link]
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Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. PubMed, 8(7), 1487-90. [Link]
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Martínez-Gualda, M., & Ramón, R. S. (2023). Chiral Auxiliary Approach for Gold(I)‐Catalyzed Cyclizations. ResearchGate. [Link]
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Serra, S., & De Simeis, D. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. ResearchGate. [Link]
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Serra, S., & De Simeis, D. (2018). Synthesis of (R)- and (S)-linaloyl oxide 4 starting from (R). ResearchGate. [Link]
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Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (n.d.). ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1. UCLA Chemistry and Biochemistry. [Link]
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Reddy, P. V. N., & Kumar, V. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
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Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]
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Savoia, D., & Gualandi, A. (2006). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. Request PDF. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed, 8(6), 821-824. [Link]
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed, 27(31), 8586-8590. [Link]
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Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. NIH. [Link]
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Ferreira, P., & Martins, L. (2023). Versatile Synthesis of Linalool‐Derived Compounds via Catalytic Epoxidation and Ring Opening. ResearchGate. [Link]
- Symrise. (n.d.). Process for the production of linalool oxide or of linalool oxide containing mixtures.
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Ghosh, A. K., & Fidanze, S. (2004). ChemInform Abstract: Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-Aminocyclopentan- 1-ol Derived New Chiral Auxiliary. Request PDF. [Link]
-
Lightner, D. A., & Person, R. V. (2006). Synthesis of a Chiral 3,3′-Di- tert -butyl-2,2′-bipyrrole. Request PDF. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
This guide provides a detailed protocol for the proper disposal of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a common intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond simple instructions to explain the chemical reasoning behind each step, empowering researchers to make informed safety decisions.
Hazard Profile and Rationale for Specialized Disposal
This compound is a stable carbamate derivative. A thorough understanding of its hazard profile is essential to appreciate the necessity of treating it as hazardous waste.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]
The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA), underscoring their potential risk to human health and the environment.[3][4] Unlike some unstable chemical compounds, stable carbamate esters like this one should not be chemically decomposed (e.g., via hydrolysis) in the lab as a primary disposal method.[5] Such attempts can be unpredictable and may lead to the generation of other hazardous byproducts. Therefore, the only appropriate disposal pathway is through a licensed hazardous waste management service.
| Hazard Classification | GHS Code | Description | Rationale for Disposal Protocol |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Prevents accidental ingestion and subsequent systemic effects. |
| Skin Irritation | H315 | Causes skin irritation. | Mitigates risks from spills and direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation. | Protects against accidental splashes that could cause severe eye damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Ensures containment to prevent inhalation of dust or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is containment and transfer to a certified hazardous waste facility. The following protocol outlines the necessary steps from the point of generation to final hand-off.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against the hazards outlined above.
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[5]
-
Body Protection: A standard laboratory coat is required to protect against spills.
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect pure or minimally contaminated solid this compound in a designated solid hazardous waste container. This includes leftover reagents and contaminated items like weigh boats or filter paper.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[6]
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Container Selection and Labeling The integrity and clear identification of the waste container are paramount for safety and compliance.
-
Container Choice: Use a robust, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) pail for solids or a glass/HDPE bottle for liquids).[2] Ensure the container is in good condition and free from leaks.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or research group
-
Step 4: Storage and Accumulation Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Location: The storage area should be away from general traffic, sinks, and floor drains.[7]
-
Containment: Store the container within secondary containment to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container sealed at all times, except when adding waste.
Step 5: Arranging for Disposal Once the container is full or the accumulation time limit set by your institution is reached, arrange for its removal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a legal requirement for tracking hazardous waste from "cradle to grave."
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding its specific hazards and adhering to a systematic disposal protocol involving segregation, containment, and professional management, researchers uphold their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements. The Safety Data Sheet remains the primary source of information for handling and disposal.[1]
References
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Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL. Retrieved from [Link]
-
Environmental Protection Agency. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register. Retrieved from [Link]
-
Alfa Aesar. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]
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Navigating the Safe Handling of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. Moving beyond a simple checklist, this document explains the rationale behind each safety protocol, ensuring a deep understanding of the risks and the corresponding protective measures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), this compound is classified as:
The presence of the GHS07 pictogram, an exclamation mark, on its labeling serves as an immediate visual warning for these hazards.[1] Understanding these classifications is the first step in establishing a robust safety protocol. The subsequent sections of this guide are designed to directly mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement but a critical barrier between you and potential chemical exposure.[3][4] For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect against serious eye irritation from dust particles or splashes.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | To prevent respiratory tract irritation from inhaling the powdered compound. This is particularly crucial when handling the material outside of a fume hood or when generating dust.[6] |
| Protective Clothing | Laboratory coat, long-sleeved shirts, and long pants. | To protect the skin from accidental contact with the chemical.[6] |
| Footwear | Closed-toe shoes | To protect the feet from spills.[6] |
Causality in PPE Selection: The requirement for respiratory protection stems directly from the compound's classification as a respiratory irritant.[1][2] Similarly, the need for robust eye and skin protection is a direct consequence of its potential to cause serious eye and skin irritation.[1][2] Each piece of PPE is chosen to counteract a specific, identified hazard.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research material.
Handling Procedures
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.
-
Avoid Dust Formation: Take care to avoid the formation and dispersion of dust. Use appropriate tools for transferring the solid material.
-
Grounding of Equipment: All equipment used when handling the product should be grounded to prevent static discharge, which can be an ignition source for flammable solvents that may be used in conjunction with the compound.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[5]
Storage Procedures
-
Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents.
Emergency Response: Spill Management
In the event of a spill, a swift and informed response is crucial to mitigate potential harm. All laboratory personnel should be familiar with these procedures.
Immediate Actions
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8][9]
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large or unmanageable spills, contact your institution's emergency response team.
Spill Cleanup Protocol
The following workflow outlines the steps for managing a manageable spill of this compound.
Caption: Workflow for a manageable chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10][11][12]
-
Waste Collection: Collect all waste material, including contaminated absorbent materials from spills and empty containers, in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. They will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations. Never pour chemical waste down the drain.[10]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research environment. This comprehensive approach, grounded in a thorough understanding of the material's hazards, empowers you to handle this compound with the confidence and care it requires.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl (4-hydroxycyclohexyl)carbamate. Retrieved from [Link]
-
Alfa Aesar. (2025, September 6). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Washington, DC: The National Academies Press. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Pretoria. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
